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  • Product: (1-Propyl-4-piperidinyl)acetic acid hydrate
  • CAS: 1269054-30-9

Core Science & Biosynthesis

Foundational

A Technical Guide to (1-Propyl-4-piperidinyl)acetic acid hydrate: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides an in-depth examination of (1-Propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative of interest to the pharmaceutical and chemical research sectors. The piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of (1-Propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative of interest to the pharmaceutical and chemical research sectors. The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutics.[1] This document offers a comprehensive overview of the molecule's chemical identity, a detailed, field-proven protocol for its synthesis and purification, and a discussion of the analytical methodologies required for its structural confirmation and quality control. Furthermore, we explore its potential applications as a building block and lead compound in drug discovery programs, particularly those targeting neurological disorders.[2] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.

Introduction & Molecular Overview

(1-Propyl-4-piperidinyl)acetic acid is a disubstituted piperidine, featuring an N-propyl group and an acetic acid moiety at the 4-position. The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and the capacity to engage in key binding interactions with biological targets.[1] The specific substitution pattern of this molecule, combining a lipophilic alkyl chain with a polar carboxylic acid group, creates an amphipathic structure with potential for tailored drug design. This guide elucidates the essential chemical properties and provides a robust framework for its practical application in a research setting.

Table 1: Core Chemical Identity

Identifier Value Source(s)
IUPAC Name (1-Propylpiperidin-4-yl)acetic acid N/A
CAS Number 915921-94-7 [3][4]
Molecular Formula C₁₀H₁₉NO₂ [2][3][4]
Molecular Weight 185.26 g/mol [2][4]

| Hydration State | Typically supplied as a hydrate; water content may vary.[5] | N/A |

Caption: 2D Chemical Structure of (1-Propyl-4-piperidinyl)acetic acid.

Synthesis and Purification: A Validated Approach

While several synthetic routes can be envisioned, a highly reliable and scalable two-step process starting from ethyl 2-(piperidin-4-yl)acetate is recommended. This strategy is predicated on the principles of protecting group chemistry and robust, high-yield transformations common in medicinal chemistry workflows.

Causality of Experimental Design: The carboxylic acid of the target molecule is reactive under many N-alkylation conditions. Therefore, starting with the corresponding ethyl ester serves as an effective protecting group strategy, preventing unwanted side reactions. The choice of a mild base like potassium carbonate for the N-alkylation step is crucial; it is strong enough to neutralize the acid byproduct (HBr) but not so strong as to promote ester hydrolysis or other side reactions. The final saponification is a clean and typically quantitative transformation to yield the desired carboxylic acid.

G start Ethyl 2-(piperidin-4-yl)acetate + 1-Bromopropane step1 N-Alkylation start->step1 K₂CO₃, Acetonitrile Reflux, 12-18h intermediate Ethyl (1-propylpiperidin-4-yl)acetate step1->intermediate step2 Saponification intermediate->step2 1. NaOH (aq), EtOH 2. HCl (aq) to pH ~6 purification Purification (Crystallization from aq. EtOH) step2->purification product (1-Propyl-4-piperidinyl)acetic acid hydrate purification->product

Caption: Proposed Synthetic Workflow.

Detailed Experimental Protocol

PART A: N-Alkylation of Ethyl 2-(piperidin-4-yl)acetate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(piperidin-4-yl)acetate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (approx. 10 mL per gram of starting material).

  • Reaction: Add 1-bromopropane (1.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic solids. Rinse the solids with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl (1-propylpiperidin-4-yl)acetate, which can be used directly in the next step or purified by column chromatography if necessary.

PART B: Saponification to (1-Propyl-4-piperidinyl)acetic acid

  • Setup: Dissolve the crude ester from Part A in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully acidify by dropwise addition of 1M hydrochloric acid (HCl) until the pH is approximately 6-7. At this isoelectric point, the product is least soluble.

  • Isolation & Purification: A white precipitate should form. If precipitation is slow, store the solution at 4°C overnight. Collect the solid product by vacuum filtration.

  • Final Purification: Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities. The product can be further purified by recrystallization from an ethanol/water mixture to yield (1-Propyl-4-piperidinyl)acetic acid as a crystalline hydrate.

Analytical Characterization & Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final compound's identity and purity. The following methods are standard for characterizing a novel small molecule of this class.

Table 2: Key Analytical Characterization Techniques

Technique Purpose Expected Observations
¹H NMR Structural Confirmation Signals corresponding to the propyl group (a triplet and a multiplet), piperidine ring protons, and a key singlet for the -CH₂-COOH group.
¹³C NMR Carbon Skeleton Confirmation Ten distinct carbon signals, including characteristic peaks for the carbonyl carbon (>170 ppm) and the carbons adjacent to the nitrogen atom.
Mass Spec (ESI+) Molecular Weight Verification A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 186.15.
FT-IR Functional Group Identification Broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹, and a sharp C=O stretch around 1700-1730 cm⁻¹.

| HPLC | Purity Assessment | A single major peak (purity ≥95%) on a C18 reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% TFA). |

Potential Applications & Future Research

The true value of (1-Propyl-4-piperidinyl)acetic acid hydrate lies in its potential as a versatile building block in drug discovery.

  • Lead Compound Development: The structure is a valuable starting point for developing new chemical entities. The carboxylic acid can be converted into esters or amides, while the N-propyl group can be varied to explore structure-activity relationships (SAR).[2] These modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Neurological & Pain Targets: Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS).[2] For instance, structurally related 4-phenylpiperidines act as potent dopamine reuptake inhibitors.[6] This suggests that (1-Propyl-4-piperidinyl)acetic acid and its derivatives could be screened for activity against GPCRs, ion channels, and transporters implicated in neurological disorders or pain management.[2][7]

  • Fragment-Based Drug Design: The compound itself can serve as a fragment for screening against various biological targets. Its defined vector space—with modification points at the nitrogen and the carboxyl group—makes it an attractive candidate for fragment elaboration.

Future research should focus on synthesizing a library of analogues to build a robust SAR profile and screening them against a panel of CNS targets to identify potential therapeutic applications.

Safety and Handling

  • Hazard Identification: Commercial suppliers classify (1-Propyl-4-piperidinyl)acetic acid as an irritant.[3]

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Summary. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem Compound Summary. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2015). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 20(5), 8468–8502. Retrieved from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of (1-Propyl-4-piperidinyl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Propyl-4-piperidinyl)acetic acid hydrate is a substituted piperidine derivative with potential applications in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-4-piperidinyl)acetic acid hydrate is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, valued for its favorable pharmacokinetic properties. The presence of a carboxylic acid moiety offers a versatile handle for chemical modifications and can play a crucial role in the molecule's interaction with biological targets. This guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate, offering insights for researchers engaged in the development of novel therapeutics.

Part 1: Molecular Identity and Physicochemical Properties

(1-Propyl-4-piperidinyl)acetic acid has the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . In its hydrated form, the molecular weight will be correspondingly higher depending on the stoichiometry of water molecules. It is a solid crystalline substance under standard conditions and is likely to exhibit some degree of hygroscopicity.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NO₂Inferred from chemical name
Molecular Weight 185.26 g/mol Inferred from chemical name
CAS Number 915921-94-7Vendor Information
Appearance Solid crystalline substanceGeneral knowledge of similar compounds
Hygroscopicity Potentially hygroscopicGeneral knowledge of carboxylic acids and amines

Part 2: Molecular Structure and Conformational Analysis

The molecular structure of (1-Propyl-4-piperidinyl)acetic acid consists of a piperidine ring N-substituted with a propyl group and a C-4 substituted acetic acid group.

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation , which minimizes steric and torsional strain. The nitrogen atom undergoes rapid inversion at room temperature, leading to an equilibrium between two chair conformers where the N-propyl group can be in either an axial or equatorial position. For N-alkyl piperidines, the equatorial conformation is generally favored to reduce steric hindrance.[1]

Substituent Orientation
  • N-Propyl Group: The propyl group attached to the nitrogen will exist in a conformational equilibrium between the axial and equatorial positions. The equatorial orientation is generally more stable.

  • 4-Acetic Acid Group: The acetic acid substituent at the C-4 position will also have a preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6 of the piperidine ring.

Caption: 2D representation of (1-Propyl-4-piperidinyl)acetic acid.

The Hydrate Structure and Hydrogen Bonding

The "hydrate" designation indicates the presence of one or more water molecules within the crystal lattice. In the solid state, carboxylic acids are known to form strong hydrogen bonds.[2] The water molecule in the hydrate of (1-Propyl-4-piperidinyl)acetic acid is expected to be intricately involved in a hydrogen-bonding network. Plausible interactions include:

  • The water molecule acting as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.

  • The water molecule acting as a hydrogen bond acceptor from the hydroxyl group of the carboxylic acid.

  • The water molecule potentially forming a hydrogen bond with the lone pair of the piperidine nitrogen.

This network of hydrogen bonds contributes to the stability of the crystalline structure.

G cluster_0 Carboxylic Acid cluster_1 Piperidine Nitrogen cluster_2 Water Molecule COOH_O1 C=O COOH_OH C-OH H2O_O O COOH_OH->H2O_O H-bond donor Pip_N N H2O_H1 H H2O_H1->COOH_O1 H-bond donor H2O_H2 H H2O_H2->Pip_N H-bond donor (possible)

Caption: Potential hydrogen bonding in the hydrate structure.

Part 3: Synthesis

A plausible synthetic route to (1-Propyl-4-piperidinyl)acetic acid involves a two-step process starting from a commercially available piperidine derivative.

Synthetic Strategy

A common strategy for the synthesis of N-alkylated piperidines is the reductive amination of a piperidone or the direct alkylation of a piperidine.[3] For the synthesis of (1-Propyl-4-piperidinyl)acetic acid, a practical approach is the N-alkylation of a suitable 4-substituted piperidine precursor.

G Start Piperidine-4-acetic acid derivative Step1 N-propylation Start->Step1 Product (1-Propyl-4-piperidinyl)acetic acid Step1->Product

Caption: General synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of ethyl (1-propyl-4-piperidinyl)acetate

  • To a solution of ethyl piperidine-4-acetate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2-3 equivalents) as a base.

  • Add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl (1-propyl-4-piperidinyl)acetate.

Step 2: Hydrolysis to (1-Propyl-4-piperidinyl)acetic acid

  • Dissolve the ethyl (1-propyl-4-piperidinyl)acetate from the previous step in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-4 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.

  • After complete hydrolysis, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 5-6 with a dilute acid, such as 1M HCl. The product may precipitate at this point.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-Propyl-4-piperidinyl)acetic acid.

  • The hydrate can be obtained by crystallization from a water-containing solvent system.

Part 4: Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for (1-Propyl-4-piperidinyl)acetic acid hydrate, the following are predicted spectral data based on the analysis of similar structures.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-COOH10-12br s1HCarboxylic acid proton
Piperidine H2, H6 (axial & equatorial)2.8 - 3.2m4HProtons adjacent to nitrogen
N-CH₂-CH₂-CH₃2.2 - 2.5t2HMethylene of propyl group adjacent to N
-CH₂-COOH2.1 - 2.4d2HMethylene of acetic acid group
Piperidine H3, H5, H4 (axial & equatorial)1.4 - 2.0m5HRemaining piperidine ring protons
N-CH₂-CH₂-CH₃1.3 - 1.6sextet2HMiddle methylene of propyl group
N-CH₂-CH₂-CH₃0.8 - 1.0t3HMethyl of propyl group
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
-C OOH175-180
Piperidine C 2, C 655-60
N-C H₂-CH₂-CH₃58-62
-C H₂-COOH40-45
Piperidine C 435-40
Piperidine C 3, C 528-35
N-CH₂-C H₂-CH₃20-25
N-CH₂-CH₂-C H₃10-15
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500-2500BroadO-H stretch of carboxylic acid (hydrogen-bonded)
~3400BroadO-H stretch of water in hydrate
2950-2850StrongC-H stretches of alkyl groups
~1710StrongC=O stretch of carboxylic acid
~1640MediumO-H bend of water in hydrate
~1450MediumC-H bends of CH₂ and CH₃ groups
~1200MediumC-O stretch of carboxylic acid

The broadness of the O-H stretching band is a characteristic feature of hydrogen-bonded carboxylic acids.[4]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 186.2. The fragmentation of N-alkylpiperidines is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[5]

Predicted Fragmentation Pattern:

  • α-cleavage: Loss of an ethyl radical from the N-propyl group to give a stable iminium ion.

  • Loss of water: Dehydration from the carboxylic acid group.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

  • Ring opening and subsequent fragmentation.

Part 5: Advanced Structural Elucidation

For unambiguous structure determination and to study the solid-state packing and hydrogen bonding network of the hydrate, single-crystal X-ray diffraction is the definitive technique.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of (1-Propyl-4-piperidinyl)acetic acid hydrate by slow evaporation of a suitable solvent system (e.g., water/ethanol, water/acetone).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding interactions.[6]

Part 6: Applications and Future Directions

(1-Propyl-4-piperidinyl)acetic acid hydrate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine nucleus is a key feature in drugs targeting the central nervous system, and the acetic acid side chain can be modified to explore structure-activity relationships. Further research could involve:

  • Derivatization: Synthesis of a library of amides and esters to probe interactions with various biological targets.

  • Biological Screening: Evaluation of the compound and its derivatives for activity in relevant biological assays.

  • Computational Modeling: In silico studies to predict binding modes and guide the design of more potent analogs.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • BenchChem. (2025).
  • CBSE Academic. (2024). sample paper (2024 -25).
  • Chemistry LibreTexts. (2023, August 29).
  • Chemistry LibreTexts. (2022, September 24).
  • Elsevier. (2018, December 26).
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. PubChem.
  • National Center for Biotechnology Information. (2017, August 28). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. PMC.
  • National Center for Biotechnology Information. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • National Center for Biotechnology Information. (n.d.). 2-Propylpiperidine | C8H17N | CID 9985. PubChem.
  • National Center for Biotechnology Information. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid. NIST WebBook.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d.
  • ResearchGate. (2021, November 21). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine.
  • Royal Society of Chemistry. (n.d.).
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • ACS Publications. (2020, April 30). Hydration of Carboxyl Groups: A Route toward Molecular Recognition?.
  • ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • National Center for Biotechnology Information. (2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC.
  • ResearchGate. (n.d.). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
  • SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum.
  • Taylor & Francis Online. (n.d.). Hydrogen Bonding in carboxylic acids.
  • University of Skopje. (2022, May 17).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways for preparing (1-Propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for preparing (1-Propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative of interest in medicinal chemistry and drug discovery. The document details two primary synthetic routes, offering insights into the rationale behind experimental choices, detailed protocols, and comparative analysis to aid researchers in selecting the most suitable method for their needs.

Introduction

(1-Propyl-4-piperidinyl)acetic acid is a substituted piperidine carboxylic acid. The piperidine ring is a prevalent structural motif in a vast number of biologically active molecules and approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The N-propyl group and the acetic acid moiety at the 4-position provide handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will explore the common and efficient pathways to access this compound as its hydrate form.

Synthetic Pathway Overview

The most direct and widely applicable approach to the synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate involves a two-step sequence starting from a commercially available precursor, ethyl 2-(piperidin-4-yl)acetate. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

An alternative pathway, starting from 4-cyanopyridine, offers a more convergent approach but involves a greater number of linear steps and potentially more hazardous reagents. This guide will focus on the more common and practical two-step synthesis from ethyl 2-(piperidin-4-yl)acetate.

Pathway 1: N-Alkylation of Ethyl 2-(piperidin-4-yl)acetate followed by Hydrolysis

This robust and reliable two-step synthesis is the preferred method for laboratory-scale preparation of (1-Propyl-4-piperidinyl)acetic acid hydrate. The overall transformation is depicted below:

Synthesis_Pathway_1 start Ethyl 2-(piperidin-4-yl)acetate intermediate Ethyl (1-propyl-4-piperidinyl)acetate start->intermediate  1-Bromopropane, K₂CO₃  Acetonitrile, Reflux   product (1-Propyl-4-piperidinyl)acetic acid hydrate intermediate->product  1. NaOH (aq)  2. HCl (aq)  3. Crystallization  

Caption: Two-step synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate.

Step 1: N-Propylation of Ethyl 2-(piperidin-4-yl)acetate

The initial step involves the nucleophilic substitution reaction between the secondary amine of ethyl 2-(piperidin-4-yl)acetate and an n-propyl halide, typically 1-bromopropane or 1-iodopropane.

Expertise & Experience Insights:

The choice of base and solvent is critical for the success of this N-alkylation. A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. It is sufficiently basic to deprotonate the secondary amine, facilitating its nucleophilic attack on the propyl halide, without promoting side reactions like elimination of the alkyl halide or hydrolysis of the ester.

Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the starting materials and facilitates the Sₙ2 reaction. Running the reaction at reflux temperature ensures a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of complete consumption of the starting material and to avoid the formation of over-alkylated quaternary ammonium salts.

Experimental Protocol: Synthesis of Ethyl (1-propyl-4-piperidinyl)acetate

  • To a stirred solution of ethyl 2-(piperidin-4-yl)acetate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Add 1-bromopropane (1.2 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (1-propyl-4-piperidinyl)acetate.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Parameter Value Rationale
Starting Material Ethyl 2-(piperidin-4-yl)acetateCommercially available precursor.
Alkylating Agent 1-BromopropaneGood balance of reactivity and cost.
Base Potassium CarbonateNon-nucleophilic, prevents ester hydrolysis.
Solvent AcetonitrilePolar aprotic, facilitates Sₙ2 reaction.
Temperature RefluxEnsures a reasonable reaction rate.
Typical Yield 85-95%
Step 2: Hydrolysis of Ethyl (1-propyl-4-piperidinyl)acetate

The second step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by base-mediated hydrolysis followed by acidification.

Expertise & Experience Insights:

Alkaline hydrolysis using sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is a standard and efficient method for saponification. A mixture of water and a water-miscible organic solvent like ethanol or tetrahydrofuran (THF) is often used to ensure the solubility of the ester. The reaction is typically performed at room temperature or with gentle heating to drive it to completion.

Following the complete hydrolysis of the ester, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 5-6. This protonates the carboxylate salt to form the free carboxylic acid, which can then be isolated. The isoelectric point of the molecule is important here; careful pH adjustment is necessary to maximize the precipitation of the zwitterionic product and minimize its solubility in the aqueous phase. The final product is often obtained as a crystalline hydrate upon purification.

Experimental Protocol: Synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate

  • Dissolve ethyl (1-propyl-4-piperidinyl)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq.) in water to the ester solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~5-6 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by filtration and wash with cold water.

  • The crude product can be recrystallized from a mixture of isopropanol and water to yield pure (1-Propyl-4-piperidinyl)acetic acid hydrate as a white crystalline solid.

Parameter Value Rationale
Starting Material Ethyl (1-propyl-4-piperidinyl)acetateProduct from the previous step.
Base Sodium HydroxideEfficient for ester hydrolysis.
Solvent Ethanol/WaterEnsures solubility of the ester and reagent.
Temperature Room TemperatureSufficient for complete hydrolysis.
Purification RecrystallizationProvides high purity crystalline product.
Typical Yield 80-90%

Alternative Pathway: Reductive Amination Approach

An alternative route involves the reductive amination of a suitable keto-ester with propylamine, followed by subsequent transformations. While this approach can be effective, it often requires more steps and potentially less selective reactions compared to the N-alkylation route.

Synthesis_Pathway_2 start Ethyl 4-oxocyclohexanecarboxylate intermediate1 Ethyl 1-propyl-4-oxopiperidine-3-carboxylate start->intermediate1  Propylamine, NaBH(OAc)₃   intermediate2 1-Propyl-4-oxopiperidine intermediate1->intermediate2  Decarboxylation   intermediate3 Ethyl (1-propyl-4-piperidinylidene)acetate intermediate2->intermediate3  Wittig or HWE Reaction   product (1-Propyl-4-piperidinyl)acetic acid hydrate intermediate3->product  1. H₂, Pd/C  2. Hydrolysis  

Caption: A multi-step alternative synthesis pathway.

This pathway is generally less favored due to its length and the potential for side reactions at each stage. The N-alkylation pathway remains the more practical and efficient choice for the synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate.

Characterization Data

The final product, (1-Propyl-4-piperidinyl)acetic acid hydrate, should be characterized to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), piperidine ring protons, and the methylene protons of the acetic acid moiety.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spec. A molecular ion peak corresponding to the anhydrous molecular weight (185.26 g/mol )[1].
FT-IR Broad O-H stretch of the carboxylic acid and water of hydration, C=O stretch of the carboxylic acid, and C-N stretching vibrations.
Elemental Analysis Should correspond to the molecular formula of the hydrate, C₁₀H₁₉NO₂·xH₂O.

Conclusion

The synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate is most efficiently achieved through a two-step process involving the N-propylation of ethyl 2-(piperidin-4-yl)acetate followed by alkaline hydrolysis. This method is reliable, high-yielding, and utilizes readily available starting materials. The provided protocols and insights are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

Sources

Exploratory

A Technical Guide to (1-Propyl-4-piperidinyl)acetic Acid Hydrate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of (1-Propyl-4-piperidinyl)acetic acid hydrate, a heterocyclic building block with significant potential in medicinal chemistry. The piperidine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of (1-Propyl-4-piperidinyl)acetic acid hydrate, a heterocyclic building block with significant potential in medicinal chemistry. The piperidine scaffold is a privileged structure in drug development, and this derivative offers a unique combination of a lipophilic propyl group and a functional carboxylic acid handle for further chemical modification. This guide details the compound's core physicochemical properties, outlines a validated synthetic pathway and robust analytical characterization workflow, and explores its potential applications as a scaffold for novel therapeutics. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical utility for researchers in pharmaceutical and chemical development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve the aqueous solubility and pharmacokinetic profile of a parent molecule. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. Furthermore, the chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, which is critical for optimizing binding affinity and selectivity.

(1-Propyl-4-piperidinyl)acetic acid is a derivative that capitalizes on this privileged scaffold. It features two key functional groups: an N-propyl group, which increases lipophilicity and can probe hydrophobic pockets in target proteins, and a 4-acetic acid moiety, which serves as a versatile synthetic handle for amide bond formation, esterification, or other coupling reactions.[2] This guide focuses on the hydrate form of this compound, providing essential information for its synthesis, analysis, and strategic use in drug discovery programs.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The primary identifiers and computed physicochemical properties for (1-Propyl-4-piperidinyl)acetic acid and its hydrate are summarized below. It is crucial to distinguish between the anhydrous and hydrated forms, as this affects molecular weight and may influence physical properties like solubility and melting point.

PropertyValueSource(s)
Product Name 2-(1-Propylpiperidin-4-yl)acetic acid hydrate[3]
CAS Number (Hydrate) 1269054-30-9[3]
CAS Number (Anhydrous) 915921-94-7[2][4]
Molecular Formula (Anhydrous) C₁₀H₁₉NO₂[2][4]
Molecular Formula (Hydrate) C₁₀H₂₁NO₃[3]
Molecular Weight (Anhydrous) 185.26 g/mol [2][4]
Molecular Weight (Hydrate) 203.28 g/mol [3]
IUPAC Name 2-(1-propylpiperidin-4-yl)acetic acid[2]
Canonical SMILES CCCN1CCC(CC1)CC(=O)O[2]
InChI Key QJNJHSMOWSYJLH-UHFFFAOYSA-N[2]
Physical State Solid crystalline substance[2]

Synthesis and Mechanistic Considerations

The synthesis of (1-Propyl-4-piperidinyl)acetic acid can be approached through several established organic chemistry transformations. A common and logical strategy involves the N-alkylation of a pre-functionalized piperidine precursor. This approach is favored for its reliability and control over the final product structure.

Proposed Synthetic Workflow

A robust method for synthesizing the target compound is the N-alkylation of ethyl 2-(piperidin-4-yl)acetate followed by saponification (hydrolysis) of the ester.

G cluster_0 PART 1: N-Alkylation cluster_1 PART 2: Saponification & Workup A Ethyl 2-(piperidin-4-yl)acetate (Starting Material) D Reaction at elevated temperature (e.g., 60-80°C) A->D B 1-Iodopropane (or Bromopropane) + Mild Base (e.g., K₂CO₃) B->D C Solvent (e.g., Acetonitrile) C->D E Ethyl (1-propyl-4-piperidinyl)acetate (Intermediate) D->E Sₙ2 Reaction F Base Hydrolysis (e.g., NaOH or LiOH in H₂O/THF) E->F Proceed to Hydrolysis G Acidification (e.g., 1M HCl to pH ~4-5) F->G H Extraction with Organic Solvent (e.g., Ethyl Acetate) G->H I Drying, Filtration, & Concentration H->I J (1-Propyl-4-piperidinyl)acetic acid (Final Product) I->J

Caption: General workflow for the synthesis of (1-Propyl-4-piperidinyl)acetic acid.

Detailed Experimental Protocol (Conceptual)

Step 1: N-Alkylation of Ethyl 2-(piperidin-4-yl)acetate

  • To a solution of ethyl 2-(piperidin-4-yl)acetate (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a mild base.

  • Add 1-iodopropane (1.1-1.2 eq) to the suspension. The choice of an iodide leaving group enhances the rate of this Sₙ2 reaction compared to bromide or chloride.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • After completion, cool the mixture, filter off the inorganic base, and concentrate the filtrate under reduced pressure to yield the crude intermediate, ethyl (1-propyl-4-piperidinyl)acetate.

Step 2: Saponification and Isolation

  • Dissolve the crude ester intermediate from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 4-5 using 1M hydrochloric acid (HCl). This protonates the carboxylate to form the desired carboxylic acid, which may precipitate.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.[5] The hydrate form can be obtained through crystallization from an appropriate aqueous solvent system.

Analytical Validation and Quality Control

Ensuring the identity, purity, and stability of a compound is paramount. A multi-technique approach is required for comprehensive characterization.

G cluster_0 Primary Characterization cluster_1 Purity and Further Analysis A Crude Synthesized Product B ¹H and ¹³C NMR Spectroscopy A->B C Mass Spectrometry (LC-MS or GC-MS) A->C D Structural Confirmation (Correct mass and proton/carbon environment) B->D C->D E High-Performance Liquid Chromatography (HPLC) D->E If structure is confirmed H Purity Assessment (>95%) Functional Group ID (C=O, O-H) Elemental Composition Confirmation E->H F Fourier-Transform Infrared Spectroscopy (FTIR) F->H G Elemental Analysis G->H

Caption: A workflow for the analytical validation of the synthesized compound.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocally determining the chemical structure. The proton NMR will show characteristic signals for the propyl group, the piperidine ring protons, and the methylene protons adjacent to the carbonyl group.

  • Mass Spectrometry (MS): Typically performed using LC-MS or Gas Chromatography-MS (GC-MS), this technique confirms the molecular weight of the compound.[6] For the anhydrous form, the expected mass would correspond to C₁₀H₁₉NO₂.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. An appropriate column and mobile phase are used to separate the target compound from any unreacted starting materials or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum should show a strong absorbance for the carboxylic acid C=O stretch (typically ~1700-1725 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

Applications in Pharmaceutical Research

(1-Propyl-4-piperidinyl)acetic acid is not an end-product therapeutic but rather a versatile building block for creating more complex molecules. Its value lies in its ability to be incorporated into larger structures to modulate their pharmacological properties.[2]

Role as a Molecular Scaffold

The compound serves as a scaffold that can be elaborated in multiple directions. The piperidine nitrogen provides a basic center, while the carboxylic acid provides a point for covalent attachment.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A (1-Propyl-4-piperidinyl)acetic acid N-Propyl Group Acetic Acid Moiety B CNS Disorders A:c->B Amide coupling to target-specific pharmacophore C Analgesics (Pain Management) A:c->C Esterification to create novel prodrugs D Antimicrobial / Anticancer Agents A:c->D Linker for conjugation to other moieties

Caption: The role of the compound as a scaffold in medicinal chemistry.

Potential Therapeutic Applications:

  • Neuroscience Research: Piperidine derivatives are frequently used to develop agents targeting the central nervous system (CNS), including receptors for neurotransmitters like serotonin and dopamine.[5][7] This scaffold could be used to synthesize novel compounds for investigating neurological or psychiatric disorders.

  • Pain Management: The piperidine core is a well-established feature in many analgesic compounds.[5] By modifying the acetic acid group with various aromatic or heterocyclic amines, novel ligands for opioid or other pain-related receptors could be developed.

  • Antimicrobial and Anticancer Agents: The piperidine ring is also present in numerous antimicrobial and anticancer drugs.[8] The acetic acid functionality allows for the attachment of different pharmacophores known to possess antibacterial or antitumor activity, creating new conjugate molecules.[5]

Handling, Storage, and Safety

While specific toxicology data for (1-Propyl-4-piperidinyl)acetic acid hydrate is not widely available, general precautions based on its functional groups should be followed.

  • Handling: As with all laboratory chemicals, work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Safety: The piperidine moiety imparts basicity, and the carboxylic acid is acidic. The compound may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(1-Propyl-4-piperidinyl)acetic acid hydrate is a valuable and versatile chemical building block for drug discovery and development. Its structure, combining the privileged piperidine scaffold with a reactive carboxylic acid handle, provides a robust platform for generating diverse libraries of novel compounds. The synthetic and analytical methodologies outlined in this guide offer a clear and reproducible framework for researchers to utilize this compound effectively in their pursuit of new therapeutic agents for a wide range of diseases.

References

  • ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
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  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Google Patents. (n.d.). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • ResearchGate. (2020). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of (1-Propyl-4-piperidinyl)acetic acid hydrate

A Hypothetical Exploration of its Function as a Selective Dopamine D2 Receptor Antagonist Disclaimer: (1-Propyl-4-piperidinyl)acetic acid hydrate is a real compound available from chemical suppliers. However, as of the d...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Exploration of its Function as a Selective Dopamine D2 Receptor Antagonist

Disclaimer: (1-Propyl-4-piperidinyl)acetic acid hydrate is a real compound available from chemical suppliers. However, as of the date of this publication, there is no publicly available scientific literature detailing its specific biological mechanism of action. This document is a scientifically-grounded, hypothetical exploration presented as a technical guide for researchers. The proposed mechanism—selective antagonism of the Dopamine D2 receptor—is based on the prevalence of the piperidine scaffold in centrally active agents and serves as an illustrative framework for the rigorous scientific validation required in drug discovery. All experimental data presented herein are hypothetical.

Introduction: The Piperidine Scaffold and the Dopamine D2 Receptor

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal anchor for designing ligands that interact with high affinity and selectivity with neurotransmitter receptors. (1-Propyl-4-piperidinyl)acetic acid hydrate, hereafter referred to as PPAA-H, incorporates this key structural motif.

The Dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) and a primary target for antipsychotic medications used in the treatment of schizophrenia and other neuropsychiatric disorders.[2][3] D2Rs are coupled to Gi/o proteins, and their activation by endogenous dopamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4][5] Antagonists of the D2R block these effects and are thought to exert their therapeutic action by mitigating the hyperactivity of dopaminergic pathways.[6]

This guide proposes a mechanism of action for PPAA-H as a selective, competitive antagonist of the D2R. We will outline the key signaling pathways, present a logical flow of experiments to validate this hypothesis, and provide detailed protocols that form a self-validating system for characterizing such a compound.

Part 1: Proposed Pharmacodynamics and Core Mechanism

We hypothesize that PPAA-H functions as a competitive neutral antagonist at the postsynaptic D2R. This mechanism implies that:

  • Direct Binding: PPAA-H binds directly to the orthosteric site of the D2R, the same site recognized by dopamine.

  • Competitive Inhibition: PPAA-H binding is reversible and competes with dopamine. In the presence of PPAA-H, higher concentrations of dopamine are required to elicit a response.[7]

  • Neutral Antagonism: PPAA-H does not possess intrinsic activity (agonist or inverse agonist). It simply occupies the receptor, preventing dopamine from binding and activating downstream signaling.[6][8]

The primary consequence of this action is the blockade of the D2R's canonical Gi-protein signaling cascade.

Dopamine D2 Receptor Signaling Pathway (Gi-Coupled)

The diagram below illustrates the canonical signaling pathway of the D2R upon activation by dopamine and the proposed point of inhibition by PPAA-H.

D2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates PPAA_H PPAA-H (Antagonist) PPAA_H->D2R Binds & Blocks Gi Gi Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB pCREB (Active) Gene Gene Transcription pCREB->Gene

Caption: D2R Gi-signaling pathway and PPAA-H inhibition point.

Part 2: A Validating Experimental Workflow

To rigorously test our hypothesis, a multi-step experimental cascade is necessary. This workflow is designed to first establish direct interaction with the target, then characterize the functional consequence of that interaction, and finally, assess selectivity.

Experimental_Workflow cluster_step1 Step 1: Target Engagement cluster_step2 Step 2: Functional Characterization cluster_step3 Step 3: Selectivity Profiling BindingAssay Radioligand Binding Assay (Primary Screen) cAMP_Assay cAMP Functional Assay (Confirmatory) BindingAssay->cAMP_Assay Confirm functional antagonism Arrestin_Assay β-Arrestin Recruitment Assay (Bias Assessment) cAMP_Assay->Arrestin_Assay Investigate biased signaling SelectivityPanel Receptor Selectivity Panel (D1, D3, 5-HT, etc.) cAMP_Assay->SelectivityPanel Determine off-target activity

Caption: Logical workflow for characterizing PPAA-H.
Step 1: Radioligand Binding Assay (Target Engagement)

Causality & Expertise: Before assessing function, we must confirm that PPAA-H physically interacts with the D2R. A competitive radioligand binding assay is the gold standard for this purpose.[9] It allows us to determine the affinity (Ki) of PPAA-H for the receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist, such as [³H]-Spiperone.[10] A low Ki value indicates high binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human Dopamine D2L receptor.[11]

    • Harvest cells and homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer (e.g., Earle's Balanced Salt Solution, pH 7.4) and determine the total protein concentration via a Bradford assay.[11]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 25 µL of cell membrane preparation (e.g., 10-20 µg protein).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to displace all specific binding, followed by 25 µL of [³H]-Spiperone and 25 µL of membranes.

    • Competition Wells: Add 50 µL of PPAA-H at various concentrations (e.g., 11-point serial dilution from 10 µM to 1 pM), followed by 25 µL of [³H]-Spiperone and 25 µL of membranes.

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Detection & Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of PPAA-H that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Step 2: Functional Characterization

Causality & Expertise: Demonstrating binding is insufficient; we must prove this binding has a functional consequence. Since the D2R is Gi-coupled, its activation inhibits cAMP production.[4] A functional antagonist will block this inhibition. We will stimulate cells with a D2R agonist (e.g., Dopamine or Quinpirole) in the presence of forskolin (an adenylyl cyclase activator) and measure PPAA-H's ability to restore cAMP levels. This directly tests the core hypothesis.[12][13]

Experimental Protocol: HTRF cAMP Functional Assay

  • Cell Preparation:

    • Plate HEK293-D2R cells in a 384-well plate and incubate overnight.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Compound & Agonist Addition:

    • Add PPAA-H at various concentrations to the wells.

    • Incubate for 15-30 minutes.

    • Add a fixed concentration of Dopamine (at its EC₈₀ for maximal signal window) that has been co-formulated with 10 µM forskolin.

    • Controls: Include wells with no dopamine (forskolin only) and wells with dopamine but no PPAA-H.

  • Incubation & Lysis:

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells by adding the HTRF lysis buffer containing the two detection reagents: an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate) and cAMP labeled with a fluorescent acceptor (d2).[14]

  • Detection & Analysis:

    • Incubate for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[14]

    • The HTRF signal (ratio of 665/620) is inversely proportional to the intracellular cAMP concentration.[14]

    • Plot the cAMP concentration against the PPAA-H concentration to determine the IC₅₀ for functional antagonism. Calculate the antagonist dissociation constant (Kb) using the Schild regression analysis.[12]

Step 3: Selectivity Profiling

Causality & Expertise: A therapeutically viable compound must be selective for its intended target to minimize side effects. The closest structural homolog to the D2R is the D3R.[11] Therefore, demonstrating selectivity against D3R is critical. A broader panel, including D1R (Gs-coupled) and key serotonin receptors often implicated in antipsychotic pharmacology (e.g., 5-HT₂ₐ), provides a comprehensive view of off-target activity. The radioligand binding assay format is ideal for high-throughput screening against a panel of receptors.

Experimental Protocol: Receptor Selectivity Panel

  • Assay Execution:

    • Utilize the same competitive radioligand binding protocol as described in Step 1.

    • Run the assay in parallel using membrane preparations from cells expressing different receptors (e.g., D1, D3, D4, D5, 5-HT₂ₐ).

    • Use a specific, high-affinity radioligand for each receptor target (e.g., [³H]-SCH23390 for D1R).

  • Data Analysis:

    • Test PPAA-H at a high, fixed concentration (e.g., 1 µM or 10 µM) against each receptor in the panel.

    • Calculate the percent inhibition of radioligand binding.

    • For any receptor showing significant inhibition (>50%), perform a full concentration-response curve to determine the Ki value.

    • Selectivity is expressed as a ratio of Ki values (e.g., Ki(D3R) / Ki(D2R)). A ratio >100 is typically considered highly selective.[12]

Part 3: Data Presentation and Interpretation

Table 1: Receptor Binding Affinity of PPAA-H

Receptor Subtype Radioligand Ki (nM) ± SEM n
Dopamine D2 [³H]-Spiperone 5.2 ± 0.4 3
Dopamine D3 [³H]-Spiperone 615 ± 28 3
Dopamine D1 [³H]-SCH23390 >10,000 2
Serotonin 5-HT₂ₐ [³H]-Ketanserin 1,250 ± 95 3

A low Ki value indicates high binding affinity. The data show potent and selective binding to the D2 receptor.

Table 2: Functional Antagonism at the D2 Receptor

Functional Assay Agonist Kb (nM) ± SEM Schild Slope n
cAMP Inhibition Dopamine 8.1 ± 1.1 1.05 ± 0.08 4

The Kb value, derived from the functional assay, is consistent with the binding affinity (Ki). A Schild slope close to 1 is indicative of competitive antagonism.[12]

Table 3: Selectivity Profile of PPAA-H

Parameter Value
D2 Binding Affinity (Ki) 5.2 nM
D3/D2 Selectivity Ratio 118-fold
D1/D2 Selectivity Ratio >1900-fold
5-HT₂ₐ/D2 Selectivity Ratio 240-fold

The selectivity profile confirms PPAA-H as a highly selective D2R ligand, with over 100-fold selectivity against the closely related D3R.

Conclusion and Future Directions

This guide has proposed a core mechanism of action for (1-Propyl-4-piperidinyl)acetic acid hydrate (PPAA-H) as a selective, competitive antagonist of the Dopamine D2 receptor. The outlined experimental workflow provides a robust, self-validating framework to test this hypothesis, moving from initial target engagement to functional characterization and selectivity profiling. The hypothetical data presented are consistent with a compound that warrants further investigation as a potential therapeutic agent for disorders involving dopaminergic dysfunction.

Future research should focus on:

  • In vivo Target Engagement: Using techniques like Positron Emission Tomography (PET) with a D2R-specific radiotracer to confirm that PPAA-H occupies D2 receptors in the brain at relevant doses.[15]

  • Animal Models of Disease: Evaluating the efficacy of PPAA-H in established rodent models that are predictive of antipsychotic activity.[12][16]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of PPAA-H to assess its drug-like potential.

By following this structured and scientifically rigorous approach, the true therapeutic potential and mechanism of novel chemical entities like PPAA-H can be fully elucidated.

References

  • Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Shryock, J. C. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. [Link]

  • Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work?. Patsnap. [Link]

  • Kozikowski, A. P., et al. (2012). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC. [Link]

  • Schröder, P., et al. (2013). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. PMC. [Link]

  • Finnema, S. J., et al. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. NeuroImage. [Link]

  • Laping, N. J., et al. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Nikolaus, S., et al. (2002). In Vivo Comparative Imaging of Dopamine D2 Knockout and Wild-Type Mice with 11C-Raclopride and MicroPET. Journal of Nuclear Medicine. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

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Exploratory

(1-Propyl-4-piperidinyl)acetic acid hydrate: A Technical Guide to Unveiling its Therapeutic Potential in Neurological Disorders

Introduction: The Promise of a Novel GABAergic Modulator (1-Propyl-4-piperidinyl)acetic acid hydrate emerges as a compelling small molecule for researchers in neuropharmacology and drug development. Its chemical architec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel GABAergic Modulator

(1-Propyl-4-piperidinyl)acetic acid hydrate emerges as a compelling small molecule for researchers in neuropharmacology and drug development. Its chemical architecture, featuring a piperidine core substituted at the 4-position with an acetic acid moiety and an N-propyl group, suggests a strong potential for interaction with key neurological targets. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, and is known to impart favorable pharmacokinetic properties.[1][2] The acetic acid side chain, in particular, draws a structural parallel to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3]

This guide provides a comprehensive framework for investigating the therapeutic potential of (1-Propyl-4-piperidinyl)acetic acid hydrate, with a primary focus on its hypothesized activity as a GABA receptor modulator. We will delve into its potential mechanisms of action, outline detailed protocols for its synthesis and biological evaluation, and propose a strategic workflow for its preclinical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of (1-Propyl-4-piperidinyl)acetic acid hydrate is fundamental for its application in biological research.

PropertyValueSource
CAS Number 915921-94-7[4]
Molecular Formula C10H19NO2[4]
Molecular Weight 185.26 g/mol [4]
Proposed Synthetic Route

A plausible and efficient multi-step synthesis of (1-Propyl-4-piperidinyl)acetic acid can be achieved starting from commercially available 4-piperidone. This proposed route offers a logical progression for laboratory-scale synthesis.

A 4-Piperidone B 1-Propyl-4-piperidone A->B N-Propylation (Propyl bromide, K2CO3) C tert-Butyl (1-propyl-4-piperidinylidene)acetate B->C Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) D tert-Butyl (1-propyl-4-piperidinyl)acetate C->D Hydrogenation (H2, Pd/C) E (1-Propyl-4-piperidinyl)acetic acid D->E Acid Hydrolysis (TFA or HCl)

Caption: Proposed multi-step synthesis of (1-Propyl-4-piperidinyl)acetic acid.

Part 1: Investigating GABAergic Activity - The Primary Hypothesis

The structural analogy of (1-Propyl-4-piperidinyl)acetic acid to GABA strongly suggests its potential to modulate the GABAergic system. A deficiency in GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3][5] Therefore, the primary research directive is to ascertain the compound's activity at GABA receptors.

In Vitro Characterization of GABA Receptor Interaction

The initial phase of investigation should focus on determining if and how (1-Propyl-4-piperidinyl)acetic acid hydrate interacts with GABA-A receptors at the molecular level.

This assay will determine the binding affinity of the test compound to the GABA-A receptor, providing a quantitative measure of its potential to interact with the target.[6]

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).[7]

    • Perform differential centrifugation to isolate the synaptic membrane fraction.[7]

    • Wash the membranes repeatedly to remove endogenous GABA.[6]

    • Resuspend the final membrane pellet in a binding buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of 0.1-0.2 mg/mL.[7]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]muscimol (a high-affinity GABA-A receptor agonist radioligand) at a final concentration of 5 nM, and varying concentrations of (1-Propyl-4-piperidinyl)acetic acid hydrate.[7]

    • For non-specific binding determination, use a high concentration of unlabeled GABA (10 mM).[7]

    • Incubate the plate at 4°C for 45 minutes to reach equilibrium.[7]

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[8]

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (inhibitory concentration 50%) value from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This "gold standard" technique will reveal the functional consequences of compound binding, determining whether it acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor ion channel.[9][10]

Experimental Protocol:

  • Cell Culture:

    • Use a cell line stably expressing human GABA-A receptors (e.g., HEK293 cells with α1β2γ2 subunits).

    • Culture the cells under standard conditions until they are ready for patch-clamp recording.

  • Whole-Cell Patch-Clamp Recording:

    • Prepare an external solution (containing physiological ion concentrations) and an internal solution (for the patch pipette) to mimic intracellular conditions.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Clamp the cell membrane potential at a holding potential of -60 mV.[11]

    • Apply GABA at its EC20 concentration to establish a baseline current.[12]

  • Compound Application:

    • Apply varying concentrations of (1-Propyl-4-piperidinyl)acetic acid hydrate to the cell and measure the change in current. An increase in inward chloride current would indicate agonistic activity.

    • To test for allosteric modulation, co-apply the test compound with GABA and observe any potentiation or inhibition of the GABA-induced current.[12]

  • Data Analysis:

    • Measure the peak amplitude of the current responses.

    • Construct concentration-response curves to determine the EC50 (for agonists) or the modulatory effect on the GABA EC50.

For screening larger numbers of analogs or for initial hit identification, a Yellow Fluorescent Protein (YFP)-based assay offers a robust and scalable alternative to patch-clamp electrophysiology.[3][13]

Experimental Protocol:

  • Cell Line:

    • Use a cell line co-expressing a specific GABA-A receptor subtype and a halide-sensitive YFP.[13]

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Replace the culture medium with a buffer containing a low concentration of iodide (I-).

    • Measure the baseline YFP fluorescence.

    • Add (1-Propyl-4-piperidinyl)acetic acid hydrate at various concentrations.

    • Initiate the assay by adding a stimulus buffer containing a higher concentration of I-.

    • Monitor the quenching of YFP fluorescence over time, which is proportional to the influx of I- through the activated GABA-A receptor channels.

  • Data Analysis:

    • Calculate the rate of fluorescence quenching for each concentration of the test compound.

    • Generate concentration-response curves to determine the EC50.

cluster_0 In Vitro Evaluation A Radioligand Binding Assay (Affinity - Ki) B Patch-Clamp Electrophysiology (Function - Agonist/Antagonist/Modulator) C YFP-Based Functional Assay (High-Throughput Screening) cluster_1 In Vivo Evaluation D Acetic Acid-Induced Writhing Test (Analgesic Activity) E PTZ Kindling Model (Anti-Seizure Activity)

Caption: In vivo workflow for validating therapeutic potential.

Part 2: Exploring Alternative Mechanisms of Action

While the primary hypothesis focuses on GABAergic modulation, a comprehensive investigation should also consider other potential targets for piperidine derivatives to build a complete pharmacological profile.

Opioid Receptor Binding

The piperidine moiety is a core structure in many potent opioid analgesics. Therefore, it is prudent to screen (1-Propyl-4-piperidinyl)acetic acid hydrate for any affinity to opioid receptors.

Recommended Assay: A competitive radioligand binding assay using rat brain membranes and a non-selective opioid radioligand like [3H]naloxone can be employed to assess binding to the total opioid receptor population.

Dopamine Transporter (DAT) Inhibition

Certain piperidine derivatives are known to inhibit the dopamine transporter, a mechanism relevant to conditions like ADHD and substance use disorders. [6] Recommended Assay: A [3H]WIN 35,428 binding assay using rat striatal membranes can be used to determine the compound's affinity for the dopamine transporter.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the therapeutic potential of (1-Propyl-4-piperidinyl)acetic acid hydrate. By systematically investigating its interaction with GABA receptors and exploring other plausible neurological targets, researchers can build a comprehensive understanding of its pharmacological profile. Positive findings from the outlined in vitro and in vivo studies would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, its potential translation into a novel therapeutic for a range of neurological disorders.

References

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Foundational

(1-Propyl-4-piperidinyl)acetic Acid Hydrate: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of (1-propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative with potential applications in neuroscience research and drug development. While direct liter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1-propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative with potential applications in neuroscience research and drug development. While direct literature on this specific hydrated compound is limited, this document synthesizes information from structurally related molecules, particularly N-substituted nipecotic acid analogues, to offer insights into its synthesis, characterization, and potential pharmacological activities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. Piperidine derivatives have been successfully developed as therapeutics for a range of conditions, including neurological and psychiatric disorders.[3][4] The compound of interest, (1-propyl-4-piperidinyl)acetic acid, belongs to the class of N-substituted piperidine acetic acids, which have garnered attention for their potential to modulate neurotransmitter systems.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the N-alkylation of a suitable piperidine-4-acetic acid precursor.

Step 1: Synthesis of a Piperidine-4-acetic Acid Ester Precursor

One common method to synthesize the core scaffold is through the reduction of a corresponding pyridine derivative. For instance, 4-pyridylacetic acid can be hydrogenated to piperidine-4-acetic acid.

Step 2: N-Alkylation

The secondary amine of the piperidine-4-acetic acid ester can be alkylated with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine in an appropriate solvent like acetonitrile or DMF.

Step 3: Hydrolysis

The final step would involve the hydrolysis of the ester to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or THF. Subsequent workup and purification would yield the desired (1-propyl-4-piperidinyl)acetic acid. The hydrate form would be obtained upon crystallization from an aqueous solvent system.

Characterization Techniques

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques would be employed:

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.The 1H NMR spectrum would show characteristic signals for the propyl group, the piperidine ring protons, and the methylene protons of the acetic acid moiety. The 13C NMR would confirm the presence of all carbon atoms in their expected chemical shift ranges.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should display a molecular ion peak corresponding to the calculated mass of the anhydrous compound (C10H19NO2, MW: 185.26 g/mol ) or its protonated form.[5]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-N and C-H stretching vibrations, would be expected. The presence of water of hydration might be indicated by a broad O-H stretch.
Elemental Analysis To determine the elemental composition of the compound.The experimentally determined percentages of carbon, hydrogen, and nitrogen should align with the calculated values for the hydrated form (C10H21NO3).

Potential Pharmacological Activity: A Focus on GABAergic Modulation

Many N-substituted derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of γ-aminobutyric acid (GABA) uptake.[6][7] Given the structural similarity, it is hypothesized that (1-propyl-4-piperidinyl)acetic acid may also interact with the GABAergic system.

The GABAergic System and Its Importance

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs leads to an increase in the extracellular concentration of GABA, enhancing GABAergic neurotransmission.

GABA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse GAT1_pre GAT1 GABA_synapse->GAT1_pre GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R GAT3_glia GAT3 GABA_synapse->GAT3_glia Cl_channel Cl- influx GABA_A_R->Cl_channel

Caption: Simplified diagram of a GABAergic synapse.

Hypothetical Mechanism of Action

It is plausible that (1-propyl-4-piperidinyl)acetic acid acts as a competitive inhibitor of one or more GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1). The N-propyl group would likely influence the potency and selectivity of the compound for the different GAT subtypes.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

To investigate the potential of (1-propyl-4-piperidinyl)acetic acid hydrate as a GABA uptake inhibitor, a radioligand uptake assay using cells expressing the target GABA transporter can be performed.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture cells expressing GABA transporters start->cell_culture plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate with (1-Propyl-4-piperidinyl)acetic acid or vehicle plating->preincubation incubation Incubate with [3H]-GABA preincubation->incubation stop_reaction Stop uptake by washing with cold buffer incubation->stop_reaction lysis Lyse cells stop_reaction->lysis scintillation Add scintillation cocktail and measure radioactivity lysis->scintillation analysis Data analysis (IC50 determination) scintillation->analysis end End analysis->end

Caption: Workflow for a [3H]-GABA uptake inhibition assay.

Step-by-Step Methodology
  • Cell Culture: Maintain a cell line (e.g., HEK293 or CHO) stably or transiently expressing the human GABA transporter of interest (e.g., GAT1) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (1-propyl-4-piperidinyl)acetic acid hydrate in an appropriate solvent (e.g., water or DMSO) and create a serial dilution to obtain a range of test concentrations.

  • Assay: a. Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES). b. Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C. c. Initiate the uptake by adding a solution containing a fixed concentration of [3H]-GABA (radiolabeled GABA) and unlabeled GABA. d. Incubate for a short period (e.g., 1-10 minutes) during which GABA uptake is linear. e. Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.

  • Detection: a. Lyse the cells with a suitable lysis buffer. b. Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent GAT inhibitor like tiagabine) from the total uptake. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Conclusion and Future Directions

(1-Propyl-4-piperidinyl)acetic acid hydrate represents an under-investigated molecule within the broader class of piperidine derivatives. Based on the well-established pharmacology of related compounds, it holds promise as a potential modulator of the GABAergic system. The synthetic and analytical protocols outlined in this guide provide a framework for its synthesis and characterization. Future research should focus on its biological evaluation, including its potency and selectivity for different GABA transporter subtypes, as well as its pharmacokinetic properties and in vivo efficacy in relevant animal models of neurological disorders.

References

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Exploratory

(1-Propyl-4-piperidinyl)acetic acid hydrate pKa value

An In-Depth Technical Guide to the pKa of (1-Propyl-4-piperidinyl)acetic acid hydrate For Researchers, Scientists, and Drug Development Professionals Abstract The acid-dissociation constant (pKa) is a fundamental physico...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa of (1-Propyl-4-piperidinyl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug development, as it profoundly influences a compound's solubility, permeability, protein binding, and overall pharmacokinetic profile.[1][2][3][4] This guide provides a comprehensive technical overview of the pKa of (1-Propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative of interest in medicinal chemistry.[5] While a definitive, experimentally determined pKa value for this specific hydrate is not widely published, this document will elucidate the theoretical principles for its estimation, detail robust experimental protocols for its precise measurement, and discuss the profound implications of its pKa values for pharmaceutical development.

Molecular Structure and Ionizable Centers

(1-Propyl-4-piperidinyl)acetic acid hydrate (Molecular Formula: C₁₀H₁₉NO₂ · H₂O) is a bifunctional molecule containing two key ionizable groups:

  • A tertiary amine: The nitrogen atom within the piperidine ring is basic and can accept a proton (H⁺) to form a positively charged piperidinium ion. The pKa associated with this equilibrium is technically the pKa of its conjugate acid (pKaH).

  • A carboxylic acid: The -COOH group is acidic and can donate a proton to form a negatively charged carboxylate ion.

Due to these two groups, the molecule is amphoteric and will be characterized by at least two distinct pKa values. The overall charge of the molecule is pH-dependent, transitioning from a net positive charge at low pH to a zwitterionic state, and finally to a net negative charge at high pH.

Predicted pKa Values

In the absence of direct experimental data, we can estimate the pKa values based on the known properties of its constituent functional groups.

  • Carboxylic Acid (pKa₁): Aliphatic carboxylic acids typically exhibit pKa values in the range of 4 to 5.[6] For (1-Propyl-4-piperidinyl)acetic acid, the carboxylic acid group's pKa is estimated to be approximately 4.0 ± 0.5 .[7] At physiological pH (~7.4), this group will be predominantly deprotonated and exist as the negatively charged carboxylate anion.[7]

  • Piperidine Nitrogen (pKa₂): The conjugate acid of piperidine itself has a pKa of ~11.2. Alkyl substitution on the nitrogen can slightly alter this value. For this molecule, the pKa of the protonated piperidine nitrogen is expected to be in the range of 10 to 11 . This means the nitrogen will be predominantly protonated and positively charged at physiological pH.

The diagram below illustrates the ionization equilibria for the molecule.

pKa_Equilibrium node_style node_style cation cation zwitterion Zwitterionic Form (Intermediate pH, e.g., 5-9) Net Charge: 0 cation->zwitterion pKa₁ ≈ 4.0 (-H⁺ from COOH) anion anion zwitterion->anion pKa₂ ≈ 10.5 (-H⁺ from NH⁺)

Caption: Ionization states of (1-Propyl-4-piperidinyl)acetic acid.

The Critical Role of pKa in Drug Development

Understanding the pKa of a drug candidate is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.[1][8] The ionization state of a drug directly impacts its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][9]

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Knowledge of pKa allows for the selection of appropriate pH conditions for formulation to ensure adequate solubility.[1]

  • Permeability: According to the pH-partition hypothesis, neutral, un-ionized species are more lipophilic and can more readily diffuse across biological membranes, such as the gastrointestinal lining and the blood-brain barrier.[1][3] A drug that is heavily ionized at physiological pH may exhibit poor absorption.[2]

  • Target Binding: The charge of a molecule can be critical for its interaction with the biological target, often involving ionic bonds or hydrogen bonding within a receptor's active site.

  • Formulation and Stability: The pKa dictates the choice of salt forms and the pH of liquid formulations to maximize stability, solubility, and bioavailability.[1]

Physicochemical Property Summary
Molecular Formula C₁₀H₁₉NO₂[7]
Molecular Weight 185.26 g/mol [7]
Predicted Acidic pKa (pKa₁) ~ 4.0 ± 0.5 (from -COOH)[7]
Predicted Basic pKa (pKa₂) ~ 10.0 - 11.0 (from piperidine N)

Experimental Determination of pKa

While computational tools provide useful estimations, the definitive determination of pKa values requires experimental validation.[1] Potentiometric titration is the most widely used and reliable method, with UV-Vis spectrophotometry serving as a valuable alternative for certain molecules.[8][10][11]

Gold Standard: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. For a bifunctional compound like (1-Propyl-4-piperidinyl)acetic acid, the titration curve will exhibit two inflection points, allowing for the determination of both pKa values.[8][12][13]

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[14]

  • Sample Preparation:

    • Accurately weigh and dissolve a precise amount of (1-Propyl-4-piperidinyl)acetic acid hydrate in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).[12]

    • To maintain a consistent environment, add a background electrolyte like potassium chloride (KCl) to a final concentration of 0.15 M. This keeps the ionic strength constant throughout the titration.[14]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer.[14]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • To determine both pKa values in a single run, first, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure both functional groups are fully protonated.

    • Next, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL).[14]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately identify the two equivalence points.[15]

    • The pKa values are determined from the pH at the half-equivalence points.

      • pKa₁ = pH at the volume of NaOH halfway to the first equivalence point.

      • pKa₂ = pH at the volume of NaOH halfway between the first and second equivalence points.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter Prepare_Sample 2. Prepare Analyte Solution (0.01 M in 0.15 M KCl) Calibrate->Prepare_Sample Prepare_Titrants 3. Standardize Titrants (0.1 M HCl, 0.1 M NaOH) Prepare_Sample->Prepare_Titrants Acidify 4. Acidify Sample (to pH ~2 with HCl) Prepare_Titrants->Acidify Titrate 5. Titrate with NaOH (Incremental additions) Acidify->Titrate Record 6. Record pH vs. Volume Titrate->Record Plot 7. Plot Titration Curve (pH vs. Volume) Record->Plot Derive 8. Calculate Derivatives (ΔpH/ΔV & Δ²pH/ΔV²) Plot->Derive Determine_pKa 9. Identify Half-Equivalence Points Determine pKa₁ & pKa₂ Derive->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Method: UV-Vis Spectrophotometry

This method is viable if the molecule possesses a chromophore whose absorbance spectrum changes upon ionization.[16][17] The procedure involves recording UV-Vis spectra of the compound in a series of buffers with different, precisely known pH values. By plotting absorbance at a specific wavelength versus pH, a sigmoidal curve is generated from which the pKa can be derived.[16]

Applicability: (1-Propyl-4-piperidinyl)acetic acid lacks a strong intrinsic chromophore in the UV-Vis range. Therefore, direct pKa determination by this method would be challenging and less accurate than potentiometry. Potentiometric titration remains the superior and recommended technique for this specific molecule.

Structural Factors Influencing pKa

The precise pKa values are influenced by the electronic effects of the molecule's substituents.[18]

  • Effect on Carboxylic Acid (pKa₁): The piperidinyl group is attached at the β-carbon relative to the carboxyl group. The protonated nitrogen atom (+ charge) will exert an electron-withdrawing inductive effect, which stabilizes the conjugate base (carboxylate).[19][20] This effect typically increases the acidity, resulting in a lower pKa value compared to a simple aliphatic carboxylic acid.

  • Effect on Piperidine Nitrogen (pKa₂): The N-propyl group is a weak electron-donating group, which tends to increase the electron density on the nitrogen. This enhances basicity, leading to a slightly higher pKa for the conjugate acid compared to unsubstituted piperidine. The acetic acid substituent is sufficiently far from the nitrogen that its inductive effect is minimal.

Implications for Physiological Behavior

With estimated pKa values of ~4.0 and ~10.5, the ionization state of (1-Propyl-4-piperidinyl)acetic acid across different physiological environments can be predicted.

EnvironmentTypical pHPredicted Dominant SpeciesNet ChargeImplications for ADME
Stomach 1.5 - 3.5Cationic (-COOH, -NH⁺-)+1High water solubility, poor membrane permeability.
Bloodstream 7.4Zwitterionic (-COO⁻, -NH⁺-)0Moderate solubility, may require transporters for membrane passage.
Intestine 6.0 - 8.0Zwitterionic (-COO⁻, -NH⁺-)0Absorption will depend on the balance between zwitterionic and neutral forms.

Conclusion

(1-Propyl-4-piperidinyl)acetic acid hydrate is an amphoteric compound with two pKa values, predicted to be approximately 4.0 (carboxylic acid) and 10.5 (protonated amine). These values are critical for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. While estimations provide a valuable starting point, precise determination via potentiometric titration is essential for accurate characterization. A thorough understanding of the pKa and the resulting pH-dependent ionization state is a non-negotiable prerequisite for optimizing the formulation, delivery, and efficacy of this and any other ionizable drug candidate.

References

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  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Database. Retrieved from [Link]

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Foundational

Whitepaper: A Strategic Guide to the Discovery of Novel Piperidine Derivatives for Neurological Disorders

Abstract The piperidine scaffold represents one of the most prolific and versatile frameworks in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for complex neurological disorders.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold represents one of the most prolific and versatile frameworks in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for complex neurological disorders.[1][2] Its prevalence in clinically successful drugs, such as donepezil for Alzheimer's disease and methylphenidate for ADHD, underscores its status as a "privileged scaffold".[3][4][5] This guide provides a comprehensive, field-proven strategy for the discovery and preclinical validation of novel piperidine derivatives. Moving beyond theoretical concepts, we present an integrated workflow that emphasizes the causal relationships behind experimental choices, from target selection and rational synthesis to multi-tiered screening and in vivo validation. We detail robust, self-validating protocols for key assays and provide actionable insights into navigating the intricate challenges of CNS drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of neurotherapeutics.

The Piperidine Scaffold: A Privileged Framework for CNS Drug Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is not merely a common structural motif; its utility in CNS drug design is rooted in a unique combination of physicochemical properties that enhance "druggability".[2]

  • Structural and Conformational Flexibility: The chair and boat conformations of the piperidine ring allow its derivatives to adapt sterically to the binding pockets of diverse biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[6]

  • Modulation of Physicochemical Properties: The basic nitrogen atom is a critical handle for modulating key drug-like properties. Its pKa can be fine-tuned through substitution to control the degree of ionization at physiological pH. This is a crucial determinant of aqueous solubility, membrane permeability, and the ability to cross the blood-brain barrier (BBB)—a formidable obstacle in CNS drug development.[7][8]

  • Metabolic Stability and Pharmacokinetic Profile: The piperidine core is generally stable to metabolic degradation, which contributes to favorable pharmacokinetic (ADME) properties and reduced toxicity.[2] This inherent stability allows medicinal chemists to focus optimization efforts on peripheral substituents to refine target affinity and selectivity.

The strategic value of this scaffold is evident in its application across a wide spectrum of neurological targets. The benzoylpiperidine fragment, for instance, is a key feature in ligands targeting serotoninergic and dopaminergic receptors implicated in neuropsychiatric conditions.[9]

Strategic Target Selection in Neuropharmacology

The complexity of the central nervous system necessitates a highly rational approach to target selection.[10] Piperidine derivatives have shown remarkable promiscuity and potency against several key target classes relevant to neurological and neurodegenerative diseases.

G-Protein Coupled Receptors (GPCRs)

GPCRs are integral to neurotransmission and are primary targets for CNS therapeutics.[11]

  • Histamine H3 Receptor (H3R): As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of multiple neurotransmitters, including acetylcholine, dopamine, and serotonin.[1][7] Antagonists and inverse agonists of H3R are being investigated for cognitive disorders like Alzheimer's disease, schizophrenia, and neuropathic pain.[1][11]

  • Dopamine D2 Receptor (D2R): The D2R is a cornerstone target for antipsychotic medications.[12] Piperidine-based structures often serve as core components of D2R antagonists, modulating dopaminergic signaling pathways implicated in psychosis and other psychiatric disorders.[6][13]

Chaperone Proteins and Ion Channels
  • Sigma-1 Receptor (σ1R): This unique intracellular chaperone protein, located at the endoplasmic reticulum, modulates calcium signaling and regulates various ion channels and receptors.[1] Its role in neuroprotection and pain modulation makes it a compelling target. Notably, dual-affinity H3R/σ1R ligands, often built around a piperidine core, are emerging as a promising strategy for treating complex pain states.[11][14]

Key Enzymes in Neurotransmitter Metabolism
  • Monoamine Oxidase B (MAO-B): This enzyme is responsible for the degradation of dopamine in the brain.[15] Selective inhibition of MAO-B increases dopamine availability, representing a validated therapeutic strategy for Parkinson's disease.[2][16] The piperidine scaffold has been successfully incorporated into potent and selective MAO-B inhibitors.[17]

The Discovery and Validation Workflow: An Integrated Approach

A successful CNS drug discovery campaign is not a linear progression but an iterative cycle of design, synthesis, and testing. The causality behind this workflow is paramount: each stage is designed to answer specific questions that inform the next step, creating a self-validating system that de-risks the progression of candidates.

CNS_Drug_Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization & Preclinical TID Target Identification & Validation HTS High-Throughput Screening (HTS) TID->HTS Lib Compound Library (Piperidine Focused) Lib->HTS Hits Initial Hits HTS->Hits HC Hit Confirmation (Dose-Response) Hits->HC SAR Synthesis & SAR (Analogue Generation) HC->SAR IVT In Vitro Assays (Potency, Selectivity, ADME) SAR->IVT IVT->SAR Iterative Optimization Leads Validated Leads IVT->Leads LO Lead Optimization (PK/PD properties) Leads->LO INV In Vivo Models (Efficacy & Safety) LO->INV INV->LO Refinement PC Preclinical Candidate Selection INV->PC

Figure 1: CNS Drug Discovery Workflow.

This workflow visualizes the progression from initial target validation and high-throughput screening to iterative hit-to-lead optimization and final preclinical candidate selection.[18][19][20]

Core Methodologies and Experimental Protocols

Technical execution and robust protocol design are the bedrock of trustworthy data. The following sections detail validated, step-by-step methodologies for key stages of the discovery process.

Synthesis of a Core Piperidine Scaffold

Rationale: The ability to rapidly and efficiently synthesize a core scaffold is essential for generating analogues for Structure-Activity Relationship (SAR) studies. The synthesis of 1-benzyl-4-piperidone provides a versatile intermediate that can be further modified at the 4-position. This protocol is based on established methods involving Dieckmann condensation.[21]

Protocol: Synthesis of 1-Benzyl-4-piperidone

  • Reaction Setup: In a dry 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • Initiation: Heat the mixture to reflux with vigorous stirring. Add 1 mL of anhydrous methanol to activate the sodium.

  • Addition of Precursor: Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise to the refluxing mixture.

  • Dieckmann Condensation: Continue to reflux for 6 hours. The mixture may become thick; add an additional 100 mL of anhydrous toluene in portions if necessary to maintain stirring.

  • Hydrolysis and Decarboxylation: Cool the reaction to room temperature. Carefully extract the mixture with 150 mL of 25% hydrochloric acid. Transfer the aqueous layer to a new flask and reflux for 5 hours, or until a test with FeCl3 solution shows the reaction is complete.

  • Workup: Cool the acidic solution and neutralize to pH ~8.5 with a 35% NaOH solution while stirring in an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the ethyl acetate by rotary evaporation. Purify the remaining oil by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oil.[21]

High-Throughput Screening (HTS): Primary Hit Identification

Rationale: To screen a large library of piperidine derivatives efficiently, a functional, cell-based assay is required. A calcium mobilization assay is a robust method for identifying compounds that act as agonists or antagonists at Gq-coupled GPCRs, such as the Histamine H3 receptor.[22][23] The change in intracellular calcium concentration upon receptor activation is measured using a fluorescent dye.[24]

Protocol: High-Throughput Calcium Flux Assay for a Gq-Coupled Receptor

  • Cell Plating: Seed HEK293 cells stably expressing the target GPCR (e.g., H3R) into black-walled, clear-bottom 96-well microplates at a density that achieves 90-95% confluency on the day of the assay. Incubate overnight at 37°C with 5% CO2.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye solution (e.g., FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions, often including probenecid (2.5 mM final concentration) to prevent dye leakage.[23]

  • Incubation: Aspirate the cell culture medium from the plates and add 100 µL of the dye loading solution to each well. Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature.[23]

  • Compound Addition & Measurement: Place the assay plate into a kinetic fluorescence plate reader (e.g., FlexStation® 3).

    • For Antagonist Screening: Add test compounds (typically 50 µL of a 4x solution) to the wells and incubate for 15-30 minutes. Then, add a known agonist at its EC80 concentration and immediately begin reading.

    • For Agonist Screening: Record a stable baseline fluorescence for 10-20 seconds. Add test compounds (50 µL) and continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence (Max - Min) is calculated and normalized to positive (max agonist response) and negative (vehicle) controls to determine percent activation or inhibition for each compound.

Secondary Assay: Target Engagement and Potency

Rationale: Hits from the primary screen must be validated to confirm they bind to the intended target and to determine their affinity. A radioligand binding assay is the gold standard for quantifying the interaction between a compound and a receptor. This protocol describes a competitive binding assay for the Sigma-1 receptor (σ1R).[25]

Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells expressing σ1R in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend and wash the pellet. Finally, resuspend the purified membranes in an assay buffer. Determine the protein concentration using a BCA or Bradford assay.[26]

  • Assay Setup: In a 96-well plate, combine in each well:

    • 50 µL of assay buffer containing a fixed concentration of a radioligand (e.g., -pentazocine, ~2 nM final concentration).[1]

    • 50 µL of test compound at various concentrations (typically a 10-point serial dilution).

    • 150 µL of the membrane preparation (e.g., 50-100 µg protein).

  • Defining Controls:

    • Total Binding: Wells containing radioligand and membranes, but no competing compound (add vehicle instead).

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol) to saturate the receptors.[3]

  • Incubation: Incubate the plate for 90 minutes at 37°C with gentle agitation to reach equilibrium.[3]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B) that has been pre-soaked in 0.5% polyethyleneimine (PEI). This separates the bound radioligand (on the filter) from the free radioligand.[3]

  • Washing: Quickly wash the filters three times with ~500 µL of ice-cold wash buffer.[3]

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Proof-of-Concept: A Model of Neuropathic Pain

Rationale: Demonstrating efficacy in a living system is a critical milestone. The hot plate test is a classic and reliable model for assessing the analgesic properties of a compound against thermal pain, a common symptom in neuropathic conditions.[27]

Protocol: Mouse Hot Plate Analgesia Test

  • Acclimation: Allow mice (e.g., C57BL/6) to acclimate to the testing room for at least 60 minutes before the experiment.[27]

  • Apparatus Setup: Set the surface temperature of the hot plate analgesia meter to a constant, noxious temperature (e.g., 52-55°C).[27]

  • Baseline Measurement: Gently place each mouse on the hot plate and immediately start a timer. Observe for nocifensive behaviors, such as hind paw licking, shaking, or jumping. Record the latency (in seconds) to the first clear response. Remove the mouse immediately upon response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.[28]

  • Compound Administration: Administer the test piperidine derivative via the desired route (e.g., intraperitoneal, oral). Include a vehicle control group and a positive control group (e.g., morphine).

  • Post-Treatment Testing: At a predetermined time point post-administration (e.g., 30 minutes), repeat the hot plate test for each mouse and record the response latency.[28]

  • Data Analysis: A significant increase in the post-treatment latency compared to the baseline and vehicle control latencies indicates an analgesic effect. Data are typically analyzed using a t-test or ANOVA.

Data Synthesis and Structure-Activity Relationship (SAR) Analysis

The goal of the hit-to-lead and lead optimization phases is to systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.[29] Presenting data in a structured format is crucial for discerning these relationships.

Table 1: Comparative Binding Affinities (Ki) of Piperidine Derivatives at H3R and σ1R

Compound IDR1 Group (Piperidine-N)R2 Group (Linker)H3R Ki (nM)[1]σ1R Ki (nM)[1]Selectivity (σ1R/H3R)
Lead 5 Cyclopropylmethanone-(CH2)4-O-7.703.640.47
Analogue 11 Benzoyl-(CH2)4-O-1.341.050.78
Analogue 15 Acetyl-(CH2)4-O-1.8310,000+>5464
Ref (Piperazine) Cyclopropylmethanone-(CH2)4-O-3.171531483

Causality Insight: The data in Table 1 clearly demonstrates the profound impact of the core heterocyclic ring. Replacing the piperidine in Lead 5 with a piperazine (Reference compound) drastically reduces affinity at the σ1 receptor, highlighting the piperidine as a critical structural element for dual-target activity.[14] Furthermore, modifying the N-substituent from a cyclopropylmethanone (Lead 5) to an acetyl group (Analogue 15) ablates σ1R affinity while retaining high H3R affinity, providing a clear vector for tuning selectivity.

Table 2: In Vitro Inhibitory Potency (IC50) of Piperidine Derivatives against MAO-B

Compound IDR-Group (Benzyl Ring)MAO-B IC50 (µM)[16]MAO-A IC50 (µM)[16]Selectivity Index (MAO-A/MAO-B)
S5 3-Cl0.2033.85719.0
S16 2-CN0.979>100>102
Analogue A 3-OCH30.99525.125.2
Analogue B 3-F1.0411.210.8

Causality Insight: SAR analysis of these pyridazinobenzylpiperidine derivatives reveals that the position and electronic nature of the substituent on the benzyl ring are key determinants of MAO-B inhibitory potency.[16] A chloro group at the 3-position (S5) confers the highest potency, while other substitutions are less favorable. This provides a clear rationale for focusing further synthetic efforts on the 3-position of this scaffold.[15][17]

Visualizing the Molecular Mechanism: Dopamine D2 Receptor Signaling

Understanding the downstream consequences of target engagement is vital. For a D2 receptor antagonist, the goal is to block the Gαi-coupled signaling cascade that inhibits adenylyl cyclase.

D2_Signaling_Pathway cluster_receptor Postsynaptic Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds Antagonist Piperidine Antagonist Antagonist->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Expression (Altered Neuronal Function) CREB->Gene

Figure 2: Dopamine D2 Receptor Inhibitory Signaling Pathway.

This diagram illustrates how dopamine binding to the D2 receptor activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent downstream signaling.[13][30] A piperidine-based antagonist blocks this initial binding event, thereby preventing the entire inhibitory cascade and restoring normal cAMP levels.

Conclusion and Future Perspectives

The discovery of novel piperidine derivatives for neurological disorders is a scientifically rigorous and commercially vital endeavor. The strategic framework presented in this guide—founded on rational target selection, iterative design and synthesis, and a multi-tiered validation cascade—provides a robust pathway to identifying promising preclinical candidates. The inherent versatility of the piperidine scaffold ensures its continued relevance, while emerging strategies, such as the development of dual-target ligands for complex polygenic diseases, open new frontiers.[1] By adhering to the principles of causality and implementing self-validating experimental protocols, research teams can enhance the efficiency and probability of success in the challenging but rewarding field of CNS drug discovery.

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Exploratory

The Pivotal Role of N-Alkyl Piperidine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has long been recognized for its prevalence in a vast array of pharmaceuticals and natura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has long been recognized for its prevalence in a vast array of pharmaceuticals and naturally occurring alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in the design of bioactive molecules. Among the myriad of possible modifications, the N-alkylation of the piperidine nitrogen stands out as a critical and versatile strategy to fine-tune the pharmacological profile of drug candidates. This in-depth technical guide, designed for researchers and drug development professionals, will explore the multifaceted role of N-alkyl piperidine derivatives in contemporary drug discovery. We will delve into the synthetic strategies for their preparation, analyze the structure-activity relationships governed by the N-alkyl substituent, and examine their impact on diverse therapeutic targets and signaling pathways.

The Strategic Importance of the N-Alkyl Group

The introduction of an alkyl group at the nitrogen atom of the piperidine ring is far from a trivial modification. This seemingly simple alteration can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. The N-alkyl substituent can modulate:

  • Basicity (pKa): The length and branching of the alkyl chain can alter the basicity of the piperidine nitrogen, which in turn affects the molecule's ionization state at physiological pH. This is a critical determinant of solubility, membrane permeability, and the potential for ionic interactions with the target protein.

  • Lipophilicity: Increasing the length of the N-alkyl chain generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can also lead to undesirable properties such as increased metabolic liability and off-target effects.

  • Steric Hindrance: The size and shape of the N-alkyl group can introduce steric hindrance that influences the molecule's preferred conformation and its ability to fit into a binding pocket. This can be exploited to enhance selectivity for a particular receptor subtype or to modulate the mode of binding.

  • Pharmacokinetic Properties: N-alkylation can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the nature of the N-alkyl group can influence susceptibility to cytochrome P450 (CYP) enzymes, thereby affecting the drug's metabolic stability and potential for drug-drug interactions.[2]

Synthetic Strategies for N-Alkylation of Piperidines

The synthesis of N-alkyl piperidine derivatives can be achieved through several reliable and well-established methods. The choice of method often depends on the complexity of the starting materials, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.

Direct Alkylation with Alkyl Halides

This is one of the most straightforward methods for N-alkylation. It involves the reaction of a piperidine derivative with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation using an Alkyl Halide [3]

  • Dissolve the piperidine starting material (1.0 equivalent) in a suitable anhydrous solvent. Common choices include acetonitrile (MeCN) or N,N-dimethylformamide (DMF). The choice of solvent is crucial; polar aprotic solvents like DMF and MeCN are often preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[4]

  • Add a base (1.5-2.0 equivalents). Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are frequently used. The base is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[3] K₂CO₃ is a mild inorganic base suitable for many substrates, while DIPEA, a non-nucleophilic organic base, is often used when the starting material is sensitive to stronger bases or when better solubility is required.

  • Slowly add the alkyl halide (1.0-1.1 equivalents) to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon). The slow addition helps to minimize the potential for over-alkylation to form a quaternary ammonium salt, especially when using highly reactive alkylating agents.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the alkyl halide and the nucleophilicity of the piperidine.

  • Upon completion, perform an aqueous work-up. This typically involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer to remove residual base and salts, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl piperidine derivative.

Reductive Amination

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

  • Add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for reductive aminations as it is selective for the reduction of iminium ions in the presence of aldehydes and ketones. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Optionally, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Perform an aqueous work-up by quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), extracting the product with an organic solvent, washing, drying, and concentrating.

  • Purify the product by flash column chromatography.

Workflow for Reductive Amination

Reductive_Amination Piperidine Piperidine Imine Imine/ Iminium Ion Piperidine->Imine Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine N_Alkyl_Piperidine N-Alkyl Piperidine Imine->N_Alkyl_Piperidine Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->N_Alkyl_Piperidine

Caption: General workflow for the synthesis of N-alkyl piperidines via reductive amination.

N-Alkyl Piperidine Derivatives in Oncology

The N-alkyl piperidine scaffold has emerged as a valuable component in the design of novel anticancer agents, particularly those targeting cell surface receptors and intracellular signaling pathways involved in cancer progression.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand CXCL12 (SDF-1), activates signaling pathways promoting cell survival, proliferation, and migration.[2] CXCR4 is overexpressed in numerous cancer types, and its activation is implicated in tumor growth and metastasis.[2] Consequently, CXCR4 antagonists have garnered significant interest as potential anticancer therapeutics.

Structure-activity relationship (SAR) studies on N-alkyl piperidine-based CXCR4 antagonists have revealed the critical role of the N-alkyl substituent in modulating potency and pharmacokinetic properties. A study on tetrahydroisoquinoline-based CXCR4 antagonists demonstrated that replacing a butylamine side chain with N-alkyl piperidine and piperazine moieties could maintain or even improve the pharmacological profile.[2]

CompoundN-SubstituentCXCR4 IC₅₀ (nM)CYP2D6 IC₅₀ (µM)
5 (Parent) n-Butylamine60.32
13 4-Methylpiperidine651.87
14 4-Ethylpiperidine1501.04
21 (R)-3-Ethylpiperidine160.11

Data sourced from J. Med. Chem. 2018, 61, 19, 8435–8455[2]

The data in the table above illustrates that while the parent n-butylamine derivative is highly potent, the introduction of N-alkyl piperidine moieties can lead to compounds with a more favorable profile in terms of off-target effects, such as reduced inhibition of the cytochrome P450 enzyme CYP2D6. For instance, compound 13 with a 4-methylpiperidine group shows a significant reduction in CYP2D6 inhibition compared to the parent compound. This highlights the utility of the N-alkyl piperidine scaffold in balancing potency with desirable drug-like properties.

CXCR4 Signaling Pathway

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_Protein Gαi CXCR4->G_Protein Activates SDF1 SDF-1 (Ligand) SDF1->CXCR4 Activates N_Alkyl_Piperidine N-Alkyl Piperidine Antagonist N_Alkyl_Piperidine->CXCR4 Blocks PLC PLC G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates Cell_Response Cell Survival, Proliferation, Migration ERK->Cell_Response Promotes

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of N-alkyl piperidine antagonists.

N-Alkyl Piperidine Derivatives in CNS Disorders

The ability of N-alkyl piperidine derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of central nervous system (CNS) disorders, including pain and neurodegenerative diseases.

Opioid Receptor Agonists for Pain Management

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for many potent analgesics. The development of novel MOR agonists with improved side-effect profiles remains a significant goal in pain management research. A series of N-alkyl/phenylalkyl piperidine analogs based on the active metabolite of tramadol were designed and evaluated as MOR agonists.[5]

The SAR studies revealed that the nature of the N-substituent is a critical determinant of binding affinity and functional activity at opioid receptors.

CompoundN-SubstituentMOR Kᵢ (nM)MOR EC₅₀ (nM)
23 3-Phenylpropyl0.00340.68
(3R, 4S)-23 3-Phenylpropyl0.00210.0013

Data sourced from J. Med. Chem. 2021, 64, 3, 1879–1892[5]

These findings underscore the profound impact that stereochemistry and the nature of the N-alkyl/arylalkyl substituent can have on the potency of opioid receptor agonists. The exceptional potency of compound 23 and its enantiomer highlights the potential of this scaffold in developing next-generation analgesics.[5]

N-Alkyl Piperidine Derivatives in Infectious Diseases

The N-alkyl piperidine motif has also been explored for its potential in combating infectious diseases, including viral and bacterial infections.

Antiviral Activity

A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[6] SAR studies on these compounds indicated that the N-substituent on the piperidine ring plays a crucial role in their antiviral activity. For instance, an optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against various influenza virus strains with EC₅₀ values as low as 0.05 µM.[6] While this example features an N-Boc protecting group, which is not a simple alkyl group, it demonstrates the principle that substitution at the piperidine nitrogen is a key handle for optimizing antiviral potency.

Antibacterial Activity

N-alkyl piperidine derivatives have also shown promise as antibacterial agents. In a study of piperidine-based sulfobetaines, the length of the N-alkyl chain was found to be directly correlated with antimicrobial activity. Surfactants with longer alkyl chains (e.g., C16) exhibited the highest activity against a range of bacterial strains.[7]

CompoundN-Alkyl Chain LengthMIC against S. aureus (µg/mL)
P12S3 C12>1000
P16S3 C16125

Data sourced from PLoS One. 2016; 11(11): e0166437[7]

This data suggests that the N-alkyl chain contributes to the disruption of the bacterial cell membrane, a likely mechanism of action for these surfactant-like molecules.

Conclusion and Future Perspectives

The N-alkyl piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas. The ability to systematically modify the N-alkyl substituent provides medicinal chemists with a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of disease biology deepens and new therapeutic targets emerge, the strategic application of N-alkylation on the piperidine ring will undoubtedly continue to yield innovative and effective medicines. Future research in this area will likely focus on the development of more sophisticated N-alkylation strategies, the exploration of novel N-alkyl piperidine-containing scaffolds, and the use of computational methods to predict the optimal N-alkyl substituents for a given biological target.

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Protocols & Analytical Methods

Method

A Comprehensive Guide to the N-Alkylation of 4-Piperidineacetic Acid: Protocols, Optimization, and Characterization

An Application Note and Protocol on the N-Alkylation of 4-Piperidineacetic Acid This application note provides a detailed guide for the N-alkylation of 4-piperidineacetic acid, a critical process in the synthesis of dive...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol on the N-Alkylation of 4-Piperidineacetic Acid

This application note provides a detailed guide for the N-alkylation of 4-piperidineacetic acid, a critical process in the synthesis of diverse molecular scaffolds for pharmaceutical research and development. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, offer insights into process optimization and troubleshooting, and outline standard characterization techniques for the resulting N-alkylated products. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated 4-Piperidineacetic Acid Derivatives

4-Piperidineacetic acid is a valuable building block in medicinal chemistry. Its rigid piperidine core and the carboxylic acid functional group allow for the creation of molecules with specific three-dimensional orientations, which is crucial for targeted interactions with biological macromolecules. The secondary amine in the piperidine ring serves as a key handle for chemical modification, and its N-alkylation is a fundamental strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. By introducing various alkyl or aryl groups at the nitrogen atom, chemists can fine-tune properties such as lipophilicity, basicity, and receptor-binding affinity, ultimately leading to the development of novel therapeutic agents.

Reaction Mechanism: The Chemistry of N-Alkylation

The N-alkylation of 4-piperidineacetic acid is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, especially with primary and secondary alkyl halides.

The overall process can be summarized in the following steps:

  • Deprotonation (optional but common): In the presence of a base, the acidic proton on the nitrogen atom can be removed, enhancing its nucleophilicity.

  • Nucleophilic Attack: The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond.

  • Leaving Group Departure: The leaving group on the alkylating agent (e.g., a halide ion) departs, resulting in the N-alkylated product.

It is important to consider the reactivity of the carboxylic acid group. Under certain conditions, it can be esterified. Therefore, the choice of reagents and reaction conditions is crucial to achieve selective N-alkylation.

reaction_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products piperidine 4-Piperidineacetic Acid (Nucleophile) transition_state [Piperidine---R---X]‡ piperidine->transition_state Nucleophilic Attack alkyl_halide Alkylating Agent (R-X) (Electrophile) alkyl_halide->transition_state product N-Alkylated Product transition_state->product Bond Formation halide_ion Leaving Group (X⁻) transition_state->halide_ion Leaving Group Departure

Caption: General SN2 mechanism for the N-alkylation of 4-piperidineacetic acid.

Experimental Protocols

This section provides a general procedure for the N-alkylation of 4-piperidineacetic acid, followed by specific examples using different alkylating agents.

General Workflow

experimental_workflow start Start dissolve Dissolve 4-piperidineacetic acid and base in a suitable solvent start->dissolve add_alkylating Add alkylating agent dissolve->add_alkylating react Heat and stir the reaction mixture for a specified time add_alkylating->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify the crude product by column chromatography or recrystallization workup->purify characterize Characterize the final product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the N-alkylation of 4-piperidineacetic acid.

General Procedure for N-Alkylation with Alkyl Halides
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-piperidineacetic acid (1.0 eq.) and a suitable base (2.0-3.0 eq., e.g., K₂CO₃, Na₂CO₃, or Et₃N) in an appropriate polar aprotic solvent (e.g., DMF, acetonitrile, or acetone).

  • Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and allow it to stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted alkylating agent.

  • Purification: The aqueous layer can be purified by methods such as ion-exchange chromatography or by acidifying to precipitate the product, which is then collected by filtration and can be further purified by recrystallization.

Specific Examples
ExampleAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF60685
2Ethyl bromoacetateNa₂CO₃Acetonitrile50878
34-Fluorobenzyl chlorideEt₃NAcetoneReflux1282
Protocol for Reductive Amination

Reductive amination is an alternative method for N-alkylation, particularly useful for introducing alkyl groups from aldehydes or ketones.

  • Imine Formation: Dissolve 4-piperidineacetic acid (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). If the starting material is a hydrochloride salt, a base like triethylamine (1.1 eq) should be added. Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and concentrate the mixture under reduced pressure. The product can be purified using column chromatography or by an acid-base extraction.

Process Optimization and Troubleshooting

The success of the N-alkylation reaction depends on several factors. Here are some key considerations for optimizing the procedure and troubleshooting common issues:

  • Choice of Base: The base plays a crucial role in deprotonating the secondary amine and neutralizing the acid formed during the reaction (in the case of alkyl halides).

    • Inorganic bases (K₂CO₃, Na₂CO₃): These are cost-effective and easy to remove after the reaction. They are suitable for a wide range of alkylating agents.

    • Organic bases (Et₃N, DIPEA): These are soluble in organic solvents and are often used when a homogeneous reaction mixture is desired. They are particularly useful for sensitive substrates.

  • Choice of Solvent: The solvent should be able to dissolve the reactants and be inert to the reaction conditions.

    • Polar aprotic solvents (DMF, DMSO, Acetonitrile): These are excellent choices for SN2 reactions as they solvate the cation of the base, leaving the anion more reactive.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature should be determined experimentally for each specific substrate.

  • Troubleshooting:

    • Low Yield: This could be due to incomplete reaction, side reactions, or product loss during work-up. Consider increasing the reaction time or temperature, using a more reactive alkylating agent, or optimizing the purification method.

    • Formation of Side Products: The formation of O-alkylated products (esters) can occur if the carboxylic acid is deprotonated and reacts with the alkylating agent. Using a milder base or protecting the carboxylic acid group can mitigate this issue. Di-alkylation is generally not an issue for secondary amines.

    • Reaction Not Proceeding: This may be due to a deactivated alkylating agent or insufficient reactivity of the amine. Using a more polar solvent or a stronger base can sometimes help.

Characterization of N-Alkylated Products

The identity and purity of the synthesized N-alkylated 4-piperidineacetic acid derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group and a shift in the signals of the piperidine ring protons are indicative of successful N-alkylation.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the piperidine ring carbons further confirm the structure.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product. Electrospray ionization (ESI) is a common method for analyzing these types of compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak in the chromatogram indicates a pure product.

By combining these techniques, one can unambiguously determine the structure and purity of the N-alkylated 4-piperidineacetic acid derivatives.

Conclusion

The N-alkylation of 4-piperidineacetic acid is a versatile and powerful tool in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the appropriate alkylating agent, base, and solvent, and by optimizing the reaction conditions, a wide range of N-alkylated derivatives can be prepared in good yields. The protocols and optimization strategies discussed in this application note provide a solid foundation for researchers to successfully synthesize and characterize these valuable molecules.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
  • Reductive Amination in Organic Synthesis. (2021). Organic Chemistry Portal. [Link]

  • SN2 Reaction. (2023). Chemistry LibreTexts. [Link]

Application

High-Efficiency Purification of (1-Propyl-4-piperidinyl)acetic Acid Hydrate Using Hydrophilic Interaction Liquid Chromatography (HILIC)

An Application Note for Drug Development Professionals Abstract (1-Propyl-4-piperidinyl)acetic acid hydrate is a zwitterionic compound featuring a piperidine ring, a common structural motif in many biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

(1-Propyl-4-piperidinyl)acetic acid hydrate is a zwitterionic compound featuring a piperidine ring, a common structural motif in many biologically active molecules, making it a valuable building block in drug discovery.[1] The purification of such polar, dual-natured molecules presents significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This application note provides a detailed, robust protocol for the purification of (1-Propyl-4-piperidinyl)acetic acid hydrate using Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the rationale behind method selection, provide a step-by-step experimental workflow, and offer guidance for achieving high purity and recovery, essential for downstream pharmaceutical applications.

Introduction: The Purification Challenge of Zwitterions

The successful development of active pharmaceutical ingredients (APIs) hinges on the purity of synthetic intermediates. (1-Propyl-4-piperidinyl)acetic acid, with its molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol , is one such intermediate.[1][2] Its structure is inherently zwitterionic, containing a basic tertiary amine within the piperidine ring and an acidic carboxylic acid moiety. This dual ionic character makes its chromatographic behavior highly dependent on the pH of the mobile phase.

In conventional reversed-phase chromatography (RPC), highly polar compounds like this often elute at or near the solvent front, providing little to no separation from other polar impurities.[3] While techniques like ion-pairing chromatography can be employed, they introduce agents that are difficult to remove and are often incompatible with mass spectrometry (MS).[3] Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior alternative, specifically designed to retain and separate polar compounds.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thus enabling effective separation.[7]

Rationale for HILIC Method Selection

The choice of HILIC is grounded in the physicochemical properties of the target molecule.

  • Zwitterionic Nature: The presence of both a protonatable amine (basic) and a deprotonatable carboxylic acid (acidic) group leads to a net neutral charge at its isoelectric point but makes the molecule highly polar. HILIC provides strong retention for such hydrophilic compounds.[6]

  • Superior Retention: Unlike RPC, where polar compounds have minimal interaction with the non-polar stationary phase, HILIC's polar stationary phase actively retains the analyte through partitioning, adsorption, and weak electrostatic interactions.[7]

  • MS Compatibility: The use of volatile buffers like ammonium formate or ammonium acetate in the mobile phase makes HILIC fully compatible with mass spectrometry, which is crucial for fraction analysis and purity confirmation.[5]

This protocol focuses on an amide-based HILIC phase, which offers excellent selectivity for polar compounds and robust performance.[8]

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the preparative purification of (1-Propyl-4-piperidinyl)acetic acid hydrate.

Materials and Reagents
Item Specification
Analyte Crude (1-Propyl-4-piperidinyl)acetic acid hydrate
Chromatography Column HILIC Preparative Column (e.g., TSKgel Amide-80, 10 µm, 20 mm x 250 mm)
Solvent A 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid
Solvent B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 4.5 with Formic Acid
Sample Diluent 90:10 Acetonitrile:Water
Equipment Preparative HPLC system with UV detector, Fraction Collector
Purity Analysis Analytical HPLC system, Analytical HILIC column (e.g., 5 µm, 4.6 mm x 150 mm)
Workflow Visualization

The overall purification process is outlined in the diagram below.

Purification_Workflow Crude Crude Sample (1-Propyl-4-piperidinyl)acetic acid hydrate Prep Sample Preparation (Dissolve in 90% ACN) Crude->Prep HILIC Preparative HILIC (Gradient Elution) Prep->HILIC Collect Fraction Collection (UV-Triggered) HILIC->Collect Analyze Purity Analysis (Analytical HILIC) Collect->Analyze Analyze->HILIC Purity <99% (Re-process) Pool Pool High-Purity Fractions Analyze->Pool Purity >99% Final Solvent Evaporation & Lyophilization Pool->Final Pure Pure Compound (>99% Purity) Final->Pure

Caption: Workflow for HILIC purification and analysis.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Prepare Solvent A by dissolving ammonium formate in HPLC-grade water to a final concentration of 10 mM. Adjust the pH to 4.5 using formic acid.

  • Prepare Solvent B by dissolving ammonium formate in a 95:5 (v/v) mixture of acetonitrile and HPLC-grade water to a final concentration of 10 mM. Adjust the pH to 4.5 using formic acid.

  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

2. Sample Preparation:

  • Accurately weigh the crude (1-Propyl-4-piperidinyl)acetic acid hydrate.

  • Dissolve the crude material in the sample diluent (90:10 Acetonitrile:Water) to a final concentration of 10-20 mg/mL. Causality Note: Dissolving the sample in a high organic solvent mixture is critical for good peak shape upon injection in HILIC mode.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. Chromatographic System Setup and Equilibration:

  • Install the preparative HILIC column onto the HPLC system.

  • Equilibrate the column with 95% Solvent B / 5% Solvent A for at least 5 column volumes, or until a stable baseline is achieved.

4. Purification Method:

  • Set the chromatographic parameters as detailed in the table below.

  • Inject the prepared sample onto the column.

  • Run the gradient elution and collect fractions based on the UV detector signal (e.g., at 210 nm).

Parameter Value Rationale
Flow Rate 15 mL/minScaled for a 20 mm ID preparative column.
Detection UV at 210 nmCarboxylic acids exhibit absorbance at low UV wavelengths.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Gradient Program Time (min) % Solvent A
05
2040
2240
255
305

5. Post-Purification Processing:

  • Analyze the collected fractions using an analytical HILIC method to determine the purity of each fraction.

  • Pool the fractions that meet the required purity specification (e.g., >99%).

  • Remove the organic and aqueous solvents from the pooled fractions using a rotary evaporator followed by lyophilization to obtain the final purified solid product.

Expected Results and Troubleshooting

Upon purification, the main product peak should be well-resolved from earlier and later eluting impurities. The typical retention time under the specified conditions is expected to be in the range of 10-15 minutes.

Metric Before Purification After Purification
Purity (by HPLC) 85-95%>99.0%
Appearance Off-white to yellow solidWhite crystalline solid
Recovery N/A>85%

Troubleshooting Common Issues:

  • Peak Tailing: This is a common issue with basic compounds like piperidines.[9] Ensure the mobile phase pH is correctly controlled and buffered. A slightly lower pH can sometimes improve the peak shape for the protonated amine.

  • Poor Resolution: If co-elution with impurities occurs, flatten the gradient around the elution time of the target compound (e.g., increase the segment from 5% to 40% A over a longer period).

  • No Retention: This indicates the mobile phase is too strong (too much water). Ensure the initial conditions are high in organic solvent (≥90% acetonitrile). Also, confirm the correct column (HILIC, not reversed-phase) is installed.

Conclusion

This application note details a validated and efficient method for the purification of the zwitterionic compound (1-Propyl-4-piperidinyl)acetic acid hydrate. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography, this protocol overcomes the challenges associated with traditional reversed-phase methods, enabling researchers to obtain this key building block with high purity and yield. The self-validating nature of the protocol, which includes in-process purity checks, ensures the final compound meets the stringent quality requirements for drug development and scientific research.

References

  • Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(6), 565-574. [Link]

  • Andersson, T., et al. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group. [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 885-911. [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

  • ResearchGate. (2014). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • Roemling, R., Sakata, M., & Yamamoto, S. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Jiang, W. (2007). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]

  • Blanco, M., et al. (2024). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Advances, 14(1), 1-12. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage. [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem Compound Database. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

Sources

Method

Definitive Structural Elucidation of (1-Propyl-4-piperidinyl)acetic acid hydrate: An NMR-Based Protocol

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the structural characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate usi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the structural characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring robust and reproducible results. We address the specific challenges posed by the molecule's hygroscopic nature and its zwitterionic potential. The protocol details sample preparation, 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR acquisition, and in-depth spectral interpretation, establishing a self-validating system for unambiguous structural confirmation.

Introduction: The Analytical Imperative

(1-Propyl-4-piperidinyl)acetic acid is a piperidine derivative, a structural motif prevalent in many biologically active molecules and a key building block in medicinal chemistry.[1] Its proper characterization is a non-negotiable prerequisite for its use in drug discovery and development, where structural integrity directly impacts pharmacological activity, safety, and intellectual property. The presence of a hydrate form introduces an additional layer of complexity, necessitating analytical methods that can precisely account for the water molecule(s) without ambiguity.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering unparalleled insight into atom connectivity and stereochemistry.[2] This guide provides the necessary framework to harness its power for the definitive characterization of this compound.

Foundational Principles & Strategic Considerations

The molecular structure of (1-Propyl-4-piperidinyl)acetic acid presents three key analytical challenges that dictate our experimental strategy:

  • The Piperidine Ring: This saturated heterocycle typically exists in a chair conformation. The axial and equatorial protons on the same carbon are chemically non-equivalent, leading to complex splitting patterns that require careful analysis.[3]

  • Acid-Base Functionality: The molecule possesses both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid group.[1] This makes it amphoteric and likely to exist as a zwitterion, especially in protic solvents. The choice of NMR solvent is therefore critical to observe all relevant protons.

  • Hygroscopicity and Hydrate Form: The compound is a hydrate, meaning water is an integral part of its crystal structure. Furthermore, its hygroscopic nature demands careful sample handling to prevent the introduction of atmospheric moisture, which could complicate spectral interpretation and quantification.[4][5]

Our protocol is designed to navigate these challenges systematically.

Experimental Workflow: From Sample to Structure

The logical flow of the characterization process is crucial for success. It begins with meticulous sample preparation and proceeds through data acquisition and interpretation, with validation checkpoints throughout.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Sample Sample Handling (Hygroscopic Compound) Solvent Solvent Selection (DMSO-d6 or D2O) Sample->Solvent Rationale Prep NMR Sample Preparation (Weighing & Dissolution) Solvent->Prep Procedure Filter Filtration (Remove Particulates) Prep->Filter Shim Shimming & Tuning Filter->Shim H1 1D ¹H NMR (Quantitative Analysis) Shim->H1 C13 1D ¹³C NMR (Carbon Backbone) H1->C13 D2 2D NMR (Optional) (COSY, HSQC) C13->D2 Process Data Processing (FT, Phasing, Baseline) D2->Process Assign Spectral Assignment (Chemical Shift, Coupling) Process->Assign Hydrate Hydrate Analysis (Water Signal Integration) Assign->Hydrate Confirm Structural Confirmation Hydrate->Confirm

Figure 1: Comprehensive workflow for the NMR characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate.

Detailed Protocols

Materials and Equipment
  • (1-Propyl-4-piperidinyl)acetic acid hydrate sample

  • Deuterated solvents: DMSO-d₆ (≥99.9% D) or D₂O (≥99.9% D)

  • Internal Standard: Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[6]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Pasteur pipettes and glass wool/Kimwipes for filtration

  • NMR Spectrometer (≥400 MHz recommended)

Protocol 1: Sample Preparation (Hygroscopic Compound)

This protocol is designed to minimize exposure to atmospheric moisture.[4]

  • Environment Setup: If available, perform all steps in a glove box with a dry nitrogen or argon atmosphere. If not, work swiftly in a low-humidity environment.

  • Solvent Selection:

    • DMSO-d₆: This is the preferred solvent. It is aprotic and will allow for the direct observation of the carboxylic acid proton (-COOH) and any N-H protons (if the compound is protonated). The residual water peak in DMSO-d₆ is well-characterized (~3.33 ppm) and can be distinguished from the hydrate water.

    • D₂O: This solvent can also be used. However, the acidic proton of the carboxylic acid and any N-H protons will rapidly exchange with deuterium and become invisible or appear as a broad HOD peak. This can simplify the spectrum but results in the loss of information.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the (1-Propyl-4-piperidinyl)acetic acid hydrate directly into a clean, dry vial.

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. If using an internal standard like TMS, it is often pre-dissolved in the solvent by the manufacturer.[6]

  • Filtration: Create a micro-filter by placing a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette.[7] Filter the sample solution directly into a clean, dry 5 mm NMR tube. This crucial step removes any particulate matter that can degrade spectral quality.[6]

  • Capping: Securely cap the NMR tube immediately to prevent solvent evaporation and moisture ingress. Label the tube clearly.

Scientist's Note (Trustworthiness): The filtration step is a self-validating measure. Poor spectral resolution, particularly bad peak shape (shimming), is often traceable to suspended microparticulates. By making filtration a standard procedure, you eliminate a major variable and ensure higher quality, more reliable data.

Protocol 2: NMR Data Acquisition

The following are standard parameters for a 400 MHz spectrometer. Adjustments may be needed for different field strengths.

Parameter¹H NMR Settings¹³C NMR SettingsCausality & Rationale
Spectrometer Frequency 400 MHz100 MHzHigher field strength provides better signal dispersion and resolution.
Solvent DMSO-d₆DMSO-d₆Allows observation of exchangeable protons; well-characterized chemical shifts.
Temperature 298 K (25 °C)298 K (25 °C)Standard temperature for reproducible results and comparison with literature.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C.
Acquisition Time (AQ) ~4 s~1.5 sEnsures full decay of the FID for good resolution.
Relaxation Delay (D1) 5 s2 sAllows for full spin-lattice relaxation, crucial for accurate integration in ¹H NMR.
Number of Scans (NS) 16-641024-4096Signal-to-noise averaging. ¹³C has low natural abundance, requiring more scans.
Spectral Width (SW) 20 ppm240 ppmCovers the expected chemical shift range for all proton and carbon types.[8]
Referencing TMS (0 ppm)TMS (0 ppm)Standard internal reference for organic solvents.

Scientist's Note (Expertise): For the ¹H NMR, setting a longer relaxation delay (D1) of at least 5 times the longest T₁ value is critical for accurate quantification. This ensures that all protons, regardless of their relaxation properties, have returned to equilibrium before the next pulse. This is essential for correctly integrating the water of hydration against the molecular protons to confirm the hydrate stoichiometry.

Spectral Interpretation: Decoding the Structure

The definitive assignment of all signals is the final step in structural elucidation.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH 10-12Broad singlet1HExchangeable proton, position is concentration and temperature dependent.[9]
H-2', H-6' (axial) ~2.8 - 3.2Broad multiplet2HProtons alpha to nitrogen are deshielded.
H-2', H-6' (equatorial) ~2.0 - 2.4Broad multiplet2HOften overlapped with other signals.
-CH₂- (Propyl) ~2.2 - 2.5Triplet2HAlpha to the piperidine nitrogen.
-CH₂- (Acetic Acid) ~2.1 - 2.3Dimer2HCoupled to the methine proton at C-4'.
H-4' ~1.7 - 2.0Multiplet1HMethine proton on the piperidine ring.
-CH₂- (Propyl) ~1.4 - 1.6Sextet2HMethylene group in the middle of the propyl chain.
H-3', H-5' (axial) ~1.6 - 1.9Multiplet2HPiperidine ring protons.
H-3', H-5' (equatorial) ~1.1 - 1.4Multiplet2HPiperidine ring protons.
-CH₃ (Propyl) ~0.8 - 1.0Triplet3HTerminal methyl group of the propyl chain.
H₂O (Hydrate) ~3.3 - 4.0Broad singletnHIntegrated value 'n' confirms the stoichiometry of the hydrate.
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon LabelPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid) 170 - 180Quaternary carbon, may be a weaker signal.[8]
C-2', C-6' (Piperidine) 50 - 60Carbons adjacent to the nitrogen.[10]
-CH₂- (Propyl) 55 - 65Alpha to the piperidine nitrogen.
-CH₂- (Acetic Acid) 35 - 45
C-4' (Piperidine) 30 - 40Methine carbon.
C-3', C-5' (Piperidine) 25 - 35
-CH₂- (Propyl) 15 - 25
-CH₃ (Propyl) 10 - 15Terminal methyl group.
Advanced Structural Confirmation (2D NMR)

For irrefutable proof of structure, 2D NMR experiments are highly recommended.[2][11]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity within the propyl chain and around the piperidine ring, confirming which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It provides a definitive link between the proton assignments and the carbon backbone, confirming, for example, which ¹³C signal corresponds to the terminal -CH₃ group based on its attached protons.

Figure 2: Key 2D NMR correlations for structural assignment.

Conclusion

This application note provides a robust and scientifically sound methodology for the complete NMR characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate. By understanding the underlying chemical principles and implementing meticulous experimental techniques, researchers can obtain high-quality, unambiguous data essential for decision-making in drug discovery and development. The integration of 1D and 2D NMR techniques within the described protocols constitutes a self-validating workflow, ensuring the highest level of confidence in the final structural assignment.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587. Retrieved from [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.). ResearchGate. Retrieved from [Link]

  • Tavagnacco, C., et al. (2018). Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties. Physical Chemistry Chemical Physics, 20(3), 1636-1644. Retrieved from [Link]

  • NMR sample preparation for highly hygroscopic compound? (2017). ResearchGate. Retrieved from [Link]

  • Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective. (2024). MDPI. Retrieved from [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

  • Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. (2020). MDPI. Retrieved from [Link]

  • Fritz, M. A., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 158. Retrieved from [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). NIH. Retrieved from [Link]

  • STUDY OF THE PROPERTIES OF GAS HYDRATES ON MODEL SAMPLES BY LABORATORY NMR RELAXOMETRY METHOD. (n.d.). Earthdoc. Retrieved from [Link]

  • Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. (2020). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2013). The Journal of Organic Chemistry, 78(15), 7382-7389. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • US Patent 9,029,547 B1. (2015). Google Patents.
  • NMR properties of the possible components of gas-hydrate bearing formations. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021). Analytical Chemistry, 94(1), 329-336. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). (n.d.). HMDB. Retrieved from [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2003). ResearchGate. Retrieved from [Link]

  • (4-Acetylpiperazin-1-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • acetic acid, [[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]thio]-, 2-[(E)-(3,4-dichlorophenyl)methylidene]hydrazide - 1H NMR. (n.d.). SpectraBase. Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: In-Vitro Characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate

Introduction: Unveiling the Potential of a Novel Piperidine Derivative (1-Propyl-4-piperidinyl)acetic acid hydrate is a piperidine derivative with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol ....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

(1-Propyl-4-piperidinyl)acetic acid hydrate is a piperidine derivative with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol .[1] Its structure, featuring a piperidine ring—a common motif in many biologically active compounds—suggests potential pharmacological applications, particularly in the realm of neuroscience.[1] While extensive research on this specific molecule is not widely published, its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, posits it as a candidate for modulating GABAergic signaling.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate. The following protocols are designed to elucidate its potential interaction with GABA receptors, the key mediators of inhibitory neurotransmission.

The GABAergic System: A Primer

The GABAergic system plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[5] Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[4] GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B receptors.[2][3][6]

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[3][7] Upon activation by GABA, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[3][7]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors.[2] Their activation leads to downstream signaling cascades that can inhibit adenylyl cyclase activity, decrease cyclic adenosine monophosphate (cAMP) levels, and modulate potassium and calcium channel activity, ultimately leading to a slower and more prolonged inhibitory effect.[2]

GABA Receptor Signaling Pathway

The following diagram illustrates the fundamental signaling pathways associated with GABA-A and GABA-B receptors.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_GABA_A GABA-A Receptor cluster_GABA_B GABA-B Receptor GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA_release->GABA_A GABA GABA_B GABA-B Receptor (GPCR) GABA_release->GABA_B GABA Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization G_protein G-protein activation GABA_B->G_protein Adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_cyclase K_channel Activation of K+ channels G_protein->K_channel Ca_channel Inhibition of Ca2+ channels G_protein->Ca_channel

Caption: Simplified GABAergic signaling pathways.

Experimental Characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate

To determine if (1-Propyl-4-piperidinyl)acetic acid hydrate interacts with GABA receptors, a tiered approach involving radioligand binding assays and functional electrophysiology assays is recommended.

Radioligand Binding Assays: Assessing Direct Receptor Interaction

Radioligand binding assays are a fundamental tool to investigate if a compound directly binds to a receptor.[8] These assays utilize a radiolabeled ligand (a molecule with a known affinity for the receptor) to quantify the displacement by the test compound.

Principle: The assay measures the ability of (1-Propyl-4-piperidinyl)acetic acid hydrate to compete with a known radiolabeled ligand for binding to GABA receptors in a preparation of cell membranes. A reduction in the binding of the radioligand in the presence of the test compound indicates a direct interaction.

Binding_Assay_Workflow prep Membrane Preparation (e.g., from rat brain or cells expressing GABA receptors) incubation Incubation: Membranes + Radioligand + (1-Propyl-4-piperidinyl)acetic acid hydrate (varying concentrations) prep->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis: Determine IC50 and Ki values scintillation->analysis

Caption: Workflow of a radioligand binding assay.

This protocol is adapted from established methods for characterizing GABA-A receptor ligands.[9][10][11]

Materials:

  • (1-Propyl-4-piperidinyl)acetic acid hydrate

  • Radioligand: [³H]Muscimol (for the GABA binding site) or [³H]Flunitrazepam (for the benzodiazepine binding site).

  • Membrane Preparation: Rat brain cortical membranes or membranes from HEK293 cells stably expressing specific GABA-A receptor subtypes.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GABA.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of (1-Propyl-4-piperidinyl)acetic acid hydrate in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • (1-Propyl-4-piperidinyl)acetic acid hydrate at various concentrations (for total binding, add vehicle).

    • Radioligand (e.g., 1-5 nM [³H]Muscimol).

    • For non-specific binding wells, add 10 µM GABA.

    • Membrane preparation (typically 100-200 µg of protein per well).

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach binding equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (1-Propyl-4-piperidinyl)acetic acid hydrate.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary:

ParameterDescriptionTypical Values for GABA-A Ligands
IC₅₀ Concentration of test compound that displaces 50% of the radioligand.Varies widely (nM to µM range)
Ki Inhibitory constant, reflecting the binding affinity of the test compound.Varies widely (nM to µM range)
Electrophysiology Assays: Assessing Functional Activity

Electrophysiology assays directly measure the functional consequences of a compound's interaction with an ion channel receptor.[7] The patch-clamp technique is the gold standard for studying ion channel function.

Principle: This technique allows for the measurement of ion currents flowing through the GABA-A receptor channel in response to the application of GABA and the test compound. It can determine whether (1-Propyl-4-piperidinyl)acetic acid hydrate acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (enhances or reduces the effect of GABA).

Ephys_Workflow cell_prep Cell Preparation (Cells expressing GABA-A receptors) patching Automated Patching (Whole-cell configuration) cell_prep->patching gaba_app Application of GABA (at a sub-maximal concentration, e.g., EC20) patching->gaba_app compound_app Co-application of GABA and (1-Propyl-4-piperidinyl)acetic acid hydrate gaba_app->compound_app recording Current Recording and Measurement compound_app->recording analysis Data Analysis: Determine potentiation or inhibition recording->analysis

Caption: Automated patch-clamp workflow.

This protocol is based on established methods for high-throughput electrophysiological screening of GABA-A receptor modulators.[12][13][14]

Materials:

  • (1-Propyl-4-piperidinyl)acetic acid hydrate

  • Cell Line: HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Automated Patch-Clamp System: (e.g., QPatch or Patchliner).

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2 with KOH.

  • GABA Stock Solution.

Procedure:

  • Cell Culture: Culture the cells according to standard protocols and harvest them for the experiment.

  • System Setup: Prepare the automated patch-clamp system with the appropriate external and internal solutions.

  • Cell Seeding: Introduce the cell suspension into the system for automated cell capture and whole-cell patch-clamp formation.

  • Establish Baseline: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a consistent baseline current. This is crucial for observing modulatory effects.[13]

  • Compound Application:

    • To test for agonist activity: Apply (1-Propyl-4-piperidinyl)acetic acid hydrate alone at various concentrations.

    • To test for modulatory activity: Co-apply the sub-maximal concentration of GABA with varying concentrations of (1-Propyl-4-piperidinyl)acetic acid hydrate.

  • Recording: Record the chloride current flowing through the GABA-A receptors.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage of potentiation or inhibition of the GABA-evoked current.

    • Plot the dose-response curve to determine the EC₅₀ (for agonists) or the concentration that produces the maximal modulatory effect.

Quantitative Data Summary:

ParameterDescriptionInterpretation
EC₅₀ Concentration of the compound that elicits 50% of the maximal response (for agonists).Potency of the agonist.
% Potentiation The percentage increase in the GABA-evoked current in the presence of the compound.Positive allosteric modulator (PAM) activity.
% Inhibition The percentage decrease in the GABA-evoked current in the presence of the compound.Negative allosteric modulator (NAM) or antagonist activity.

Conclusion and Future Directions

The in-vitro assays outlined in this document provide a robust framework for the initial characterization of (1-Propyl-4-piperidinyl)acetic acid hydrate. By systematically evaluating its binding affinity and functional effects on GABA receptors, researchers can gain valuable insights into its potential as a novel modulator of the GABAergic system. Positive results from these assays would warrant further investigation, including subtype selectivity profiling across different GABA-A receptor isoforms and progression to more complex in-vitro and in-vivo models to explore its therapeutic potential for neurological disorders.

References

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  • Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
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  • Sieghart, W., & Ernst, M. (2015). Heterogeneity of GABAA receptors: revived interest in the development of subtype-selective drugs. British journal of pharmacology, 172(22), 5286-5295.
  • ResearchGate. (n.d.). Figure 1. (A) PatchXpress protocol for the screening of GABAA positive... Available at: [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Available at: [Link]

  • Stoelzle-Feix, S., et al. (2018). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Frontiers in molecular neuroscience, 11, 335. Available at: [Link]

  • Wikipedia. (n.d.). GABA receptor. Available at: [Link]

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Available at: [Link]

  • Yamaura, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1548-1557. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Available at: [Link]

  • PubMed. (2020). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space. Available at: [Link]

  • PubMed. (1998). 1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole Derivatives. Available at: [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available at: [Link]

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  • Journal of Neurophysiology. (1997). GABA-Dependent Firing of Glutamate-Evoked Action Potentials at AMPA/Kainate Receptors in Developing Hypothalamic Neurons. Available at: [Link]

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  • StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. Available at: [Link]

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Method

Application Notes &amp; Protocols: A Framework for Assessing the Antidepressant Effects of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel antidepressants with improved efficacy and faster onset of action is a critical endeavor in modern neuroscience and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel antidepressants with improved efficacy and faster onset of action is a critical endeavor in modern neuroscience and drug development.[1] Piperidine derivatives represent a promising class of compounds, with many demonstrating significant effects on the central nervous system.[2] This document provides a comprehensive, multi-tiered protocol for the preclinical assessment of novel piperidine derivatives as potential antidepressant agents. It outlines a logical progression from in vitro target engagement and mechanism of action studies to in vivo behavioral assays that model depressive-like states in rodents. The protocols herein are designed to be robust and reproducible, providing the necessary framework to identify and characterize promising new chemical entities for the treatment of major depressive disorder.

Introduction: The Rationale for Targeting Piperidine Scaffolds

Major Depressive Disorder (MDD) is a debilitating condition characterized by persistent low mood, anhedonia, and cognitive dysfunction.[3] While existing treatments, primarily based on the monoamine hypothesis, are effective for many, a significant portion of patients exhibit treatment resistance or experience undesirable side effects.[2] This highlights the urgent need for novel therapeutic strategies that may act through different mechanisms.

The piperidine moiety is a key structural feature in numerous clinically successful psychotropic drugs, including the antidepressant paroxetine.[2] This heterocyclic scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties. Piperidine derivatives have been shown to interact with a variety of CNS targets relevant to depression, including monoamine transporters and receptors.[2][4] The protocols detailed below provide a systematic approach to elucidating the antidepressant potential of novel piperidine compounds.

Preclinical Assessment Workflow: A Multi-Modal Approach

The evaluation of a novel compound's antidepressant potential requires a stepwise approach, integrating in vitro and in vivo data to build a comprehensive pharmacological profile. This workflow ensures that only the most promising candidates, with clear evidence of target engagement and behavioral efficacy, advance to further development stages.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Assessment cluster_2 Data Integration & Candidate Selection Binding_Assays Receptor & Transporter Binding Assays Uptake_Assays Monoamine Reuptake Inhibition Assays Binding_Assays->Uptake_Assays Identifies Primary Targets MAO_Assay Monoamine Oxidase Inhibition Assay Uptake_Assays->MAO_Assay Confirms Mechanism FST Forced Swim Test (FST) MAO_Assay->FST Proceed to In Vivo TST Tail Suspension Test (TST) FST->TST Confirms Behavioral Efficacy SPT Sucrose Preference Test (SPT) TST->SPT Assesses Anhedonia Locomotor Open Field Test (Locomotor Activity) SPT->Locomotor Controls for Confounding Effects Analysis Integrated Data Analysis (Efficacy & Side Effect Profile) Locomotor->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: Preclinical workflow for assessing antidepressant potential.

In Vitro Assays: Target Identification and Mechanism of Action

The initial phase of screening aims to determine the molecular targets of the novel piperidine derivatives and their mechanism of action. These assays are crucial for understanding how the compounds might exert their effects at a cellular level.

Monoamine Transporter and Receptor Binding Assays

Rationale: The monoamine hypothesis of depression posits that deficits in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission contribute to depressive symptoms.[5] Therefore, assessing the affinity of novel compounds for the transporters (SERT, NET, DAT) and key receptors (e.g., 5-HT1A, 5-HT2A) of these neurotransmitters is a critical first step.

Protocol: Radioligand Binding Assay

This protocol is adapted from standard methodologies for receptor binding assays.[6][7]

  • Tissue Preparation: Prepare crude membrane fractions from specific brain regions (e.g., frontal cortex for 5-HT2A receptors, striatum for DAT) of rodents or from cell lines stably expressing the human recombinant receptor/transporter.[8]

  • Assay Setup: In a 96-well microplate, combine the membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the novel piperidine derivative.[9]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 10-20 minutes).[9]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to affinity constants (Ki) using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assays

Rationale: Many effective antidepressants function by inhibiting the reuptake of monoamines from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[10] This assay directly measures the functional effect of the compounds on transporter activity.

Protocol: Synaptosomal Monoamine Reuptake Assay

This protocol is based on established methods for measuring monoamine reuptake.[5][11]

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the novel piperidine derivative or a reference compound (e.g., fluoxetine for SERT).

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT).

  • Incubation: Incubate for a short period at 37°C.

  • Termination of Uptake: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity accumulated within the synaptosomes and calculate the IC50 value for reuptake inhibition.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Inhibition of MAO, the enzyme responsible for degrading monoamines, is another established mechanism of antidepressant action.[12] It is important to assess whether novel compounds act through this mechanism.

Protocol: Fluorimetric MAO Activity Assay

This protocol utilizes a commercial kit for ease of use and reproducibility.[13]

  • Sample Preparation: Prepare tissue homogenates from rodent brain or liver.

  • Inhibitor Incubation: In a 96-well plate, incubate the sample with the piperidine derivative or specific MAO-A (clorgyline) or MAO-B (pargyline) inhibitors.[13]

  • Substrate Addition: Add a substrate (e.g., p-tyramine) that is metabolized by MAO to produce hydrogen peroxide (H₂O₂).[13]

  • Detection: The H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Analysis: Calculate the percent inhibition of MAO activity and determine the IC50 value.

In Vivo Behavioral Assays: Assessing Antidepressant-Like Efficacy

Following in vitro characterization, promising compounds are advanced to in vivo behavioral testing in rodents. These models are designed to assess behaviors that are analogous to symptoms of depression in humans, such as behavioral despair and anhedonia.[14][15]

Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of animals in research.[16][17] The scientific purpose of the research should justify the use of animals, and procedures should be designed to minimize any potential pain or distress.[16][18]

Forced Swim Test (FST)

Rationale: The FST is a widely used screening tool for antidepressant drugs.[19] It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[20]

Protocol for Mice

This protocol is adapted from established FST procedures.[21][22][23]

  • Apparatus: Use a transparent plastic cylinder (20 cm height x 10 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[22]

  • Procedure: Gently place each mouse into the cylinder for a 6-minute session.[23]

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[23]

  • Drug Administration: Administer the novel piperidine derivative, vehicle, or a positive control (e.g., imipramine) at appropriate time points before the test (e.g., 30-60 minutes for acute administration).

Tail Suspension Test (TST)

Rationale: Similar to the FST, the TST is a test of behavioral despair.[24] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressant compounds typically decrease the time spent immobile.[20]

Protocol for Mice

This protocol is based on standard TST methodologies.[24][25][26][27]

  • Apparatus: Use a suspension bar or shelf from which the mice can be suspended.

  • Procedure: Securely attach the tail of the mouse to the suspension bar using adhesive tape, approximately 1 cm from the tip. The test duration is typically 6 minutes.[24][26]

  • Scoring: Record the total time the mouse remains immobile.[25]

  • Drug Administration: Administer test compounds as described for the FST.

G cluster_0 Acute Stress-Based Models cluster_1 Reward-Based Model cluster_2 Interpretation FST Forced Swim Test Despair Behavioral Despair FST->Despair TST Tail Suspension Test TST->Despair SPT Sucrose Preference Test Anhedonia Anhedonia SPT->Anhedonia

Sources

Application

Application Notes and Protocols for (1-Propyl-4-piperidinyl)acetic acid hydrate in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel GABAergic Modulator In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a multitude of FDA-approved drugs due to its fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel GABAergic Modulator

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The compound (1-Propyl-4-piperidinyl)acetic acid hydrate, with its characteristic N-propylated piperidine ring and an acetic acid side chain, presents a compelling case for investigation as a modulator of the γ-aminobutyric acid (GABA) system.

The structural resemblance of this molecule to GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), suggests a potential interaction with key components of GABAergic signaling. Specifically, the degradation of GABA is primarily catalyzed by the enzyme GABA transaminase (GABA-T).[2] The inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a therapeutic strategy that has been successfully employed in the treatment of epilepsy and other neurological disorders.[3][4]

This application note puts forth the hypothesis that (1-Propyl-4-piperidinyl)acetic acid hydrate may function as a novel inhibitor of GABA-T. We provide a comprehensive, step-by-step guide for researchers to systematically evaluate this compound, from initial characterization to in vivo pharmacological assessment. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, empowering researchers to rigorously test this hypothesis and unlock the therapeutic potential of this intriguing molecule.

Physicochemical Characterization and Quality Control

Prior to any biological evaluation, it is imperative to confirm the identity, purity, and stability of the test compound. This ensures the reliability and reproducibility of subsequent experimental data.

Table 1: Physicochemical Properties of (1-Propyl-4-piperidinyl)acetic acid hydrate

PropertyValueReference
CAS Number 915921-94-7[5]
Molecular Formula C10H19NO2[5]
Molecular Weight 185.26 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water and methanol
Protocol 1: Compound Identity and Purity Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of characteristic peaks corresponding to the propyl, piperidine, and acetic acid moieties. The spectral data should be consistent with the proposed structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or water).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • The mass spectrum should display a prominent peak corresponding to the [M+H]⁺ ion of the compound (m/z 186.14).

    • The purity of the compound should be assessed by integrating the peak area of the main component in the chromatogram, aiming for a purity of ≥95%.

  • Elemental Analysis:

    • Submit a sample of the compound for C, H, and N analysis.

    • The experimentally determined percentages of each element should be within ±0.4% of the theoretical values calculated from the molecular formula.

In Vitro Evaluation of GABA Transaminase Inhibition

The primary hypothesis to be tested is whether (1-Propyl-4-piperidinyl)acetic acid hydrate directly inhibits the activity of GABA-T. A cell-free enzymatic assay is the most direct method to assess this.

Mechanism of Action: The GABA-T Catalytic Cycle

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[6] Inhibitors can interfere with this process through various mechanisms, including competitive binding at the active site or irreversible inactivation of the enzyme.[3]

Protocol 2: In Vitro GABA-T Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available GABA-T inhibitor screening kits and established literature methods.

  • Materials:

    • Recombinant human GABA-T

    • GABA

    • α-ketoglutarate

    • GABA-T assay buffer

    • Fluorometric probe (e.g., Resazurin)

    • Positive control inhibitor (e.g., Vigabatrin)

    • (1-Propyl-4-piperidinyl)acetic acid hydrate

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of (1-Propyl-4-piperidinyl)acetic acid hydrate in assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the GABA-T enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding a mixture of GABA and the fluorometric probe.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Include wells with no enzyme (blank), enzyme with no inhibitor (negative control), and enzyme with the positive control inhibitor.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro GABA-T Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of (1-Propyl-4-piperidinyl)acetic acid hydrate Plate_Setup Add buffer, compound, and GABA-T to 96-well plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare enzyme, substrate, and probe solutions Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate for 15 min at room temperature Plate_Setup->Pre_Incubation Reaction_Start Initiate reaction with GABA and probe Pre_Incubation->Reaction_Start Incubation Incubate at 37°C for 30-60 min Reaction_Start->Incubation Measurement Measure fluorescence Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for determining the in vitro IC₅₀ of a test compound against GABA-T.

Cell-Based Evaluation of GABAergic Modulation

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay provides insights into the compound's ability to cross cell membranes and modulate GABA metabolism within a cellular context. Human glioma cell lines, such as U87MG, are suitable models as they express GABA-T.[6]

Protocol 3: Cell-Based GABA-T Activity Assay
  • Cell Culture:

    • Culture U87MG cells in the recommended medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of (1-Propyl-4-piperidinyl)acetic acid hydrate for a predetermined time (e.g., 24-48 hours).

    • Include untreated cells as a negative control and cells treated with a known GABA-T inhibitor as a positive control.

  • Measurement of GABA Levels:

    • Lyse the cells and collect the lysate.

    • Measure the intracellular GABA concentration using a commercially available ELISA kit or by HPLC.[7]

    • An increase in intracellular GABA levels in treated cells compared to untreated cells would indicate inhibition of GABA-T.

  • Cytotoxicity Assay:

    • In a parallel plate, treat the cells with the same concentrations of the compound.

    • Assess cell viability using a standard method such as the MTT or LDH assay.

    • This is crucial to ensure that the observed effects on GABA levels are not due to cytotoxicity.

In Vivo Pharmacological Assessment

Positive in vitro and cell-based results warrant further investigation in animal models to assess the compound's potential therapeutic efficacy and its effects on the CNS in a living organism.

Rationale for Model Selection

Animal models of epilepsy, anxiety, and depression are well-established for evaluating the efficacy of GABAergic modulators.[8][9] The forced swim test and elevated zero maze are commonly used to screen for antidepressant and anxiolytic activity, respectively.[8]

Protocol 4: Forced Swim Test (FST) in Mice
  • Animals:

    • Use male Swiss mice (25-30 g).[10]

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.[10]

  • Procedure:

    • Administer (1-Propyl-4-piperidinyl)acetic acid hydrate via intraperitoneal (i.p.) injection at various doses.

    • Include a vehicle control group and a positive control group (e.g., imipramine).[8]

    • After a 30-60 minute pre-treatment period, individually place each mouse in a glass cylinder filled with water.

    • Record the duration of immobility during a 6-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 5: Ex Vivo Brain GABA Level Measurement
  • Tissue Collection:

    • Following the behavioral tests, euthanize the animals and rapidly dissect the brains.

    • Isolate specific brain regions of interest (e.g., hippocampus, cortex).

  • GABA Quantification:

    • Homogenize the brain tissue in a suitable buffer.

    • Measure the GABA concentration in the homogenates using HPLC with fluorescence detection or LC-MS/MS.[7]

    • A significant increase in brain GABA levels in the compound-treated group compared to the vehicle group would provide strong evidence for in vivo GABA-T inhibition.

Workflow for In Vivo Pharmacological Evaluation

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment cluster_analysis Data Analysis Animal_Acclimatization Acclimatize mice for 1 week Group_Assignment Randomly assign mice to treatment groups Animal_Acclimatization->Group_Assignment Drug_Admin Administer compound (i.p.) Group_Assignment->Drug_Admin Pre_Treatment Pre-treatment period (30-60 min) Drug_Admin->Pre_Treatment Behavioral_Test Perform Forced Swim Test or Elevated Zero Maze Pre_Treatment->Behavioral_Test Euthanasia Euthanize animals Behavioral_Test->Euthanasia Behavioral_Analysis Analyze behavioral data Behavioral_Test->Behavioral_Analysis Brain_Dissection Dissect brain regions Euthanasia->Brain_Dissection GABA_Measurement Measure brain GABA levels (HPLC or LC-MS/MS) Brain_Dissection->GABA_Measurement GABA_Analysis Analyze brain GABA levels GABA_Measurement->GABA_Analysis Correlation Correlate behavioral effects with GABA levels Behavioral_Analysis->Correlation GABA_Analysis->Correlation

Caption: Workflow for in vivo evaluation of a potential GABA-T inhibitor.

Data Interpretation and Future Directions

A successful outcome from this series of experiments would be the demonstration that (1-Propyl-4-piperidinyl)acetic acid hydrate is a potent and selective GABA-T inhibitor with a favorable in vitro and in vivo profile. Specifically, low micromolar or nanomolar IC₅₀ values, a significant increase in intracellular and brain GABA levels, and efficacy in animal models of CNS disorders would be highly encouraging.

Should the compound prove to be a promising lead, the next steps in its development would include:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.[1]

  • Pharmacokinetic Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanism of Action Studies: Further investigation into the precise molecular interactions with GABA-T and potential off-target effects.

  • Advanced Preclinical Studies: Evaluation in more sophisticated animal models of disease and safety pharmacology studies.

By following the detailed protocols and workflows outlined in this application note, researchers will be well-equipped to thoroughly investigate the medicinal chemistry applications of (1-Propyl-4-piperidinyl)acetic acid hydrate and determine its potential as a novel therapeutic agent.

References

  • Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 43(3), 302–313. Available at: [Link]

  • Taylor & Francis Online. (n.d.). GABA transaminase inhibitor – Knowledge and References. Available at: [Link]

  • Kim, J. E., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7891. Available at: [Link]

  • Wikipedia. (2023). GABA transaminase inhibitor. Available at: [Link]

  • Oh, H., et al. (2005). In vitro GABA-transaminase inhibitory compounds from the root of Angelica dahurica. Phytotherapy Research, 19(10), 871–874. Available at: [Link]

  • Zarrindast, M. R., et al. (2009). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Pharmacology Biochemistry and Behavior, 92(2), 336–343. Available at: [Link]

  • Fitzgerald, P. J., et al. (2021). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. International Journal of Molecular Sciences, 22(19), 10585. Available at: [Link]

  • Sills, G. J., & Rogawski, M. A. (2020). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 21(11), 3848. Available at: [Link]

  • Vekovischeva, O. Y., et al. (2020). Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs. Frontiers in Pharmacology, 11, 589. Available at: [Link]

  • Wierzbińska, P., et al. (2018). Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. Frontiers in Molecular Neuroscience, 11, 417. Available at: [Link]

  • de Oliveira, A. M., et al. (2021). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. ACS Omega, 6(1), 223–233. Available at: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds

Foreword: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs, including blockbuster pharmaceuticals, underscores its importance in the development of novel therapeutics.[2] The structural and physicochemical properties of the piperidine motif, such as its ability to modulate lipophilicity and engage in hydrogen bonding, make it a versatile building block for designing compounds that target a wide array of biological macromolecules.[1][3] Furthermore, the introduction of chiral centers within the piperidine scaffold can significantly enhance biological activity and selectivity.[3][4] This application note provides a comprehensive guide to designing and implementing high-throughput screening (HTS) assays tailored for the discovery and characterization of novel piperidine-based drug candidates.

I. The Strategic Framework of High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries against specific biological targets.[5][6] The primary objective of an HTS campaign is not to identify a drug directly, but rather to pinpoint "hits"—compounds that exhibit a desired activity—which then serve as the starting point for lead optimization.[5] A successful HTS cascade is characterized by its robustness, reproducibility, and suitability for automation.

A generalized HTS workflow for screening piperidine-based compound libraries is depicted below. This process begins with the careful preparation of the compound library and the biological target, followed by the automated assay execution and data acquisition. Hits are then subjected to a rigorous confirmation and validation process to eliminate false positives and prioritize compounds for further investigation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation Library_Prep Piperidine Library Preparation & Plating HTS_Automation Automated HTS Assay Library_Prep->HTS_Automation Assay_Ready_Plates Assay-Ready Plates (Target + Reagents) Assay_Ready_Plates->HTS_Automation Raw_Data Raw Data Acquisition HTS_Automation->Raw_Data Hit_Identification Primary Hit Identification Raw_Data->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Orthogonal_Assay Orthogonal & Secondary Assays Hit_Confirmation->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Figure 1: A generalized workflow for a high-throughput screening campaign targeting piperidine-based compound libraries.

II. Assay Technologies for Screening Piperidine Libraries

The choice of an appropriate HTS assay technology is critical and depends on the nature of the biological target and the specific question being addressed. This section details several widely used homogenous (no-wash) assay formats that are particularly well-suited for screening large libraries of piperidine-based compounds.

A. Fluorescence Resonance Energy Transfer (FRET) Assays

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically within 10 nanometers).[7] This phenomenon can be harnessed to monitor a variety of biological events, including protein-protein interactions, enzymatic activity, and conformational changes.[7][8]

Scientific Principle: In a FRET-based assay, the donor and acceptor fluorophores are attached to interacting molecules. When the molecules are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength. Disruption of this interaction by a piperidine-based inhibitor prevents FRET, leading to a decrease in acceptor emission and an increase in donor emission.[9]

FRET_Assay cluster_0 No Interaction (Inhibitor Present) cluster_1 Interaction (No Inhibitor) Donor_NoInt Donor Emission_NoInt Donor Emission Donor_NoInt->Emission_NoInt hv Acceptor_NoInt Acceptor Excitation_NoInt Excitation (Donor WL) Excitation_NoInt->Donor_NoInt hv Donor_Int Donor Acceptor_Int Acceptor Donor_Int->Acceptor_Int Energy Transfer Emission_Int Acceptor Emission (FRET) Acceptor_Int->Emission_Int hv Excitation_Int Excitation (Donor WL) Excitation_Int->Donor_Int hv

Figure 2: The principle of a competitive FRET-based assay for identifying inhibitors.

Protocol: FRET-Based Kinase Inhibition Assay

This protocol outlines a general procedure for identifying piperidine-based inhibitors of a specific protein kinase using a FRET-based assay.

  • Reagent Preparation:

    • Prepare a stock solution of the kinase and a biotinylated peptide substrate in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of a europium-labeled anti-phospho-specific antibody (donor) and an allophycocyanin (APC)-labeled streptavidin (acceptor).

    • Prepare a stock solution of ATP at a concentration equal to the Km of the kinase.

    • Serially dilute the piperidine-based compound library in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of the piperidine compound solution or control (DMSO for negative control, known inhibitor for positive control) into the assay plate.

    • Add 10 µL of the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of the europium-labeled antibody and APC-labeled streptavidin mixture in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the positive and negative controls.

    • Identify hits as compounds that cause a significant decrease in the FRET ratio.

Parameter Typical Value
Final Compound Conc.10 µM
Final Kinase Conc.1-5 nM
Final Substrate Conc.100-500 nM
Final ATP Conc.Km of the kinase
Z'-factor> 0.5

Table 1: Typical parameters for a FRET-based kinase inhibition assay.

B. AlphaScreen Assays

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions.[10][11] It is highly sensitive and versatile, making it suitable for a wide range of HTS applications.[12][13]

Scientific Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. The donor bead, upon excitation with a laser at 680 nm, converts ambient oxygen to singlet oxygen.[10][11] If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen molecules trigger a chemiluminescent signal in the acceptor bead, which is detected at 520-620 nm.[10][11] Piperidine compounds that disrupt the interaction between the molecules bound to the beads will prevent the generation of the luminescent signal.

Protocol: AlphaScreen-Based GPCR-β-arrestin Interaction Assay

This protocol describes a method to screen for antagonists of a G-protein coupled receptor (GPCR) by monitoring its interaction with β-arrestin.

  • Reagent Preparation:

    • Use a stable cell line co-expressing the GPCR of interest tagged with a proximity tag (e.g., ProLabel) and β-arrestin tagged with a complementary enzyme acceptor fragment.

    • Prepare a stock solution of the known GPCR agonist.

    • Prepare the AlphaScreen detection reagents, including streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads.

    • Serially dilute the piperidine-based compound library in a suitable buffer.

  • Assay Procedure (384-well plate format):

    • Seed the cells in a 384-well plate and incubate overnight.

    • Add 2 µL of the piperidine compound solution or control to the wells.

    • Incubate for 30 minutes at 37°C.

    • Add 2 µL of the GPCR agonist to stimulate the receptor.

    • Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

    • Lyse the cells and add the AlphaScreen acceptor beads.

    • Incubate for 2 hours at room temperature.

    • Add the AlphaScreen donor beads.

    • Incubate for 2 hours in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to controls.

    • Identify hits as compounds that significantly reduce the AlphaScreen signal in the presence of the agonist.

C. Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule.[14][15] It is a homogenous, robust, and cost-effective method for HTS.[14][15]

Scientific Principle: The principle of FP is based on the differential rotation of molecules in solution.[16][17] When a small fluorescent tracer is excited with polarized light, it rotates rapidly, and the emitted light is depolarized.[16][17] However, when the tracer is bound to a larger protein, its rotation is slowed, and the emitted light remains polarized.[16][17] In a competitive FP assay, a piperidine-based compound that binds to the protein will displace the fluorescent tracer, leading to a decrease in the FP signal.[18]

Protocol: FP-Based Competitive Binding Assay for a Nuclear Receptor

This protocol details the screening of piperidine compounds for their ability to bind to a nuclear receptor.

  • Reagent Preparation:

    • Prepare a stock solution of the purified nuclear receptor protein.

    • Synthesize or purchase a fluorescently labeled ligand (tracer) with known affinity for the receptor.

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Serially dilute the piperidine-based compound library in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 10 µL of the piperidine compound solution or control into a black, low-volume 384-well plate.

    • Add 5 µL of the nuclear receptor protein solution.

    • Add 5 µL of the fluorescent tracer solution.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader, measuring the parallel and perpendicular fluorescence emission.

  • Data Analysis:

    • Calculate the fluorescence polarization (mP) values.

    • Determine the percent inhibition for each compound relative to the controls.

    • Identify hits as compounds that cause a significant decrease in the mP value.

Parameter Typical Value
Final Compound Conc.0.1 - 100 µM
Final Receptor Conc.1-10 nM
Final Tracer Conc.0.5-2 nM
Z'-factor> 0.6

Table 2: Typical parameters for a fluorescence polarization competitive binding assay.

III. Cell-Based Assays for Phenotypic Screening

Cell-based assays are integral to HTS as they provide a more physiologically relevant context for evaluating compound activity.[19][20][21] These assays can measure a wide range of cellular responses, including changes in gene expression, cell proliferation, and the activation of signaling pathways.[20][21]

Rationale for Cell-Based Screening: For piperidine-based libraries, cell-based assays are particularly valuable for identifying compounds that modulate complex cellular processes that are difficult to reconstitute in a biochemical format. For instance, screening for compounds that affect ion channel function or GPCR signaling often benefits from a cellular environment.[22][23][24]

Cell_Based_Assay_Logic Piperidine Piperidine Compound Cell Target Cell Piperidine->Cell Target Cellular Target (e.g., GPCR, Ion Channel) Piperidine->Target Modulation Signaling Signaling Cascade Target->Signaling Response Phenotypic Response Signaling->Response Reporter Reporter Readout (e.g., Fluorescence, Luminescence) Response->Reporter

Figure 3: Logical flow of a cell-based phenotypic screening assay.

Protocol: Calcium Mobilization Assay for GPCRs

This protocol is designed to identify piperidine compounds that act as agonists or antagonists of a Gq-coupled GPCR by measuring changes in intracellular calcium levels.

  • Reagent Preparation:

    • Use a cell line stably expressing the GPCR of interest.

    • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in a buffer containing probenecid).

    • Prepare a stock solution of a known agonist for the GPCR.

    • Serially dilute the piperidine-based compound library.

  • Assay Procedure (384-well plate format):

    • Seed the cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

    • Remove the culture medium and add the calcium dye loading buffer.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with an appropriate assay buffer.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • For agonist screening: Add the piperidine compounds and measure the fluorescence signal over time.

    • For antagonist screening: Add the piperidine compounds, incubate for 15-30 minutes, and then add the known agonist while measuring the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon compound addition.

    • For agonist screening, identify compounds that induce a significant increase in fluorescence.

    • For antagonist screening, identify compounds that inhibit the agonist-induced fluorescence increase.

IV. Hit Validation and Triage: A Self-Validating System

A critical aspect of any HTS campaign is the rigorous validation of primary hits to eliminate artifacts and false positives. A well-designed hit triage strategy ensures that resources are focused on the most promising compounds.

Key Steps in Hit Validation:

  • Re-testing of Primary Hits: Confirm the activity of the initial hits by re-testing them from the original stock solutions.

  • Dose-Response Curves: Generate concentration-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Employ a different assay format that relies on an independent detection technology to confirm the activity of the hits. This helps to rule out assay-specific artifacts.

  • Counter-Screens: For enzyme inhibitors, perform counter-screens in the absence of the target enzyme to identify compounds that interfere with the detection system.

  • Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of the hit compounds to establish a preliminary SAR. This can provide early evidence that the observed activity is due to a specific chemical scaffold.[25]

V. Conclusion

The piperidine scaffold continues to be a rich source of inspiration for the design of novel therapeutics. The successful application of high-throughput screening to piperidine-based compound libraries requires a deep understanding of the available assay technologies and a strategic approach to hit validation. The protocols and guidelines presented in this application note provide a framework for researchers to design and execute robust and efficient HTS campaigns, ultimately accelerating the discovery of new medicines.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). PubMed Central. [Link]

  • Truncated Equinine B Variants Reveal the Sequence Determinants of Antimicrobial Selectivity. (n.d.). MDPI. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). NIH. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • High throughput screening technologies for ion channels - PMC. (2015). NIH. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Publications. [Link]

  • Cell-based assays for high-throughput screening - PubMed. (2010). NIH. [Link]

  • HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin - PubMed. (2023). NIH. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC. (n.d.). NIH. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). NIH. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Microscopy. (n.d.). Evident Scientific. [Link]

  • AlphaScreen. (n.d.). BMG LABTECH. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). NIH. [Link]

  • Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed. [Link]

  • Optimizing GPCR assays with chimeric G proteins Case Study. (n.d.). SB Drug Discovery. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Publications. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer Technologies in HTS. (n.d.). Cambridge Core - Journals & Books Online. [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]

  • Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. (n.d.). ACS Publications. [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). NIH. [Link]

  • Ion channel assays for preclinical pain research. (n.d.). Metrion Biosciences. [Link]

  • (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (2025). ResearchGate. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (2008). Bentham Open Archives. [Link]

  • Piperidine-based drug discovery. (n.d.). ResearchGate. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors. (n.d.). MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. [Link]

  • High throughput screening technologies for ion channels - PubMed. (n.d.). NIH. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). [Link]

  • The general principle of fluorescence resonance energy transfer... (n.d.). ResearchGate. [Link]

  • Fluorescence Polarization | FP. (n.d.). Celtarys Research. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing - The Royal Society of Chemistry. [Link]

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  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Reducing by-product formation in (1-Propyl-4-piperidinyl)acetic acid hydrate synthesis

Welcome to the technical support center for the synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is to empower you with the knowledge to minimize by-product formation and optimize your synthetic route.

Guide Structure

This guide is structured to address challenges in the logical sequence of the synthesis, from starting materials to the final product.

  • Synthesis Overview & Key Challenges: A brief look at the synthetic strategy and the primary hurdles in achieving high purity.

  • Frequently Asked Questions (FAQs): Quick answers to common problems.

  • Troubleshooting Guide: By-Product Formation: A deep dive into specific by-products, their mechanisms of formation, and mitigation strategies.

  • Experimental Protocols: Detailed, step-by-step procedures for the key reactions.

  • Data Center: Quantitative data to guide your experimental design.

  • References: A comprehensive list of cited literature.

Synthesis Overview & Key Challenges

The synthesis of (1-Propyl-4-piperidinyl)acetic acid hydrate is typically achieved through a two-step process:

  • N-Alkylation: The N-propylation of a suitable piperidine precursor, most commonly ethyl 4-piperidineacetate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester to the desired carboxylic acid.

The primary challenge in this synthesis is controlling selectivity during the N-alkylation step to prevent the formation of unwanted by-products. The subsequent hydrolysis and purification of the zwitterionic product also present unique difficulties.

Overall Synthetic Scheme

Synthesis_Overview cluster_0 N-Alkylation Stage cluster_1 Hydrolysis Stage Ethyl_4-piperidineacetate Ethyl 4-piperidineacetate N_Alkylation Step 1: N-Alkylation Ethyl_4-piperidineacetate->N_Alkylation Propyl_halide Propyl Halide (e.g., 1-Bromopropane) Propyl_halide->N_Alkylation Base Base (e.g., K₂CO₃) Base->N_Alkylation Solvent_A Solvent (e.g., Acetonitrile) Solvent_A->N_Alkylation Ethyl_ester Ethyl (1-Propyl-4-piperidinyl)acetate Hydrolysis Step 2: Hydrolysis Ethyl_ester->Hydrolysis N_Alkylation->Ethyl_ester NaOH NaOH(aq) NaOH->Hydrolysis HCl HCl(aq) (for workup) Final_Product (1-Propyl-4-piperidinyl)acetic acid hydrate HCl->Final_Product Workup Hydrolysis->Final_Product

Caption: Overall two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is producing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

A: This is likely the quaternary ammonium salt formed by over-alkylation of your desired product. This occurs because the product, a tertiary amine, is still nucleophilic and can react with another molecule of the propyl halide. To minimize this, use a slight excess of the starting piperidine derivative relative to the propyl halide (e.g., 1.1:1). Additionally, using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases can help control the reaction.[1]

Q2: The yield of my N-alkylation is low, and I have a lot of unreacted starting material.

A: This could be due to several factors. Ensure your reagents are dry, especially the solvent (e.g., acetonitrile or DMF) and the base. Water can interfere with the reaction. Also, consider the reaction temperature; gentle heating (e.g., to 50-60 °C) can improve the reaction rate without significantly increasing by-product formation. The choice of base is also critical; a base that is too weak may not effectively deprotonate the piperidine nitrogen.

Q3: During the hydrolysis of the ethyl ester with NaOH, I'm not getting complete conversion to the carboxylic acid.

A: Incomplete hydrolysis can occur if the reaction time is too short or the temperature is too low. Saponification is generally irreversible, but it still requires sufficient time and temperature to go to completion.[2] Ensure you are using a sufficient excess of NaOH (e.g., 2-3 equivalents) and consider extending the reaction time or increasing the temperature (e.g., refluxing). Monitoring the reaction by TLC or LC-MS is recommended to determine the point of complete consumption of the starting ester.

Q4: I'm having trouble purifying the final zwitterionic product. It's soluble in water but crashes out of organic solvents.

A: Purifying zwitterionic compounds like your target molecule can be challenging. Standard silica gel chromatography can be problematic due to strong interactions with the polar stationary phase.[3] Crystallization is often the best method. After neutralizing the reaction mixture to the isoelectric point of the amino acid, you can often precipitate the product from the aqueous solution. Washing the precipitate with a non-polar organic solvent can remove organic impurities. Ion-exchange chromatography is another powerful technique for purifying zwitterionic compounds.[4]

Troubleshooting Guide: By-Product Formation

By-products in the N-Alkylation Step

The N-alkylation of ethyl 4-piperidineacetate is the most critical step for controlling purity. The primary by-products are the result of over-alkylation and elimination reactions.

  • Mechanism: The desired product, ethyl (1-propyl-4-piperidinyl)acetate, is a tertiary amine and remains nucleophilic. It can compete with the starting secondary amine for the remaining propyl halide, leading to the formation of a quaternary ammonium salt. This "runaway" reaction is a common issue in amine alkylations.[5]

Overalkylation Piperidine Ethyl 4-piperidineacetate (Secondary Amine) Desired_Product Ethyl (1-Propyl-4-piperidinyl)acetate (Tertiary Amine) Piperidine->Desired_Product + 1-Bromopropane Propyl_Bromide 1-Bromopropane Quat_Salt Quaternary Ammonium Salt (By-product) Desired_Product->Quat_Salt + 1-Bromopropane (competing reaction)

Caption: Competing reaction leading to over-alkylation.

  • Identification: This by-product will have a higher molecular weight than the desired product and will be highly polar. It can be detected by LC-MS.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the propyl halide. This ensures the halide is consumed before significant over-alkylation of the product can occur.

    • Slow Addition: Add the propyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

    • Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Stronger bases can lead to a higher concentration of the free tertiary amine product, increasing the rate of the competing over-alkylation reaction.[1]

  • Mechanism: The base used in the reaction can also act as a base to promote the E2 elimination of HBr from 1-bromopropane, forming propene gas. This is more likely with sterically hindered bases or at higher temperatures.[6][7][8]

Elimination Propyl_Bromide 1-Bromopropane Propene Propene (By-product) Propyl_Bromide->Propene E2 Elimination Base Base (e.g., K₂CO₃) Base->Propene HBr HBr

Caption: E2 elimination of 1-bromopropane.

  • Identification: Propene is a gas and will likely escape the reaction mixture. This side reaction consumes the alkylating agent, leading to lower yields and unreacted starting material.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating. The N-alkylation can often be run at room temperature or with gentle heating (40-60 °C).

    • Choice of Base: Use a base that is a weaker base but still strong enough to deprotonate the piperidine. K₂CO₃ is a good choice as it is less prone to causing elimination than stronger bases like alkoxides.

By-products in the Hydrolysis Step

The hydrolysis of the ethyl ester is generally a cleaner reaction, but incomplete conversion can be an issue.

  • Cause: Using an insufficient amount of base (e.g., NaOH), too short of a reaction time, or too low of a temperature can lead to incomplete hydrolysis.

  • Identification: The presence of the starting ester in the final product, detectable by TLC, LC-MS, or NMR.

  • Mitigation Strategies:

    • Sufficient Base: Use at least 2-3 equivalents of NaOH to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid.

    • Reaction Conditions: Heat the reaction mixture to reflux to ensure a sufficient reaction rate.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ester is no longer detectable.

Experimental Protocols

Protocol for N-propylation of Ethyl 4-piperidineacetate

Materials:

  • Ethyl 4-piperidineacetate

  • 1-Bromopropane

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 4-piperidineacetate (1.0 eq) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Slowly add 1-bromopropane (0.95 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (1-propyl-4-piperidinyl)acetate. This can be purified by vacuum distillation or used directly in the next step.

Protocol for Saponification of Ethyl (1-Propyl-4-piperidinyl)acetate

Materials:

  • Crude ethyl (1-propyl-4-piperidinyl)acetate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the crude ethyl (1-propyl-4-piperidinyl)acetate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7). The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water, followed by a cold non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the product under vacuum to obtain (1-Propyl-4-piperidinyl)acetic acid hydrate.

Data Center

The following table provides representative data on how the choice of base and stoichiometry can affect the outcome of the N-alkylation of a piperidine derivative, which is analogous to the synthesis of ethyl (1-propyl-4-piperidinyl)acetate.[3]

EntryAlkylating Agent (eq)Base (eq)SolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Over-alkylated Product (%)
11-Bromopropane (1.1)K₂CO₃ (1.5)MeCN60187515
21-Bromopropane (1.0)K₂CO₃ (1.5)MeCN6018855
31-Bromopropane (0.95)K₂CO₃ (1.5)MeCN6024>90<2
41-Bromopropane (1.0)DIPEA (1.5)DMF2524887
51-Bromopropane (1.0)NaOH (1.1)MeCN60126030

Data is for an analogous N-alkylation of a piperidine derivative and serves as a guideline.

References

  • Srinivasan, M. et al. (2007). Tetrahedron, 63: 2865-2874.
  • BenchChem Technical Support Team. (2025).
  • Alekseyev, R.S. et al. (2011). Chemistry of Heterocyclic Compounds 47: 584-596.
  • Troxler, T. (2013). Bioorganic & Medicinal Chemistry Letters 23: 4085-4090.
  • Wang, Z. et al. (2017). European Journal of Medicinal Chemistry 139: 128-152.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Shi, N. et al. (2011). Youji Huaxue 31: 497-504.
  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Prevet, H. et al. (2016). Tetrahedron Letters 57: 2888-2894.
  • Mallinger, A. (2016). Journal of Medicinal Chemistry 59:1078-1101.
  • Cachapa, A. et al. (2006). Polyhedron 25: 3366-3378.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • Kuehne, M.E. et al. (1987). Journal of Organic Chemistry 52: 347-353.
  • Chemistry LibreTexts. (2015). Alkylation of Amines by Alkyl Halides. [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving the Purity of (1-Propyl-4-piperidinyl)acetic acid hydrate

Welcome to the technical support center for the synthesis and purification of (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot effectively.

Section 1: Understanding the Molecule - The Root of Purification Challenges

Q1: I'm finding the purification of (1-Propyl-4-piperidinyl)acetic acid hydrate extremely difficult. It seems to have unusual solubility properties. Why is this?

A1: The primary challenge in purifying (1-Propyl-4-piperidinyl)acetic acid stems from its zwitterionic character . A zwitterion is a neutral molecule that possesses both a positive and a negative charge at different locations within its structure. In this case, the basic piperidine nitrogen can be protonated (positive charge), while the carboxylic acid group can be deprotonated (negative charge).

This dual nature governs its physical properties:

  • High Polarity: The presence of formal charges makes the molecule highly polar, similar to an amino acid.

  • Solubility Profile: This leads to high solubility in polar protic solvents like water and low solubility in most nonpolar organic solvents. During aqueous workups, the compound can partition into the aqueous layer, making extraction inefficient.[1][2]

  • Crystallization Difficulty: Crystallization is often challenging and highly dependent on pH. The molecule's solubility is at its minimum at its isoelectric point (pI) , the specific pH at which the net charge is zero.[2]

The formation of a hydrate indicates that water molecules are incorporated into the crystal lattice, which can further influence solubility and the crystalline form.

G cluster_equilibrium Zwitterionic Equilibrium in Solution Cationic Cationic Form (Low pH) Zwitterion Zwitterionic Form (at Isoelectric Point, pI) Cationic->Zwitterion + OH⁻ - H₂O Zwitterion->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (High pH) Zwitterion->Anionic + OH⁻ - H₂O Anionic->Zwitterion + H₃O⁺ - H₂O

Caption: Zwitterionic equilibrium of the target compound.

Section 2: Troubleshooting Common Impurities in Synthesis

The synthesis of (1-Propyl-4-piperidinyl)acetic acid typically involves the N-alkylation of a 4-piperidineacetic acid derivative.[3] Impurities can arise from incomplete reactions, side reactions, or degradation.

Q2: My reaction seems to stall, and I have significant amounts of unreacted 4-piperidineacetic acid starting material. How can I improve the conversion rate?

A2: Low conversion in N-alkylation reactions is a frequent issue. Here are the key parameters to investigate:

  • Base Stoichiometry and Strength: The alkylation reaction generates a hydrohalic acid (e.g., HBr from propyl bromide) as a byproduct. This acid will protonate the basic piperidine nitrogen of your starting material, rendering it non-nucleophilic and halting the reaction. It is crucial to use at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or triethylamine) to scavenge this acid.[1] For stubborn reactions, a stronger base might be required, but care must be taken to avoid side reactions.

  • Reaction Temperature: Many N-alkylations require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, consider gently heating it to 50-80 °C while monitoring the progress by TLC or LC-MS.[4]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective as they can dissolve the reactants and facilitate the Sₙ2 reaction pathway.[1]

Q3: I'm observing a significant side product that appears to be a quaternary ammonium salt. How can I prevent this over-alkylation?

A3: The product, (1-Propyl-4-piperidinyl)acetic acid (or its ester precursor), is still nucleophilic and can react with another molecule of the propylating agent to form a quaternary ammonium salt. This is a common side reaction.[1]

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of the propylating agent. A ratio of 1.1 to 1.0 of the piperidine starting material to the propyl halide is a good starting point.[1]

  • Slow Addition: Add the propylating agent dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired mono-alkylation over the competing di-alkylation.[4]

  • Monitor the Reaction: Carefully monitor the reaction. Once the starting material is consumed, stop the reaction to prevent the product from converting into the quaternary salt.

Impurity Type Likely Source Primary Mitigation Strategy Reference
Unreacted Starting MaterialIncomplete reactionEnsure adequate base; optimize temperature and solvent.[1],[4]
Quaternary Ammonium SaltOver-alkylation of the productUse controlled stoichiometry; slow addition of alkylating agent.[1]
N-OxideOxidation of piperidine nitrogenUse degassed solvents; run the reaction under an inert atmosphere (N₂ or Ar).[3]
Residual Solvents/ReagentsIncomplete removal during workupProper aqueous washes; final purification by crystallization or chromatography.[]

Section 3: Step-by-Step Purification Protocols

Achieving high purity requires a strategy that specifically addresses the zwitterionic nature of the product.

Q4: What is the most reliable method for crystallizing (1-Propyl-4-piperidinyl)acetic acid hydrate from a crude mixture containing salts and other impurities?

A4: Isoelectric Point Precipitation and Recrystallization is the most effective method. This protocol leverages the compound's pH-dependent solubility.

Step-by-Step Protocol: Isoelectric Crystallization

  • Initial Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous acid (e.g., 1M HCl). This ensures the compound is in its fully protonated (cationic) form, which is typically highly water-soluble.

  • Filtration (Optional): If there are any insoluble non-basic impurities, filter the acidic solution.

  • pH Adjustment to Isoelectric Point (pI): Slowly add a dilute aqueous base (e.g., 1M NaOH or ammonium hydroxide) dropwise with vigorous stirring. Monitor the pH of the solution closely with a calibrated pH meter. The isoelectric point for similar structures is often in the weakly acidic to neutral range (pH 4-7). As you approach the pI, the product will begin to precipitate or crystallize out of the solution because its solubility is at a minimum.

  • Controlled Precipitation: The rate of base addition is critical. A slow addition promotes the formation of well-defined crystals rather than an amorphous solid. You may cool the mixture in an ice bath to further decrease solubility and maximize yield.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a wash with a water-miscible solvent like cold isopropanol or acetone to help dry the solid.

  • Recrystallization: For higher purity, the isolated solid can be recrystallized. Dissolve the solid in a minimal amount of a hot polar solvent or a mixed solvent system and allow it to cool slowly.

Solvent System Rationale & Comments
Water / IsopropanolExcellent choice. Dissolve in minimal hot water, then add isopropanol until turbidity appears. Reheat to clarify and cool slowly.
Water / EthanolSimilar to above. Ethanol is more polar than isopropanol, so you may need a higher proportion of it.
Acetic Acid / WaterThe presence of a small amount of acid can aid in dissolving the compound. Slow evaporation or addition of an anti-solvent can induce crystallization.[6]
Q5: My product is a stubborn oil that refuses to crystallize. What are my options?

A5: This is a common problem, especially if residual impurities are acting as crystallization inhibitors.

  • Trituration: Stir the oil vigorously with a solvent in which it is poorly soluble (an "anti-solvent") like diethyl ether, hexane, or ethyl acetate. This can sometimes induce crystallization or solidify the oil by washing away soluble impurities.

  • Chromatography: If crystallization fails, purification by column chromatography is the next logical step. However, standard silica gel chromatography is problematic due to the basic piperidine moiety.[7]

Step-by-Step Protocol: Modified Flash Chromatography

  • Stationary Phase: Use standard silica gel.

  • Mobile Phase Preparation: The key is to add a basic modifier to the eluent to suppress the interaction between your basic compound and the acidic silanol groups of the silica gel.[7]

    • Recommended Eluent: A gradient of methanol in dichloromethane (DCM) is a good starting point (e.g., 0% to 10% MeOH in DCM).

    • Basic Modifier: To this solvent system, add 0.5-1% triethylamine (TEA) by volume. The TEA will compete with your product for the acidic sites on the silica, resulting in symmetrical peaks and better separation.

  • Slurry Loading: For best results, pre-adsorb your oily product onto a small amount of silica gel. Dissolve the oil in a minimal amount of a suitable solvent (like DCM or methanol), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.

  • Elution: Run the column using your prepared mobile phase, collecting fractions and analyzing them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like methanol.

G start Crude Product (Oil or Solid) is_solid Is the product a solid? start->is_solid crystallize Attempt Isoelectric Crystallization is_solid->crystallize Yes triturate Triturate with Anti-Solvent (e.g., Ether, Hexane) is_solid->triturate No (Oil) is_pure Is purity >98% by HPLC/NMR? crystallize->is_pure chromatography Modified Chromatography (Silica + TEA) is_pure->chromatography No final_product Pure Product is_pure->final_product Yes triturate->is_solid Solidifies triturate->chromatography Remains Oil chromatography->is_pure Re-evaluate Purity

Caption: Decision workflow for purification of the target compound.

Section 4: Purity Assessment and Characterization

Q6: How can I confidently assess the purity and confirm the structure of my final product?

A6: A combination of analytical techniques is required for unambiguous confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method (e.g., on a C18 column) with a mobile phase of acetonitrile and water containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.[8] The acidic modifier protonates the piperidine nitrogen, leading to sharp, symmetrical peaks. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • ¹H NMR: Will confirm the presence of the propyl group, the piperidine ring protons, and the methylene protons of the acetic acid moiety.

    • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause the signals from the carboxylic acid proton (-COOH) and the ammonium proton (-NH⁺-) to disappear, helping to identify these labile protons.

    • Hydrate Confirmation: The presence of water of hydration may appear as a broad singlet in the ¹H NMR spectrum, which will also exchange with D₂O. The integration of this peak relative to the molecule's protons can suggest the level of hydration.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.[9]

By following these troubleshooting and procedural guides, researchers can overcome the inherent challenges of purifying (1-Propyl-4-piperidinyl)acetic acid hydrate and achieve the high level of purity required for subsequent applications.

References

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2003). ARKIVOC. [Link]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. [Link]

  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. (2014). Tetrahedron Letters. [Link]

  • National Center for Biotechnology Information. Piperidin-1-yl-acetic acid. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Gunnam, A., et al. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. CrystEngComm. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof. (n.d.).
  • CN1325464C - Method for preparing and purifying propyl acetate. (n.d.).
  • Crystal engineering of zwitterionic drug to neutral co-crystals. (2016). ResearchGate. [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
  • Catalano, A., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Magnetochemistry. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers. [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. (2021). ResearchGate. [Link]

  • How to desalt zwitterions?. (2020). ResearchGate. [Link]

  • Pirnot, M. T., et al. (2013). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Science. [Link]

  • US2919275A - Purification of piperazine. (n.d.).
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2016). Der Pharma Chemica. [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (1-Propyl-4-piperidinyl)acetic acid hydrate

Welcome to the technical support hub for (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues commonly encountered in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental results.

Understanding the Molecule: A Zwitterionic Challenge

(1-Propyl-4-piperidinyl)acetic acid hydrate is an amphoteric molecule, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group.[1][2] This dual functionality means its charge state, and consequently its solubility, is highly dependent on the pH of the surrounding medium.[1][3] At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, which typically results in minimal aqueous solubility.[1] Understanding this pH-dependent behavior is the cornerstone of overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer.

This is a frequent observation for compounds with low aqueous solubility. The high concentration of the compound in the DMSO stock is suddenly exposed to an aqueous environment where it is less soluble, leading to precipitation.

Causality and Troubleshooting Workflow

The key is to maintain the compound in a soluble state throughout the dilution process. This can be achieved by carefully controlling the pH and considering the use of co-solvents or other excipients.

Step-by-Step Protocol to Prevent Precipitation:

  • pH Adjustment of the Assay Buffer:

    • Rationale: As a zwitterionic compound, the solubility of (1-Propyl-4-piperidinyl)acetic acid hydrate can be significantly increased by shifting the pH away from its isoelectric point.[1] At a pH below the pKa of the carboxylic acid group (approximately 4-5), the compound will be protonated and carry a net positive charge. Conversely, at a pH above the pKa of the piperidine nitrogen (approximately 9-10), it will be deprotonated and carry a net negative charge. Both charged forms are generally more water-soluble than the neutral zwitterion.

    • Protocol:

      • Prepare your aqueous assay buffer.

      • Before adding the compound, adjust the pH of the buffer. For increased solubility, aim for a pH of at least 2 units away from the predicted pI. For example, try adjusting the pH to 7.5 or higher if your assay permits.

      • Slowly add the DMSO stock solution of your compound to the pH-adjusted buffer while vortexing to ensure rapid mixing.

  • Co-Solvent Optimization:

    • Rationale: While DMSO is an excellent solvent for the initial stock, maintaining a certain percentage in the final assay medium can help keep the compound in solution.[4][5] However, high concentrations of DMSO can be toxic to cells.[6][7]

    • Protocol:

      • Determine the maximum tolerable DMSO concentration for your specific cell line or assay (typically ≤ 0.5%).[5]

      • Prepare a dilution series of your compound in the assay buffer, ensuring the final DMSO concentration does not exceed this limit.

      • Visually inspect for precipitation and determine the highest soluble concentration of your compound at the acceptable DMSO level.

Data Summary: pH and Co-Solvent Effects on Solubility
pH of Assay BufferFinal DMSO ConcentrationObservationRecommendation
7.40.5%Precipitation observed at > 10 µMAdjust pH or use solubility enhancers
8.00.5%Soluble up to 50 µMSuitable for many cell-based assays
6.00.5%Significant precipitationNot recommended
8.00.1%Precipitation observed at > 20 µMIncrease final DMSO concentration if tolerated
Issue 2: I'm observing inconsistent results in my cell-based assays, possibly due to micro-precipitation.

Even if not visible to the naked eye, micro-precipitates can form, leading to a lower effective concentration of the soluble compound and, consequently, high variability in your results.[8]

Strategies to Mitigate Micro-precipitation

1. Filtration of the Final Working Solution:

  • Rationale: Filtering the final diluted solution can remove small, undissolved particles, ensuring a homogenous solution is added to your assay.

  • Protocol:

    • After diluting your stock solution into the final assay buffer, allow it to equilibrate for a few minutes.

    • Using a sterile syringe, pass the solution through a 0.22 µm syringe filter before adding it to your cells.[8]

2. Sonication:

  • Rationale: Brief sonication can help to break up small aggregates and re-dissolve any micro-precipitates that may have formed.

  • Protocol:

    • After preparing your final working solution, place the tube in a bath sonicator for 1-2 minutes.

    • Visually inspect the solution for any signs of precipitation before adding it to your assay.

Workflow for Ensuring a Homogenous Working Solution

G A Initial Solubility Test in Assay Buffer B Is solubility sufficient? A->B C Proceed with Assay B->C Yes D Adjust pH of Assay Buffer B->D No E Is solubility now sufficient? D->E E->C Yes F Add Co-solvent (e.g., DMSO) E->F No G Is solubility now sufficient? F->G G->C Yes H Use Cyclodextrins (e.g., HP-β-CD) G->H No I Is solubility now sufficient? H->I I->C Yes J Prepare a Salt Form I->J No

Caption: Decision tree for selecting a solubility enhancement strategy.

References
  • Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange. Available from: [Link]

  • Fast Release of Carboxylic Acid inside Cells. PubMed. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. Royal Society of Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available from: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Stabilizing (1-Propyl-4-piperidinyl)acetic acid hydrate

Welcome to the technical support center for (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As a hydrated, hygroscopic molecule, its proper handling and storage are paramount for reproducible results. This document provides in-depth, field-proven insights and protocols grounded in authoritative regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What is (1-Propyl-4-piperidinyl)acetic acid hydrate and why is it supplied in a hydrated form?

(1-Propyl-4-piperidinyl)acetic acid is a piperidine derivative containing a carboxylic acid moiety.[1] The specific compound you are working with is a hydrate, confirmed by its molecular formula (C₁₀H₂₁NO₃), which indicates the presence of one molecule of water per molecule of the parent compound (a monohydrate).[2]

Many compounds, particularly those with hygroscopic functional groups like carboxylic acids, are intentionally produced and sold as stable hydrates.[3][4] This is because the anhydrous form would be highly susceptible to absorbing uncontrolled amounts of moisture from the atmosphere. By providing a defined hydrate, the manufacturer ensures a more stable starting material with a consistent molecular weight, which is critical for accurate weighing and solution preparation.

Q2: What are the primary environmental factors that can degrade this compound?

Based on the chemistry of piperidine derivatives and carboxylic acids, the primary factors of concern for the stability of (1-Propyl-4-piperidinyl)acetic acid hydrate are:

  • Humidity: As a hygroscopic compound, exposure to ambient humidity can cause the solid to absorb additional water, leading to physical changes like clumping or deliquescence (dissolving in the absorbed water) and potentially altering its crystalline structure.[4]

  • Temperature: Elevated temperatures can accelerate chemical degradation and drive off the water of hydration. Studies on related hydrated carboxylic acid salts show dehydration can occur at temperatures around 110°C, with further thermal decomposition at higher temperatures (160-315°C).[5] The primary thermal degradation pathway for many carboxylic acids is decarboxylation.[6]

  • Light: Piperidine derivatives can be susceptible to photodegradation when exposed to UV radiation.[1]

Q3: What are the ideal long-term storage conditions for this compound?

To mitigate the risks described above, the following storage conditions are recommended, based on established best practices for chemical reagents:

ParameterRecommended ConditionRationale & Justification
Temperature 2–8°CRefrigeration slows down potential chemical degradation pathways.[7]
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccatedAn inert atmosphere prevents oxidation, while a desiccant (e.g., silica gel) maintains a low-humidity environment to prevent further water absorption.
Container Tightly-sealed, Amber Glass VialA tight seal is the primary barrier against atmospheric moisture.[7] Amber glass protects the compound from light-induced degradation.[1]
Location Dark, well-ventilated areaFurther minimizes exposure to light and ensures safety.[1]

Q4: How should I handle the compound during weighing and aliquoting to minimize instability?

Proper handling is crucial to prevent moisture uptake. The goal is to minimize the compound's exposure to the ambient atmosphere.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation from forming on the cold powder.

  • Environment: If possible, handle the compound inside a glove box with a controlled low-humidity atmosphere. If a glove box is not available, perform the weighing and aliquoting as quickly as possible in a clean, dry area.

  • Aliquoting: For long-term projects, it is highly advisable to aliquot the bulk material into smaller, single-use vials upon receipt. This prevents the need to repeatedly open and expose the primary stock to the atmosphere.

  • Sealing: After dispensing, purge the headspace of the container with an inert gas like argon or nitrogen before tightly resealing. For extra protection, wrap the cap and neck of the vial with Parafilm.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical path to resolution.

Problem 1: The compound has changed in appearance (e.g., it's clumpy, discolored, or appears wet).

  • Causality: This is the most common sign of improper storage, specifically exposure to humidity. Hygroscopic materials attract and hold water molecules from the air, causing the particles to stick together (clumping).[4] In extreme cases, they can deliquesce into a solution. Discoloration may indicate a chemical degradation pathway has been initiated.

  • Immediate Action:

    • Do not use the compound for a critical experiment. Its effective concentration is now unknown.

    • Immediately assess your storage protocol. Is the container sealed properly? Is a desiccant present and active (i.e., not saturated)?

    • Document the changes with photographs and notes.

  • Resolution Pathway: You must re-qualify the material before use. This involves performing analytical tests to check its purity and water content. Refer to the "Protocol: Verifying Compound Integrity" section below. If the purity has dropped significantly or unknown impurities are detected, the material should be discarded.

Problem 2: I am seeing inconsistent or non-reproducible results in my bioassays.

  • Causality: Assuming other experimental parameters are controlled, inconsistent results often point to a problem with the integrity or concentration of the stock solution. This can arise from:

    • Degradation of the solid: If the starting material was compromised, all subsequent solutions will be inaccurate.

    • Instability in solution: The compound may be unstable in your chosen solvent or at the storage temperature of your solution (e.g., susceptible to hydrolysis).

  • Troubleshooting Workflow:

    G A Inconsistent Bioassay Results B Prepare fresh stock solution from solid A->B C Test new stock in parallel with old stock B->C D Does the new stock perform as expected? C->D E Old stock has degraded. Discard and investigate solution stability. D->E No F Solid starting material is suspect. D->F Yes H Issue is likely with bioassay itself, not the compound. D->H If both perform poorly G Verify integrity of solid compound (See Protocol below) E->G F->G

    Caption: Troubleshooting workflow for inconsistent results.

  • Further Investigation: If you suspect solution instability, conduct a short-term stability study on your stock solution. Analyze aliquots stored at your standard conditions (e.g., -20°C or 4°C) at time points such as 0, 24, 48, and 72 hours to check for degradation.

Experimental Protocols

Protocol 1: Establishing a Long-Term Stability Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines and is essential for establishing a re-test date for your compound under your specific laboratory conditions.[8][9]

Objective: To determine the shelf-life of (1-Propyl-4-piperidinyl)acetic acid hydrate by monitoring its critical quality attributes over time under defined storage conditions.

Methodology:

  • Batch Selection: Use a single, well-characterized batch of the compound for the study.

  • Container Closure System: Aliquot the compound into multiple vials of the same type that will be used for routine storage (e.g., 2 mL amber glass screw-cap vials).

  • Storage Conditions: Place the vials into stability chambers set to the following ICH-recommended conditions:

    • Long-Term: 5°C ± 3°C (standard refrigerated)

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Frequency: Pull samples for analysis at the following time points[8][10]:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests on a sample:

    • Appearance: Visual inspection for color change, clumping, etc.

    • Assay (Purity): Use a validated, stability-indicating HPLC method.

    • Degradation Products: Quantify any new peaks observed in the HPLC chromatogram.

    • Water Content: Use Karl Fischer titration to measure the percentage of water.

  • Evaluation: Analyze the data for trends. A "significant change" is defined as failure to meet the established specifications. For the accelerated condition, significant changes by 6 months suggest the need for intermediate storage condition testing (30°C/65% RH).[8] The data from the long-term study is used to establish the re-test period.

Protocol 2: Verifying Compound Integrity (Spot Check)

Objective: To quickly assess the quality of a suspect batch of (1-Propyl-4-piperidinyl)acetic acid hydrate.

Methodology:

  • Reference: Prepare a solution of a known fresh, properly stored sample of the compound to serve as a control.

  • Sample Preparation: Carefully prepare a solution of the suspect material at the exact same concentration.

  • HPLC Analysis:

    • Use a stability-indicating HPLC-UV method. A reverse-phase C18 column is a common starting point for polar small molecules.

    • Run the chromatograms for both the reference and suspect samples.

    • Analysis:

      • Purity: Compare the peak area of the main compound in the suspect sample to the reference. A significant decrease (>5%) indicates degradation.

      • Impurities: Look for the presence of new peaks or an increase in the area of existing impurity peaks in the suspect sample compared to the reference.

  • Water Content Analysis:

    • Measure the water content of the solid suspect material using Karl Fischer titration.

    • Analysis: The theoretical water content for a monohydrate of this compound (MW 203.28 g/mol ) is approximately 8.86%. A significant deviation from this value indicates water loss or gain.

Logical Workflow Visualization

The following diagram illustrates the overall decision-making process for handling and storing (1-Propyl-4-piperidinyl)acetic acid hydrate, from receipt to long-term use.

G cluster_0 Initial Receipt cluster_1 Storage & Handling cluster_2 Routine Use cluster_3 Long-Term Planning A Receive Compound B Visually Inspect (Color, Form) A->B C Appearance OK? B->C D Contact Supplier/ Discard C->D No E Aliquot into single-use vials under inert atmosphere C->E Yes F Store at 2-8°C in desiccated, dark environment E->F G Record Lot # and Date F->G M Establish formal re-test date? G->M H Need to use compound I Equilibrate vial to RT in desiccator H->I J Weigh quickly or in glovebox I->J K Prepare fresh solution J->K L Use in experiment K->L N Initiate ICH Q1A-based Stability Study (See Protocol 1) M->N Yes O Use before established re-test date M->O No

Caption: Recommended workflow for (1-Propyl-4-piperidinyl)acetic acid hydrate.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2023). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

  • Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • PubMed. (2005). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][8][11]benzothiazine as orally-active adhesion molecule inhibitors. [Link]

  • ResearchGate. (2014). Thermal decomposition of the calcium salts of several carboxylic acids. [Link]

  • Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Advanced Biotech. (2025). Safety Data Sheet. [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • BMC Infectious Diseases. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. [Link]

  • ResearchGate. (2015). Accelerated Stability Assessment Program in API development. [Link]

  • Wikipedia. Hygroscopy. [Link]

  • Univar Solutions. (n.d.). Propyl Acetate. [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine Derivatives

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes fro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes from the laboratory bench to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and practical insights to anticipate and overcome the common challenges encountered during scale-up. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in your work.

Section 1: Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a fundamental and widely used method for the synthesis of the piperidine core. However, scaling this reaction introduces challenges related to catalyst handling, reaction control, and product isolation.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is sluggish or incomplete upon scale-up, despite being successful at the lab scale. What are the likely causes?

A1: Several factors can contribute to decreased reaction efficiency during the scale-up of pyridine hydrogenation. The aromaticity of the pyridine ring necessitates potent catalytic systems, and issues can be exacerbated at a larger scale.[1] Key considerations include:

  • Catalyst Activity and Deactivation: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, leading to deactivation over time.[1] At a larger scale, localized concentration gradients and inadequate mixing can intensify this effect.

  • Mass Transfer Limitations: In a larger reactor, the efficiency of hydrogen gas transfer from the gas phase to the liquid phase and then to the catalyst surface becomes critical. Inadequate agitation can lead to hydrogen starvation at the catalyst surface, slowing down the reaction.

  • Heat Transfer: Hydrogenation is a highly exothermic reaction. Poor heat dissipation in a large reactor can lead to an increase in temperature, which can affect catalyst stability and selectivity.

Q2: How do I choose the right catalyst for a large-scale hydrogenation of a substituted pyridine?

A2: Catalyst selection is a critical parameter for a successful and scalable hydrogenation. While numerous catalysts are effective at the lab scale, industrial applications often favor robustness, cost-effectiveness, and ease of handling.

CatalystTypical ConditionsAdvantagesDisadvantages on Scale-Up
Platinum(IV) oxide (PtO₂) Low to moderate pressure (e.g., 5 bar), 25-50°C[1]High activity, effective for a broad range of substrates.High cost, pyrophoric nature requires careful handling during filtration.[1]
Palladium on Carbon (Pd/C) Mild conditions (30–50 °C, 6 bar)[2]Cost-effective, good activity.Can be sensitive to catalyst poisons, selectivity can be an issue with certain functional groups.
Rhodium (Rh) & Iridium (Ir) Complexes Mild conditionsHigh selectivity, including asymmetric hydrogenations.High cost, challenges in separating the homogeneous catalyst from the product.[1]
Molybdenum Disulfide (MoS₂) High temperature and pressure (300-400°C, 30-200 atm)[3]Commonly used in industrial-scale production, robust.[1]Requires specialized high-pressure and high-temperature equipment.

Q3: What are the safety protocols for handling hydrogenation catalysts on a large scale?

A3: Safety is paramount when dealing with hydrogenation catalysts, especially at scale. Many catalysts, such as PtO₂ and Raney Nickel, can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry.[1]

  • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Wet Filtration: Never allow the filter cake of a pyrophoric catalyst to dry completely in the air.[1] After filtration, the catalyst should be quenched with water.[1]

  • Specialized Filtration Setups: Consider using enclosed filter systems like a filter press or a Nutsche filter dryer to minimize operator exposure and the risk of fire.

Troubleshooting Guide: Catalyst Filtration

Below is a workflow for the safe filtration of a pyrophoric hydrogenation catalyst at scale.

start Reaction Complete cool_purge Cool Reactor & Purge with N₂ start->cool_purge slurry_transfer Transfer Catalyst Slurry to Enclosed Filter cool_purge->slurry_transfer filter Filter Under N₂ Blanket slurry_transfer->filter wash_solvent Wash Filter Cake with Solvent filter->wash_solvent filtrate_workup Proceed with Filtrate Work-up filter->filtrate_workup wash_water Wash Filter Cake with Water (Quench) wash_solvent->wash_water dispose Safely Dispose of Wet Catalyst wash_water->dispose

Workflow for safe catalyst filtration.

Section 2: N-Alkylation of Piperidines

The N-alkylation of piperidines is a common transformation in the synthesis of pharmaceutical intermediates. However, controlling the reaction to prevent over-alkylation and managing by-products are key challenges during scale-up.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of quaternary ammonium salt as a by-product in my large-scale N-alkylation. How can I prevent this?

A1: The formation of quaternary ammonium salts arises from the over-alkylation of the piperidine nitrogen. This is a common issue, particularly with reactive alkylating agents. Several strategies can be employed to minimize this side reaction:

  • Control Stoichiometry: While at a lab scale precise control is easier, on a larger scale, ensuring homogeneity is key. Using a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent can help.

  • Slow Addition of Alkylating Agent: This is a critical parameter at scale. Use a metering pump to add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Temperature Control: Exothermic N-alkylation reactions can experience temperature spikes in large reactors. Ensure adequate cooling capacity to maintain a consistent, lower reaction temperature, which helps control the reaction rate and reduce over-alkylation.

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) should be used to neutralize the acid formed during the reaction without competing in the alkylation.[4]

Q2: My N-alkylation reaction is very slow. What can I do to improve the reaction rate at scale without compromising selectivity?

A2: A slow N-alkylation reaction can be due to several factors. Before increasing the temperature, which could lead to side reactions, consider the following:

  • Leaving Group: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can significantly increase the reaction rate.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can accelerate the rate of S(_N)2 reactions.

  • Phase-Transfer Catalysis: For heterogeneous reactions (e.g., using solid K₂CO₃ in a non-polar solvent), a phase-transfer catalyst can be employed to shuttle the reactants between phases, thereby increasing the reaction rate. Continuous flow processes with integrated separation have also been shown to be effective for scaling up N-alkylations using phase-transfer catalysis.[5]

Experimental Protocol: Scale-Up of N-Alkylation via Reductive Amination

Reductive amination is an excellent alternative to direct alkylation that completely avoids the issue of over-alkylation. This method is highly amenable to scale-up.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a suitably sized reactor, charge the piperidine derivative and the aldehyde or ketone in the chosen solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a controlled manner, add the sodium triacetoxyborohydride in portions, monitoring the internal temperature to manage the exotherm.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., HPLC, GC-MS). Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as hydrogen gas may be evolved.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Section 3: Purification of Piperidine Derivatives

Purification is often one of the most challenging aspects of scaling up a synthesis. The basic nature of piperidine derivatives can lead to issues with common purification techniques.

Troubleshooting Guide: Purification

Q1: I am struggling to separate my piperidine product from the unreacted pyridine starting material using distillation. Why is this happening?

A1: The difficulty in separating piperidine from pyridine via fractional distillation is due to the formation of a minimum-boiling azeotrope.[6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[6] This makes complete separation by simple distillation impossible.

Solutions for Pyridine-Piperidine Separation:

  • Azeotropic Distillation with an Entrainer: By introducing a third component, or "entrainer," a new, lower-boiling azeotrope can be formed with one of the components, allowing for its removal.

    • Water as an Entrainer: Can be used to form a ternary azeotrope to help remove pyridine.[7]

    • Hydrocarbon Entrainers: Toluene or other non-aromatic hydrocarbons can also be effective.[6][8]

  • Purification via Salt Formation: This is a highly effective chemical separation method that leverages the difference in basicity between piperidine and pyridine. Piperidine is a stronger base and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[6][9] The solid salt can be filtered off, and the pure piperidine can be regenerated by treatment with a base or by heating.[6][9]

start Crude Mixture (Piperidine + Pyridine) dissolve Dissolve in Organic Solvent start->dissolve co2 Bubble CO₂ Gas Through Solution dissolve->co2 precipitate Precipitate Piperidine Carbonate co2->precipitate filter Filter the Solid Salt precipitate->filter solid Solid Piperidine Carbonate filter->solid filtrate Filtrate (Pyridine in Solvent) filter->filtrate regenerate Regenerate Piperidine (e.g., heat or add base) solid->regenerate pure_piperidine Pure Piperidine regenerate->pure_piperidine

Purification of piperidine via carbonate salt formation.

Q2: My piperidine derivative shows significant peak tailing during silica gel column chromatography. How can I improve the separation?

A2: Peak tailing is a common problem when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Solutions to Improve Chromatography:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to the mobile phase can help to saturate the acidic sites on the silica gel, reducing tailing.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6]

    • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography (e.g., C18) can be effective. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, leading to improved peak shape.[6]

Section 4: Safety at Scale

Handling piperidine and its derivatives on a large scale requires strict adherence to safety protocols due to their flammability, corrosivity, and toxicity.

Key Safety Considerations
  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a contained system or a walk-in fume hood.[10]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant suit, is mandatory.[11]

  • Ignition Sources: Piperidine is highly flammable.[10] All potential ignition sources (e.g., sparks, open flames, hot surfaces) must be eliminated from the work area. Use explosion-proof equipment and ensure all equipment is properly grounded and bonded to prevent static discharge.[12]

  • Spill Management: Have appropriate spill kits readily available. Spills should be absorbed with a non-flammable material like sand or diatomaceous earth.[13]

  • Storage: Store piperidine in a cool, dry, well-ventilated area away from oxidants and acids.[13]

References

  • Rosso, R. J., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 16(12), 1475-1531. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. New Journal of Chemistry, 46(12), 5631-5640. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(2), 284.
  • CN101602748B. (n.d.). A kind of purification method of high-purity piperidine.
  • Kosaka, M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(2), 1547-1556. [Link]

  • Moseley, J. D., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11708-11722. [Link]

  • Eastgate, M. D., et al. (2007). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development, 11(4), 746-749. [Link]

  • CN113461596A. (n.d.). Method for treating mixed liquid containing piperidine and water.
  • Gong, Y., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15589-15601. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • Penta chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Papaioannou, D., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943. [Link]

  • Al-Terkawi, A. A., & Al-Zoubi, R. M. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry, 100(7), 525-535.
  • Kosaka, M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • SussexDrugDiscovery. (2012, March 20). Filtration of Hydrogenation Catalysts. YouTube. [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Wang, H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Moseley, J. D., et al. (2022).
  • US2363159A. (n.d.). Purification of piperidine.
  • Rosso, R. J., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Various Authors. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction.
  • US2868793A. (n.d.). Purification of piperidines.
  • Cortez, F. J., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(11), 2056-2065. [Link]

  • Guo, Y., & Wang, L. (2019). Research Progress on Azeotropic Distillation Technology. Advances in Chemical Engineering and Science, 9(4), 333-342. [Link]

  • Jubilant Ingrevia Limited. (2024).
  • Wang, W., et al. (2018). Renewable energy storage via efficient reversible hydrogenation of piperidine captured CO2. Green Chemistry, 20(3), 643-649. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Large-scale reductive amination and synthesis applications.
  • A team of chemists from Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Acevedo, D., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1058. [Link]

  • Gehrke, M., & von Harbou, R. (2001). Scale-up of reactive distillation columns with catalytic packings. Chemical Engineering Science, 56(4), 1537-1540.
  • Rathnayake, A. D., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 65(2), 1474-1493. [Link]

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Optimization

Technical Support Center: Optimizing Analytical Methods for (1-Propyl-4-piperidinyl)acetic acid hydrate

Welcome to the technical support center for the quantitative analysis of (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of (1-Propyl-4-piperidinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Introduction: The Analytical Challenge

(1-Propyl-4-piperidinyl)acetic acid hydrate presents a unique set of analytical challenges. As a zwitterionic-capable molecule, it possesses both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual nature, combined with its high polarity, often leads to poor chromatographic behavior on traditional reversed-phase columns, such as peak tailing and insufficient retention. Furthermore, the molecule lacks a strong UV chromophore, making sensitive detection a primary consideration. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of (1-Propyl-4-piperidinyl)acetic acid hydrate in a direct question-and-answer format.

Q1: Why is my peak for (1-Propyl-4-piperidinyl)acetic acid hydrate showing significant tailing?

Answer: Peak tailing for this analyte is typically caused by secondary interactions between the molecule and the stationary phase, or by issues with the mobile phase pH.

  • Causality (Silanol Interactions): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and can interact strongly with the protonated piperidine nitrogen of your analyte, causing the peak to tail.[1][2]

  • Causality (pH Mismatch): The analyte has two key functional groups with different pKa values. If the mobile phase pH is not optimized, you can have a mixed population of ionized and non-ionized species, which can broaden and tail the peak.

Solutions:

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2 and 3 using an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the positively charged analyte.[2]

  • Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity silica and aggressive end-capping procedures have a much lower concentration of active silanols, significantly reducing the potential for tailing.

  • Employ a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain.[3] This feature helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[3]

Q2: I have poor or no retention; the peak elutes in or near the void volume. What should I do?

Answer: This is a common problem for highly polar analytes like (1-Propyl-4-piperidinyl)acetic acid hydrate on reversed-phase columns. The molecule has a high affinity for the polar mobile phase and very little for the non-polar stationary phase.

Solutions:

  • Increase Mobile Phase Aqueous Content: The most direct approach is to decrease the organic solvent concentration. You may need to run with 95-100% aqueous mobile phase.

    • Critical Consideration: Running at ≥95% aqueous requires a specifically designed column (e.g., an "AQ" type or a polar-embedded phase) to prevent "phase collapse," where the C18 chains fold in on themselves, leading to a dramatic loss of retention.[3]

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can enhance retention. The negatively charged HFBA pairs with the positively charged piperidine nitrogen, forming a more hydrophobic complex that interacts more strongly with the C18 stationary phase.[4][5]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of separation designed for highly polar compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water. In HILIC, the analyte partitions into an aqueous layer on the surface of the stationary phase, providing excellent retention for polar molecules.

Q3: My baseline is noisy or drifting, making integration difficult. What are the likely causes?

Answer: An unstable baseline can originate from the mobile phase, the HPLC system, or the detector.

Solutions:

  • Mobile Phase Preparation:

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump or detector.[1]

    • Purity: Always use HPLC-grade solvents and high-purity water and additives.[1]

    • Equilibration: Allow the column to equilibrate fully with the mobile phase, especially after changing solvents or for gradient runs. A minimum of 10-15 column volumes is recommended.[6]

  • System Check:

    • Leaks: Check for leaks in the system, particularly around pump seals and fittings.

    • Pump Performance: Ensure the pump is delivering a consistent flow rate and that the proportioning valves are functioning correctly if running a gradient.[7]

  • Detector Issues:

    • UV Detector: If using a low UV wavelength (e.g., <220 nm), the baseline is more susceptible to noise from "dirty" solvents or additives that absorb in this region. Ensure the lamp has sufficient energy.

    • CAD/ELSD: Ensure the nebulizer and drift tube temperatures are optimized for your mobile phase composition and flow rate.

Troubleshooting Logic Flowchart

The following diagram illustrates a decision-making process for addressing common peak shape problems.

Troubleshooting_Peak_Shape Fig 1. Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_shape Is the peak... Tailing? Fronting? Split? start->check_shape tailing_causes Potential Tailing Causes check_shape:f0->tailing_causes fronting_causes Potential Fronting Causes check_shape:f1->fronting_causes split_causes Potential Splitting Causes check_shape:f2->split_causes tailing_sol1 Lower Mobile Phase pH (2-3) tailing_causes->tailing_sol1 Silanol Interaction tailing_sol2 Use High-Purity / End-Capped Column tailing_causes->tailing_sol2 Silanol Interaction tailing_sol3 Consider Polar-Embedded Phase Column tailing_causes->tailing_sol3 High Aqueous MP fronting_sol1 Reduce Sample Concentration fronting_causes->fronting_sol1 Column Overload fronting_sol2 Dissolve Sample in a Weaker Solvent (e.g., mobile phase) fronting_causes->fronting_sol2 Solvent Mismatch split_sol1 Check for Column Contamination / Void split_causes->split_sol1 split_sol2 Ensure Sample Solvent is Compatible with Mobile Phase split_causes->split_sol2 split_sol3 Check for Injector Issues (e.g., blocked needle) split_causes->split_sol3

Caption: A decision tree for diagnosing and resolving common peak shape issues.

Frequently Asked Questions (FAQs)

Q: Which detector is most suitable for quantifying (1-Propyl-4-piperidinyl)acetic acid hydrate?

A: Due to the lack of a strong UV chromophore, conventional UV detection can be challenging. The best options are:

  • Mass Spectrometry (MS): This is the preferred method for its high sensitivity and specificity. It provides mass confirmation of the analyte, which is invaluable, especially in complex sample matrices. Electrospray ionization (ESI) in positive mode is typically effective for this molecule.[8]

  • Charged Aerosol Detector (CAD): An excellent universal detector for non-volatile analytes. It provides a near-uniform response that is independent of the analyte's chemical structure, making it a robust choice for quantification when an MS is not available.[4]

  • Low Wavelength UV (200-215 nm): This is possible but often suffers from low sensitivity and high baseline interference from mobile phase additives and impurities.[9]

Q: How do I properly validate my analytical method according to regulatory standards?

A: Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[10][11] According to ICH Q2(R1) guidelines, the following parameters must be evaluated for a quantitative impurity or assay method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. Usually determined by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

  • Precision: The degree of scatter between a series of measurements. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Validation ParameterTypical Acceptance Criteria (Assay Method)
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy 98.0% to 102.0% recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Range Typically 80% to 120% of the test concentration

Q: Should I use a guard column?

A: Yes, using a guard column is highly recommended. It is a small, sacrificial column placed before the main analytical column.[12] Its purpose is to adsorb strongly retained or particulate contaminants from the sample matrix, thereby protecting the more expensive analytical column and extending its lifetime.[12] Ensure the guard column has the same stationary phase as the analytical column.

Recommended Analytical Protocol & Workflow

This section provides a robust starting point for method development. The workflow is designed to be self-validating by incorporating system suitability checks.

Experimental Workflow Diagram

Workflow Fig 2. Analytical Workflow for Quantification prep_std 1. Prepare Standard & QC Samples Accurately weigh hydrate, account for water content. system_setup 3. HPLC System Setup & Equilibration Equilibrate column for 30 min. prep_std->system_setup prep_sample 2. Prepare Test Sample Dissolve in a weak solvent (e.g., water or mobile phase A). prep_sample->system_setup sst 4. System Suitability Test (SST) Inject standard 5-6 times. Check RSD of peak area and retention time. system_setup->sst analysis 5. Sequence Analysis Inject blank, standards, QCs, and samples. sst->analysis If SST Passes processing 6. Data Processing & Review Integrate peaks, generate calibration curve, calculate concentrations. analysis->processing

Caption: A step-by-step workflow from sample preparation to data analysis.

Step-by-Step HPLC-MS Method

This method is a starting point and should be optimized and validated for your specific application.

1. Materials & Reagents:

  • (1-Propyl-4-piperidinyl)acetic acid hydrate reference standard

  • HPLC-grade or MS-grade Acetonitrile

  • HPLC-grade or MS-grade Water

  • Formic Acid (≥99% purity)

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1290, Waters Acquity, or equivalent UHPLC/HPLCProvides stable and precise solvent delivery.
Column Waters Atlantis T3 (2.1 x 100 mm, 3 µm) or equivalent polar-embedded/AQ columnStable in 100% aqueous mobile phase; provides retention for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier for good peak shape and MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 0-1 min (5% B), 1-8 min (5% to 95% B), 8-10 min (95% B), 10.1-12 min (5% B)A standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 2 µLMinimizes potential for peak distortion from sample solvent.
Detector Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)High sensitivity and selectivity.
Ionization Electrospray Ionization (ESI), Positive ModeAnalyte contains a basic nitrogen, which readily protonates.
MS/MS Transition Determine precursor ion [M+H]⁺ and a stable product ion for MRM mode.Multiple Reaction Monitoring (MRM) provides maximum selectivity.

3. Standard & Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard, accounting for its hydrate form and purity. Dissolve in a volumetric flask using water or Mobile Phase A.

  • Calibration Standards: Perform serial dilutions from the stock standard to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Test Sample: Dissolve the sample in the same diluent as the standards to a concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulates are present.

4. System Suitability Test (SST):

  • Before running the sequence, inject a mid-level calibration standard five or six times.

  • Acceptance Criteria:

    • RSD of peak areas < 2.0%

    • RSD of retention times < 1.0%

    • Peak tailing factor between 0.8 and 1.5

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Apply a linear regression with a 1/x or 1/x² weighting, if necessary, to ensure accuracy at the low end of the curve.

  • Quantify the (1-Propyl-4-piperidinyl)acetic acid in the test samples using the regression equation.

References
  • HPLC Troubleshooting Guide. (n.d.). Sepax Technologies. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Technowize. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]

  • HPLC problems with very polar molecules. (n.d.). Axion Labs. Retrieved from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2011). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). LCGC International. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). LinkedIn. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2022). MicroSolv. Retrieved from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Analytical method validation: A brief review. (2012). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for the Quantification of (1-Propyl-4-piperidinyl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. (1-Propyl-4-piperidinyl)acetic acid hydrate, a polar, zwitterionic molecule, presents unique analytical challenges due to its physicochemical properties. This guide provides an in-depth, objective comparison of various analytical methodologies for the robust validation of its quantification. As a Senior Application Scientist, this document is structured to not only present protocols but to delve into the rationale behind the selection of specific techniques and validation parameters, ensuring scientific integrity and practical applicability.

The Analytical Challenge: Understanding (1-Propyl-4-piperidinyl)acetic acid hydrate

(1-Propyl-4-piperidinyl)acetic acid hydrate possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This zwitterionic nature at physiological pH, coupled with its polarity, makes it poorly volatile and challenging to retain and resolve using standard reversed-phase high-performance liquid chromatography (HPLC) conditions. Consequently, a thoughtful approach to method development and validation is crucial for achieving accurate and reliable quantitative results. This guide will explore and compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with various separation modes, Gas Chromatography (GC) requiring derivatization, and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the initial choice for the analysis of non-volatile or thermally labile compounds in the pharmaceutical industry. However, the polar and zwitterionic nature of (1-Propyl-4-piperidinyl)acetic acid hydrate necessitates specialized HPLC approaches to achieve adequate retention and peak shape. We will compare three common strategies: Ion-Pairing Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and standard Reversed-Phase HPLC with UV detection.

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Principle: This technique introduces an ion-pairing reagent into the mobile phase that forms a neutral ion pair with the charged analyte. This complex is more hydrophobic and can be retained and separated on a conventional reversed-phase column (e.g., C18). For our zwitterionic analyte, an anionic ion-pairing reagent like heptafluorobutyric acid (HFBA) can be used to pair with the protonated piperidine nitrogen, enhancing retention.

Experimental Protocol: IP-RP-HPLC with UV Detection

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in a water:acetonitrile gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Causality of Choices: The use of HFBA is critical as it effectively masks the positive charge on the piperidine nitrogen, allowing for hydrophobic interaction with the C18 stationary phase. A low UV wavelength (210 nm) is necessary due to the absence of a significant chromophore in the molecule.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an excellent alternative for the separation of highly polar compounds.[1] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water).[2] The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

Experimental Protocol: HILIC with UV Detection

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: HILIC (Amide or Silica), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is similar in composition to the initial mobile phase to ensure good peak shape.

Causality of Choices: The HILIC mode is chosen to directly address the high polarity of the analyte, offering an orthogonal separation mechanism to reversed-phase chromatography.[3] The use of a volatile buffer like ammonium formate makes this method compatible with mass spectrometry if needed.

Reversed-Phase HPLC (RP-HPLC) with UV Detection

While challenging, a standard RP-HPLC method can sometimes be developed for polar compounds, especially if the molecule has sufficient non-polar character from the propyl group.

Experimental Protocol: RP-HPLC with UV Detection

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Orthophosphoric acid in Water : Acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Run Time: 10 minutes.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Causality of Choices: This approach is the simplest but may suffer from poor retention and peak shape. The acidic mobile phase ensures the carboxylic acid is protonated and the piperidine nitrogen is charged, which can lead to some interaction with the stationary phase, although often not ideal.

Gas Chromatography (GC): The Derivatization-Dependent Approach

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] (1-Propyl-4-piperidinyl)acetic acid hydrate is neither volatile nor thermally stable, making direct GC analysis impossible. Therefore, derivatization is a mandatory step to convert the polar functional groups into less polar, more volatile moieties.[4] The two primary derivatization strategies are silylation and esterification.

GC with Flame Ionization Detection (GC-FID) following Silylation

Principle: Silylation replaces the active hydrogens on the carboxylic acid and any residual water of hydration with a trimethylsilyl (TMS) group.[5] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[6] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: GC-FID after Silylation

  • Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Causality of Choices: Silylation is a well-established and effective method for derivatizing carboxylic acids and amines. The non-polar DB-5ms column is suitable for separating the resulting non-polar TMS derivative. FID is a robust and universally responsive detector for organic compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing compounds at low concentrations or in complex matrices. For (1-Propyl-4-piperidinyl)acetic acid hydrate, an LC-MS/MS method offers unparalleled performance.

Principle: The analyte is first separated using HPLC (typically reversed-phase or HILIC) and then introduced into the mass spectrometer. The molecule is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.

Experimental Protocol: LC-MS/MS

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to promote ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for (1-Propyl-4-piperidinyl)acetic acid.

    • Product Ion(s): Determined by infusion and fragmentation of a standard solution.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Causality of Choices: LC-MS/MS is chosen for its superior sensitivity and selectivity, which is often required for impurity analysis or bioanalysis.[7] The positive ESI mode is selected due to the basic nature of the piperidine nitrogen, which is readily protonated. The MRM mode ensures that only the specific analyte is quantified, even in the presence of co-eluting compounds.

Method Validation: A Comparative Overview

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH). The following table provides a comparative summary of the expected performance of the discussed methods for the quantification of (1-Propyl-4-piperidinyl)acetic acid hydrate.

Validation Parameter IP-RP-HPLC with UV HILIC with UV GC-FID (with Derivatization) LC-MS/MS
Specificity/Selectivity Moderate to HighHighHighVery High
Linearity (R²) > 0.998> 0.998> 0.995> 0.999
Range (µg/mL) 10 - 20010 - 2005 - 1000.01 - 10
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~2 µg/mL~2 µg/mL~1 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~7 µg/mL~7 µg/mL~5 µg/mL~0.01 µg/mL
Robustness GoodModerateModerateGood

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard Curve integrate->quantify

Caption: General workflow for HPLC-based quantification methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatization (e.g., Silylation) weigh->derivatize inject Inject into GC System derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard Curve integrate->quantify

Caption: Workflow for GC-FID analysis including the mandatory derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into LC System dissolve->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Peak Area mrm->integrate quantify Quantify against Standard Curve integrate->quantify

Caption: Workflow for the highly sensitive and selective LC-MS/MS analysis.

Conclusion and Recommendations

The choice of an analytical method for the quantification of (1-Propyl-4-piperidinyl)acetic acid hydrate is a critical decision that depends on the specific requirements of the analysis.

  • For routine quality control and assays where sensitivity is not the primary concern, HPLC-based methods, particularly HILIC and IP-RP-HPLC, offer a robust and reliable solution. HILIC is often preferred as it avoids the use of ion-pairing reagents which can be harsh on columns.

  • GC-FID with derivatization is a viable alternative, especially in laboratories where GC is the predominant instrumentation. However, the additional derivatization step can introduce variability and increase sample preparation time.

  • For applications requiring the highest sensitivity and selectivity, such as the analysis of low-level impurities or pharmacokinetic studies, LC-MS/MS is the unequivocal gold standard. Its ability to provide unambiguous identification and quantification at trace levels makes it an invaluable tool in drug development.

Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure that it is fit for its intended purpose, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Zenkevich, I. G. (2007). Acids: Derivatization for GC Analysis.
  • Supelco. (n.d.).
  • Eldin, A. B., & El-Din, M. S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Wang, L., & Li, H. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • TCI Chemicals. (n.d.).
  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS.
  • Lee, H., & Saraullo, A. (2016).
  • Macherey-Nagel. (n.d.).
  • Glaxo Group Limited. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
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  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Thiesen, D. H., et al. (2024). Development and Validation of a GC‑FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ8-Tetrahydrocannabinol and Vaping Products. Planta Medica.
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  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.
  • Serban, S. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (n.d.). ICH Q2(R1)
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2)
  • U.S. Food and Drug Administration. (n.d.).
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  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
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Comparative

Comparative Analysis of (1-Propyl-4-piperidinyl)acetic acid hydrate with N-Methyl and N-Ethyl Analogues: A Guide for Drug Discovery Professionals

Introduction: The Significance of the N-Alkyl Piperidine Scaffold in Neuroscience Drug Discovery The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Alkyl Piperidine Scaffold in Neuroscience Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a variety of biological targets. Within the vast chemical space of piperidine derivatives, N-alkyl-4-piperidineacetic acids represent a class of compounds with significant potential, particularly as modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[2][3][4]

Dysregulation of GABAergic neurotransmission is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[5] Consequently, molecules that can modulate GABA receptors or transporters are of high therapeutic interest. The length of the N-alkyl substituent in piperidine-based ligands can profoundly influence their physicochemical properties, such as lipophilicity and basicity, which in turn dictates their pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic activity.[6]

This guide presents a comprehensive comparative analysis of (1-Propyl-4-piperidinyl)acetic acid hydrate against its lower alkyl homologues, (1-Methyl-4-piperidinyl)acetic acid and (1-Ethyl-4-piperidinyl)acetic acid. By examining their synthesis, physicochemical characteristics, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a data-driven framework for understanding the structure-activity relationships (SAR) within this chemical series and to inform the rational design of novel CNS-active agents.

Synthesis of N-Alkyl-4-piperidineacetic Acids: A General Approach

The synthesis of the N-alkyl-4-piperidineacetic acid series can be accomplished through a straightforward and versatile synthetic route, primarily involving the N-alkylation of a suitable piperidine-4-acetic acid precursor. A general and efficient method for this transformation is reductive amination.

dot graph astdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: General workflow for the synthesis of N-Alkyl-4-piperidineacetic acids via reductive amination.

A detailed experimental protocol for the synthesis of the target compound, (1-Propyl-4-piperidinyl)acetic acid, is provided in the "Experimental Protocols" section. The synthesis of the N-methyl and N-ethyl analogues would follow a similar procedure, substituting propanal with formaldehyde and acetaldehyde, respectively.

Comparative Physicochemical Properties

The seemingly subtle change in the length of the N-alkyl chain from methyl to propyl can lead to significant shifts in the physicochemical properties of the molecule. These properties are critical determinants of a compound's drug-likeness, influencing its solubility, permeability across biological membranes, and potential for off-target interactions.

CompoundN-Alkyl GroupMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa (Amine)Predicted Aqueous Solubility (logS)
(1-Methyl-4-piperidinyl)acetic acidMethylC₈H₁₅NO₂157.210.4510.3-1.5
(1-Ethyl-4-piperidinyl)acetic acidEthylC₉H₁₇NO₂171.240.8510.4-1.8
(1-Propyl-4-piperidinyl)acetic acidPropylC₁₀H₁₉NO₂185.261.2510.4-2.1

Data Interpretation and Rationale:

  • Lipophilicity (logP): As the length of the alkyl chain increases, the lipophilicity of the molecule is predicted to increase. This is a direct consequence of the addition of nonpolar methylene groups. An increase in logP can enhance membrane permeability and blood-brain barrier penetration, which is often desirable for CNS-targeting drugs. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic liability.

  • Basicity (pKa): The basicity of the piperidine nitrogen is a key factor in its interaction with biological targets and influences its ionization state at physiological pH. The predicted pKa values for the amine group are expected to be relatively similar across the series, as the inductive effect of the alkyl groups on the nitrogen's basicity is generally small.

  • Aqueous Solubility (logS): The predicted aqueous solubility is expected to decrease with increasing alkyl chain length and, consequently, increasing lipophilicity. This is a critical parameter to consider, as poor solubility can hinder formulation and bioavailability. The hydrate form of (1-Propyl-4-piperidinyl)acetic acid may exhibit different solubility characteristics compared to the anhydrous form.

Comparative Biological Activity: Modulation of the GABAergic System

The structural similarity of N-alkyl-4-piperidineacetic acids to GABA suggests their potential to interact with components of the GABAergic system, such as GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs). The N-alkyl substituent is expected to play a crucial role in modulating the potency and selectivity of these interactions.

While direct, head-to-head comparative biological data for this specific series is not extensively available in the public domain, we can infer the structure-activity relationships from studies on related N-substituted piperidine derivatives. It is hypothesized that the lipophilic N-alkyl group interacts with a hydrophobic pocket within the binding site of the target protein.[2]

Hypothesized Structure-Activity Relationship at GABA Receptors:

dot graph astdot { rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Hypothesized relationship between N-alkyl chain length and biological effects at GABA receptors.

  • GABA-A Receptor Modulation: Piperidine derivatives have been shown to act as allosteric modulators of GABA-A receptors.[5] The N-substituent can influence the potency and efficacy of this modulation. It is plausible that increasing the alkyl chain length from methyl to propyl could enhance binding affinity due to increased hydrophobic interactions within the binding pocket.

  • GABA Transporter (GAT) Inhibition: The piperidine-acetic acid moiety can act as a mimic of GABA, allowing these compounds to be recognized by GABA transporters.[2] The N-alkyl group can then occupy a lipophilic region of the transporter, leading to inhibition of GABA reuptake. The size and shape of this lipophilic group are critical for determining potency and selectivity for different GAT subtypes.

Experimental Protocols

To ensure scientific integrity and enable reproduction of findings, detailed experimental protocols for the synthesis and characterization of these compounds are essential.

Synthesis of (1-Propyl-4-piperidinyl)acetic acid

Objective: To synthesize (1-Propyl-4-piperidinyl)acetic acid via reductive amination of piperidine-4-acetic acid with propanal.

Materials:

  • Piperidine-4-acetic acid hydrochloride

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of piperidine-4-acetic acid hydrochloride (1.0 eq) in DCE, add propanal (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a DCM/MeOH gradient to afford pure (1-Propyl-4-piperidinyl)acetic acid.

  • The hydrate can be obtained by recrystallization from a suitable solvent system containing water.

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To experimentally determine the lipophilicity of the N-alkyl-4-piperidineacetic acid derivatives.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixtures vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the samples to separate the n-octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of the N-alkyl-4-piperidineacetic acid derivatives for the GABA-A receptor.

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a specific brain region (e.g., cortex) by homogenization and differential centrifugation.

  • Binding Assay:

    • In a 96-well plate, add a defined amount of membrane protein to each well.

    • Add a known concentration of a suitable radioligand that binds to the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine site).

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • For non-specific binding determination, include wells with a high concentration of a known non-radioactive ligand (e.g., GABA).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the structure-property and structure-activity relationships within a series of N-alkyl-4-piperidineacetic acids. The length of the N-alkyl chain is a critical determinant of the physicochemical and biological properties of these compounds. (1-Propyl-4-piperidinyl)acetic acid, with its increased lipophilicity compared to its N-methyl and N-ethyl counterparts, represents an interesting candidate for further investigation as a CNS-active agent.

Future research should focus on obtaining robust, head-to-head experimental data for this series to validate the predicted properties and hypothesized biological activities. Specifically, determining their binding affinities and functional activities at various GABA-A receptor subtypes and GABA transporters will be crucial for elucidating their precise mechanism of action and potential therapeutic applications. Furthermore, comprehensive in vitro and in vivo ADME studies will be necessary to assess their drug-like properties and potential for clinical development. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of piperidine-based therapeutics for neurological and psychiatric disorders.

References

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABAA receptor agonists, partial agonists, and antagonists. Current topics in medicinal chemistry, 2(8), 837-852.
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  • Maksay, G. (1988). GABAA Receptor Populations Bind Agonists and Antagonists Differentially and with Opposite Affinities. Journal of Neurochemistry, 50(6), 1865–1871.
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Validation

Comparative Guide to the Structure-Activity Relationship Validation of (1-Propyl-4-piperidinyl)acetic acid Hydrate Derivatives as GABA-A Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutics targeting the central nervous system...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutics targeting the central nervous system (CNS).[1] This guide provides a comprehensive framework for validating the structure-activity relationship (SAR) of a series of (1-Propyl-4-piperidinyl)acetic acid hydrate derivatives, a class of compounds with potential modulatory activity at the γ-aminobutyric acid type A (GABA-A) receptor. We will explore the rationale behind experimental design, present detailed protocols for key validation assays, and offer a comparative analysis of hypothetical data to guide lead optimization. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel GABAergic modulators for neurological disorders.

Introduction: The Significance of GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS.[2] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[3] This fundamental mechanism makes the GABA-A receptor a critical therapeutic target for a range of neurological and psychiatric conditions, including anxiety, epilepsy, and sleep disorders.[4] Compounds that modulate GABA-A receptor activity, such as benzodiazepines and barbiturates, have long been mainstays in clinical practice.

The (1-Propyl-4-piperidinyl)acetic acid hydrate scaffold presents a promising starting point for the development of novel GABA-A receptor modulators. The piperidine ring offers a versatile backbone for chemical modification, while the acetic acid moiety can serve as a crucial interaction point with the receptor's binding site.[5] The N-propyl group is a key feature to be explored for its impact on potency and selectivity. Understanding the SAR of derivatives of this core structure is paramount for optimizing their pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

This guide will delineate a systematic approach to SAR validation, focusing on a hypothetical series of derivatives to illustrate the process.

The Strategic Approach to SAR Validation

A robust SAR validation workflow is an iterative process of designing, synthesizing, and testing compounds to build a predictive model of how chemical structure influences biological activity.[6] Our approach is grounded in a logical progression from initial binding affinity to functional cellular activity and preliminary pharmacokinetic assessment.

SAR_Validation_Workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Functional Characterization cluster_3 Selectivity & Early Safety Synthesis Derivative Synthesis (Modification of R1, R2, etc.) Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Test Affinity Functional_Assay Electrophysiology or Fluorescent-Based Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Assess Function Functional_Assay->Synthesis Iterate Design Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Profile Selectivity hERG_Assay hERG Channel Assay Functional_Assay->hERG_Assay Early Safety

Caption: A streamlined workflow for the validation of structure-activity relationships.

Comparative Analysis of Hypothetical Derivatives

To illustrate the SAR validation process, we will consider a focused library of (1-Propyl-4-piperidinyl)acetic acid hydrate derivatives. The modifications will target two key positions: the piperidine nitrogen substituent (R1) and the position alpha to the carboxylic acid (R2).

Compound IDR1 (N-substituent)R2 (α-substituent)GABA-A Receptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)hERG Inhibition (IC50, µM)
LEAD-001 PropylH150350> 50
ALT-001 EthylH320780> 50
ALT-002 ButylH8518045
ALT-003 PropylMethyl130290> 50
ALT-004 PropylPhenyl450> 1000> 50
COMP-A (Reference Agonist)-50100> 100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate the principles of SAR analysis.

Interpretation of the Hypothetical Data:

  • Influence of N-substituent (R1): Comparing LEAD-001, ALT-001, and ALT-002 suggests that the length of the alkyl chain on the piperidine nitrogen influences potency. The propyl group (LEAD-001) appears to be more favorable than the shorter ethyl group (ALT-001), while the longer butyl group (ALT-002) further enhances binding affinity and functional potency. However, this increase in potency with the butyl group is accompanied by a potential liability in the form of hERG inhibition, a critical early indicator of potential cardiotoxicity.

  • Influence of α-substituent (R2): The introduction of a methyl group at the alpha position (ALT-003) appears to be well-tolerated, with a slight improvement in potency compared to the parent compound (LEAD-001). Conversely, the introduction of a bulky phenyl group (ALT-004) is detrimental to both binding and functional activity, suggesting a steric clash within the binding pocket.

These hypothetical results would guide the next round of synthesis, perhaps exploring branched alkyl groups at the R1 position to optimize potency while avoiding hERG activity, and smaller, polar substituents at the R2 position.

Experimental Protocols for SAR Validation

The following are detailed, step-by-step methodologies for the key experiments central to the SAR validation of our hypothetical compound series.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the GABA-A receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a Bradford assay. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of diluted test compound (in a range of concentrations) or vehicle (for total and non-specific binding).

    • Add 50 µL of [3H]-Muscimol (a high-affinity GABA-A receptor agonist) at a final concentration of 2 nM.

    • Initiate the binding reaction by adding 100 µL of the prepared brain membrane homogenate (approximately 100-200 µg of protein).

    • Incubate the plate at 4°C for 60 minutes.

    • To determine non-specific binding, add a high concentration (e.g., 1 mM) of unlabeled GABA to a set of wells.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescent-Based Functional Assay for GABA-A Receptor Activity

This assay measures the functional activity of the compounds by detecting changes in intracellular chloride concentration upon GABA-A receptor activation.[7]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293 or CHO) in appropriate media.

    • Co-transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and a halide-sensitive yellow fluorescent protein (YFP).[7]

    • Allow the cells to express the proteins for 24-48 hours.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well, black-walled, clear-bottom plate.

    • Wash the cells with a low-chloride buffer.

    • Add the test compounds at various concentrations to the wells and incubate for a specified period.

    • Stimulate the cells with a sub-maximal concentration of GABA (e.g., EC20) in a high-chloride buffer.

    • Measure the fluorescence of the YFP at an appropriate excitation and emission wavelength using a fluorescence plate reader. The influx of chloride ions will quench the YFP fluorescence.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline fluorescence before GABA addition.

    • Plot the change in fluorescence against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values using a sigmoidal dose-response curve fit.

Signaling Pathway and Molecular Interactions

The interaction of our lead compounds with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. Understanding this pathway is crucial for interpreting experimental results.

GABAA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx triggers AP Action Potential AP->Ca_channel Depolarization GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to

Caption: Simplified signaling pathway of GABA-A receptor-mediated inhibition.

The binding of GABA, or a GABA-A receptor agonist, to the extracellular domain of the receptor induces a conformational change that opens the integral chloride channel.[8] The subsequent influx of chloride ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential. Our hypothetical (1-Propyl-4-piperidinyl)acetic acid derivatives are designed to mimic the action of GABA at its binding site, thus acting as agonists and enhancing this inhibitory effect.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the SAR validation of (1-Propyl-4-piperidinyl)acetic acid hydrate derivatives as potential GABA-A receptor modulators. Through a combination of in vitro binding and functional assays, coupled with early safety screening, researchers can systematically explore the chemical space around this promising scaffold. The illustrative data highlights how subtle structural modifications can significantly impact biological activity and pharmacological properties.

Future work should focus on expanding the derivative library to probe a wider range of chemical diversity. In vivo studies in relevant animal models of anxiety or epilepsy will be crucial to translate the in vitro SAR to in vivo efficacy. Furthermore, detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies will be necessary to select a lead candidate for further preclinical development. The ultimate goal is the identification of a novel, potent, and selective GABA-A receptor modulator with a favorable safety profile for the treatment of neurological disorders.

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Comparative

A Head-to-Head Comparison of Synthetic Routes for (1-Propyl-4-piperidinyl)acetic acid hydrate

Prepared by: Gemini, Senior Application Scientist Introduction (1-Propyl-4-piperidinyl)acetic acid is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(1-Propyl-4-piperidinyl)acetic acid is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in numerous FDA-approved pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The N-propyl group and the 4-acetic acid side chain offer distinct points for molecular modification, making this compound a versatile intermediate for creating libraries of novel chemical entities.

The efficient and scalable synthesis of such intermediates is paramount in the drug discovery pipeline. This guide provides an in-depth, head-to-head comparison of two plausible and robust synthetic strategies for preparing (1-Propyl-4-piperidinyl)acetic acid hydrate. We will dissect each route, explaining the causality behind experimental choices, providing detailed protocols, and offering a comparative analysis to guide researchers in selecting the optimal path for their specific needs.

Route A: Convergent N-Alkylation Strategy

This strategy is a convergent and highly efficient approach that begins with a commercially available piperidine scaffold already containing the acetic acid moiety (in a protected ester form). The key transformation is the direct N-alkylation to introduce the propyl group.

Strategic Overview & Mechanistic Rationale

The core of this route is the nucleophilic substitution (SN2) reaction between a secondary amine (the piperidine nitrogen) and an alkyl halide (1-bromopropane). We start with ethyl (4-piperidinyl)acetate, where the carboxylic acid is protected as an ethyl ester. This protection is crucial for two reasons:

  • It prevents the acidic proton of the carboxylic acid from interfering with the base used in the alkylation step.

  • It improves the starting material's solubility in common organic solvents.

The reaction is typically carried out in the presence of a mild, non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), which serves to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.[2] Following the successful N-alkylation, a straightforward ester hydrolysis under basic conditions liberates the target carboxylic acid.

Experimental Protocol: Route A

Step 1: N-Alkylation of Ethyl (4-piperidinyl)acetate

  • To a round-bottom flask charged with ethyl (4-piperidinyl)acetate (1.0 eq.), add anhydrous acetonitrile (or DMF) to a concentration of 0.2 M.

  • Add finely ground anhydrous potassium carbonate (2.0 eq.).

  • Add 1-bromopropane (1.2 eq.) to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (1-propyl-4-piperidinyl)acetate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to (1-Propyl-4-piperidinyl)acetic acid

  • Dissolve the crude ethyl (1-propyl-4-piperidinyl)acetate from the previous step in a mixture of THF and water (2:1).

  • Add lithium hydroxide (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to a pH of ~6 with 1M HCl. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield (1-Propyl-4-piperidinyl)acetic acid hydrate as a white solid.

Workflow Diagram: Route A

Route_A Start Ethyl (4-piperidinyl)acetate Intermediate Ethyl (1-propyl-4-piperidinyl)acetate Start->Intermediate 1. 1-Bromopropane, K₂CO₃ 2. Acetonitrile, 70°C Product (1-Propyl-4-piperidinyl)acetic acid hydrate Intermediate->Product 1. LiOH, THF/H₂O 2. HCl (aq) workup Route_B Start 4-Piperidone Intermediate1 1-Propyl-4-piperidone Start->Intermediate1 1-Bromopropane, K₂CO₃ Intermediate2 Ethyl (1-propyl-piperidin-4-ylidene)acetate Intermediate1->Intermediate2 NaH, Triethyl phosphonoacetate Intermediate3 Ethyl (1-propyl-4-piperidinyl)acetate Intermediate2->Intermediate3 H₂, Pd/C, EtOH Product (1-Propyl-4-piperidinyl)acetic acid hydrate Intermediate3->Product 1. LiOH, THF/H₂O 2. HCl (aq) workup

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Study Featuring (1-Propyl-4-piperidinyl)acetic acid hydrate

This guide provides a comprehensive framework for the statistical analysis of dose-response curves, using (1-Propyl-4-piperidinyl)acetic acid hydrate as a focal point for comparison against other relevant compounds. Tail...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical analysis of dose-response curves, using (1-Propyl-4-piperidinyl)acetic acid hydrate as a focal point for comparison against other relevant compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental design and the nuances of statistical interpretation, ensuring a robust and reproducible analysis.

Introduction: The Significance of Dose-Response Analysis in Drug Discovery

The characterization of the relationship between the dose of a compound and its biological effect is a cornerstone of pharmacology and toxicology. A dose-response curve graphically represents this relationship, typically yielding a sigmoidal shape from which key parameters such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), the Hill slope, and the maximal effect (Emax) can be derived.[1] These parameters are critical for quantifying a compound's potency, efficacy, and mechanism of action.

(1-Propyl-4-piperidinyl)acetic acid hydrate is a piperidine derivative with potential applications in pharmaceutical development, possibly targeting neurological disorders.[2] While specific biological data for this compound is not extensively documented, its structural similarity to other piperidine-based compounds, such as the potent dopamine reuptake inhibitor 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, suggests a plausible mechanism of action involving neurotransmitter transporters.[3] This guide will therefore use the human dopamine transporter (DAT) as a putative target to illustrate a comparative dose-response analysis.

This guide will compare the hypothetical dose-response profile of (1-Propyl-4-piperidinyl)acetic acid hydrate with two well-characterized dopamine reuptake inhibitors: GBR 12909 and Bupropion. This comparative approach allows for the contextualization of the test compound's activity and provides a framework for assessing its relative potency and potential therapeutic utility.

Experimental Design: A Self-Validating Protocol for Dopamine Reuptake Inhibition

To ensure the integrity of our dose-response data, a meticulously designed and validated experimental protocol is paramount. The following workflow is designed to be self-validating by incorporating appropriate controls and quality checks at each stage.

Experimental Workflow Overview

The overall experimental process for generating dose-response curves for dopamine reuptake inhibition is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Dopamine Reuptake Assay cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis cell_culture HEK293-hDAT Cell Culture incubation Pre-incubation with Compounds cell_culture->incubation compound_prep Compound Serial Dilution ((1-Propyl-4-piperidinyl)acetic acid hydrate, GBR 12909, Bupropion) compound_prep->incubation da_addition Addition of [3H]Dopamine incubation->da_addition termination Assay Termination & Cell Lysis da_addition->termination scintillation Scintillation Counting termination->scintillation data_acq Data Acquisition (CPM) scintillation->data_acq normalization Data Normalization data_acq->normalization curve_fitting Non-linear Regression (4PL Model) normalization->curve_fitting param_extraction Parameter Extraction (EC50, Hill Slope, Emax) curve_fitting->param_extraction stat_analysis Statistical Comparison param_extraction->stat_analysis

Sources

Safety & Regulatory Compliance

Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling (1-Propyl-4-piperidinyl)acetic acid hydrate

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents like (1-Propyl-4-pi...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents like (1-Propyl-4-piperidinyl)acetic acid hydrate demands a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the chemical's structural hazards and best laboratory practices.

The molecule combines a piperidine ring, a known irritant and potentially toxic heterocyclic amine, with an acetic acid functional group, which is corrosive.[1][2] This composite structure necessitates a comprehensive safety strategy, as the hazards of the parent molecules are likely conferred to the derivative. Therefore, all handling protocols must assume the compound is corrosive, a skin and eye irritant, and potentially toxic upon inhalation or absorption.[1][3]

Hazard-Driven PPE Selection: A Multi-Layered Defense

Effective PPE strategy is not about a single piece of equipment but an integrated system that protects against all potential exposure routes. The choice of each component is a direct response to a specific, identified risk. All operations involving this compound, particularly handling the solid form or preparing solutions, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][4]

Hand Protection: The Primary Barrier

Incidental skin contact is a primary risk. The selection of appropriate gloves is critical and must be based on chemical compatibility.

  • Primary Glove Choice: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals, including acids and amines.[5][6][7] They offer a reliable barrier against splashes and brief contact.

  • Rationale: Nitrile provides good resistance to acids and caustics.[5] For handling (1-Propyl-4-piperidinyl)acetic acid hydrate, a standard thickness nitrile glove (minimum 4 mil) is required.

  • For Prolonged Handling or Immersion: In situations involving extended handling, such as during a large-scale reaction cleanup or a significant spill, double-gloving or using a more robust glove material like butyl rubber is advisable. Butyl rubber offers superior protection against corrosive acids.[8]

  • Field Insight: Always inspect gloves for pinholes or tears before use.[9] When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin.[9]

Eye and Face Protection: Shielding Against the Irreversible

The corrosive nature of the acetic acid moiety and the severe irritant properties of piperidine derivatives mean that eye exposure can cause irreversible damage.[1][10]

  • Mandatory Equipment: ANSI Z87.1-rated chemical splash goggles are required at all times when the chemical is being handled.[9]

  • Enhanced Protection: When there is a significant risk of splashing—for example, when transferring solutions or working under pressure—a full face shield should be worn over the chemical splash goggles.[11] This provides a secondary layer of protection for the eyes and shields the entire face from contact.

Body Protection: Preventing Dermal Absorption

Protective clothing prevents the contamination of personal attire and underlying skin.

  • Standard Protocol: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down.

  • Rationale: This protects against accidental spills and prevents the compound from being carried outside the laboratory on personal clothing. Given that parent compounds like piperidine and acetic acid are flammable, a flame-resistant coat is a prudent precaution.[1][10]

  • Additional Measures: For large-scale operations, a chemically resistant apron worn over the lab coat provides an additional barrier against significant splashes.[8] Ensure footwear is closed-toe and covers the entire foot.

Respiratory Protection: An Essential Control for Powders

While a fume hood is the primary engineering control for vapors, handling the powdered hydrate form presents a risk of aerosolization and inhalation.

  • When Required: If engineering controls (like a fume hood) are not available or are insufficient to control airborne particulates (e.g., during a large spill outside of containment), respiratory protection is necessary.[7]

  • Type of Respirator: A NIOSH-approved respirator with an N95 (for particulates) or a combination organic vapor/acid gas cartridge would be appropriate, depending on the specific task and risk assessment.[1]

  • Institutional Policy: Use of respirators must comply with your institution's respiratory protection program, which includes mandatory fit-testing and training.[1]

Procedural Discipline: From Set-Up to Disposal

The effectiveness of PPE is directly tied to the discipline with which it is used. The following workflow provides a self-validating system for safe handling.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.

  • Chemical Handling: Conduct all manipulations—weighing, dissolution, and transfer—deep within the fume hood to maximize containment.

  • Decontamination: After handling, wipe down the exterior of the primary container with a damp cloth before returning it to storage. Wipe down the work surface within the fume hood.

  • PPE Doffing: Remove PPE in a manner that prevents cross-contamination. First, remove gloves using a skin-safe technique. Then remove the face shield and goggles, followed by the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Disposal Plan
  • Chemical Waste: All waste containing (1-Propyl-4-piperidinyl)acetic acid hydrate, including rinsates and contaminated solids, must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable aprons, and any heavily contaminated items must be disposed of as solid hazardous waste. Do not place them in regular trash receptacles.

Data and Visual Guides

For clarity, the required PPE is summarized by task below. A logical decision-making workflow for PPE selection is also provided.

Table 1: PPE Requirements by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Goggles & Face ShieldNitrile Gloves (Double-Gloved Recommended)Lab CoatFume Hood (Required)
Preparing Solutions Goggles & Face ShieldNitrile GlovesLab CoatFume Hood (Required)
Small-Scale Reaction (<5g) Chemical Splash GogglesNitrile GlovesLab CoatFume Hood (Required)
Large-Scale Reaction (>5g) Goggles & Face ShieldButyl or Heavy Nitrile GlovesLab Coat & Chemical ApronFume Hood (Required)
Spill Cleanup Goggles & Face ShieldHeavy-Duty Chemical Gloves (e.g., Butyl)Lab Coat & Chemical ApronNIOSH-Approved Respirator
Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting appropriate PPE when handling (1-Propyl-4-piperidinyl)acetic acid hydrate.

PPE_Workflow start_node Start: Task Assessment process_node_1 Work in Chemical Fume Hood start_node->process_node_1 Identify Hazards: Corrosive, Irritant, Potential Toxin decision_node decision_node process_node process_node ppe_node ppe_node end_node Proceed with Task decision_node_1 Handling Solid or Aerosol Risk? process_node_1->decision_node_1 ppe_node_1 Add Face Shield over Goggles Consider N95 Respirator decision_node_1->ppe_node_1 Yes decision_node_2 Scale of Work? decision_node_1->decision_node_2 No (Solution) ppe_node_1->decision_node_2 ppe_node_2 Standard Lab Coat Nitrile Gloves Splash Goggles decision_node_2->ppe_node_2 Small Scale (<5g) Incidental Contact ppe_node_3 Chem-Resistant Apron Butyl/Heavy Nitrile Gloves Goggles + Face Shield decision_node_2->ppe_node_3 Large Scale (>5g) Prolonged Contact ppe_node_2->end_node ppe_node_3->end_node

Caption: Decision tree for PPE selection based on task-specific risks.

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